benzyl pyrrolidine-2-carboxylate hydrochloride
Description
The exact mass of the compound this compound is 241.0869564 g/mol and the complexity rating of the compound is 212. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['197199', '71043']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDMOHHWRPHBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41324-66-7 (Parent) | |
| Record name | Benzyl L-prolinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16652-71-4 | |
| Record name | Benzyl L-prolinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16652-71-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 16652-71-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride
This guide provides a comprehensive overview of the synthesis and characterization of (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride, a pivotal building block in peptide synthesis and pharmaceutical development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and characterization data.
(S)-Benzyl pyrrolidine-2-carboxylate hydrochloride, also known as L-Proline benzyl ester hydrochloride, serves as a crucial intermediate in the creation of complex peptides and other biologically active molecules.[3] The benzyl ester acts as a protecting group for the carboxylic acid functionality of the proline residue, preventing undesirable side reactions during peptide chain elongation.[3] The hydrochloride salt form enhances the compound's stability, handling, and storage properties, presenting it as an easily weighable crystalline solid.[1][3]
I. Synthesis of (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride
The most prevalent and high-yielding method for synthesizing (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride is through the esterification of L-proline with benzyl alcohol, facilitated by thionyl chloride (SOCl₂).[3][4] This method is favored for its efficiency and the straightforward isolation of the product.
A. Underlying Chemical Principles
The reaction proceeds via a Fischer-Speier-type esterification mechanism. Thionyl chloride plays a dual role in this synthesis. Primarily, it reacts with benzyl alcohol in situ to generate benzyl chloride and sulfur dioxide, along with hydrochloric acid (HCl). The generated HCl protonates the carboxylic acid of L-proline, activating it towards nucleophilic attack by benzyl alcohol. Some sources also suggest that thionyl chloride can directly activate the carboxylic acid by forming a highly reactive acyl chloride intermediate.[5] However, in the presence of excess alcohol, the former pathway of in-situ HCl generation is considered more likely.[6] The secondary amine of the proline ring is protonated by the generated HCl, forming the hydrochloride salt and preventing it from participating in side reactions.
The overall reaction is as follows:
L-Proline + Benzyl Alcohol + SOCl₂ → (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride
B. Detailed Experimental Protocol
This protocol is adapted from established literature procedures and is optimized for laboratory-scale synthesis.[3][4]
Materials and Equipment:
-
L-Proline
-
Benzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Nitrogen or argon gas inlet
-
Buchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator (optional)
Step-by-Step Procedure:
-
Under an inert atmosphere (nitrogen or argon), cool 70 mL (651 mmol) of benzyl alcohol to 0 °C in a suitable reaction flask equipped with a magnetic stirrer.[3][4]
-
Slowly add 7.0 mL (91.2 mmol) of thionyl chloride dropwise to the cooled benzyl alcohol while maintaining vigorous stirring.[3][4] Caution: This reaction is exothermic and releases HCl and SO₂ gases; perform this step in a well-ventilated fume hood.
-
Once the addition of thionyl chloride is complete, add 5.0 g (43.4 mmol) of L-proline to the reaction mixture in one portion.[3][4]
-
Maintain the reaction at 0 °C with continuous stirring under an inert atmosphere for 2 hours.[3][4]
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 48 hours.[3][4]
-
Upon completion, slowly pour the reaction mixture into 300 mL of diethyl ether to precipitate the product.[4]
-
Store the mixture at -20 °C for at least 7 days to ensure complete crystallization.[4]
-
Collect the white crystalline precipitate by vacuum filtration using a Buchner funnel.[4]
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and byproducts.[4]
-
Dry the product under vacuum to obtain (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride as a white solid.[4]
C. Alternative Synthesis Strategies
While the thionyl chloride method is robust, alternative, "greener" approaches exist, such as the direct Fischer-Speier esterification using a strong acid catalyst like p-toluenesulfonic acid (p-TsOH) in a solvent that allows for azeotropic removal of water.[7][8] This method avoids the use of the corrosive and hazardous thionyl chloride but may require longer reaction times and careful control of water removal to drive the equilibrium towards the product.[7][8]
D. Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride.
II. Characterization of (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are routinely employed.
A. Physical Properties
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [1][9] |
| Molecular Formula | C₁₂H₁₆ClNO₂ | [4][9] |
| Molecular Weight | 241.71 g/mol | [4][10] |
| Melting Point | 142.1-144.0 °C | [4] |
| Optical Rotation | [α]²⁰D = -44 ± 2º (c=1 in MeOH) | [2] |
| Solubility | Soluble in methanol and ethanol; slightly soluble in water. | [1][3] |
B. Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their chemical environments. The expected chemical shifts (δ) for (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride in CDCl₃ are as follows:[4]
-
δ 7.41-7.21 (m, 5H): Aromatic protons of the benzyl group.
-
δ 5.16 (s, 2H): Methylene protons (-CH₂-) of the benzyl group.
-
δ 3.80 (dd, 1H): Proton on the α-carbon of the pyrrolidine ring.
-
δ 3.15-2.82 (m, 2H): Protons on the δ-carbon of the pyrrolidine ring adjacent to the nitrogen.
-
δ 2.42-1.62 (m, 4H): Protons on the β- and γ-carbons of the pyrrolidine ring.
-
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts (δ) in CDCl₃ are:[4]
-
δ 175.5: Carbonyl carbon of the ester.
-
δ 136.0: Quaternary aromatic carbon of the benzyl group.
-
δ 128.8, 128.5, 128.3: Aromatic carbons of the benzyl group.
-
δ 66.9: Methylene carbon (-CH₂-) of the benzyl group.
-
δ 59.9: α-carbon of the pyrrolidine ring.
-
δ 47.2: δ-carbon of the pyrrolidine ring.
-
δ 30.4, 25.6: β- and γ-carbons of the pyrrolidine ring.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride include:
-
~3400 cm⁻¹: N-H stretching of the secondary ammonium salt.
-
~3000-2800 cm⁻¹: C-H stretching of the aliphatic and aromatic groups.
-
~1740 cm⁻¹: C=O stretching of the ester carbonyl group.
-
~1600 cm⁻¹: C=C stretching of the aromatic ring.
-
~1200 cm⁻¹: C-O stretching of the ester group.
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride, the expected molecular ion peak in the mass spectrum would correspond to the free base (C₁₂H₁₅NO₂) with a mass-to-charge ratio (m/z) of approximately 205.11. The hydrochloride itself is not typically observed.
C. Visualization of the Characterization Logic
Caption: Logical flow for the characterization of the synthesized product.
III. Applications and Significance
(S)-Benzyl pyrrolidine-2-carboxylate hydrochloride is a valuable reagent in several areas of chemical research and development:
-
Peptide Synthesis: It is a fundamental building block for introducing proline residues into peptide chains, particularly in solid-phase peptide synthesis (SPPS).[1] The benzyl ester protecting group is stable under many coupling conditions and can be readily removed by hydrogenolysis.
-
Pharmaceutical Intermediates: This compound serves as a key intermediate in the synthesis of a wide range of proline-based pharmaceutical compounds, chiral drugs, and other biologically active molecules.[1][2]
-
Chiral Synthesis: Its inherent chirality makes it a useful starting material in asymmetric synthesis for the creation of enantiomerically pure compounds.[1][2]
IV. Conclusion
The synthesis of (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride via the thionyl chloride-mediated esterification of L-proline is a reliable and high-yielding method. The identity and purity of the product can be unequivocally confirmed through a combination of physical and spectroscopic characterization techniques. Its importance as a versatile building block in peptide synthesis and medicinal chemistry underscores the necessity of robust and well-characterized synthetic procedures.
References
- 1. valencelabs.co [valencelabs.co]
- 2. chemimpex.com [chemimpex.com]
- 3. Proline benzyl ester hydrochloride | 16652-71-4 | Benchchem [benchchem.com]
- 4. L-Proline benzyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. prominentadvancedsynthesis.com [prominentadvancedsynthesis.com]
An In-depth Technical Guide to the Spectroscopic Characterization of Benzyl Pyrrolidine-2-carboxylate Hydrochloride
This guide provides a comprehensive overview of the analytical methodologies required for the robust spectroscopic characterization of benzyl pyrrolidine-2-carboxylate hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explain the causality behind experimental choices, ensuring a self-validating approach to structural elucidation.
Introduction: The Imperative of Spectroscopic Verification
This compound is a key building block in synthetic organic chemistry, particularly in the synthesis of proline-containing peptidomimetics and pharmaceutical intermediates. Its molecular structure, comprising a benzyl ester, a secondary amine (protonated as a hydrochloride salt), and a pyrrolidine ring, presents a unique spectroscopic fingerprint. Accurate and unambiguous confirmation of its identity and purity is paramount for regulatory compliance, reproducibility of synthetic procedures, and the ultimate safety and efficacy of downstream products.
This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to achieve a holistic and definitive structural analysis of this compound. We will explore not only the expected data but also the rationale for selecting specific experimental parameters, thereby empowering the analyst to confidently acquire and interpret high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.
Expertise & Experience: Experimental Protocol Design
The hydrochloride salt form of the analyte dictates the choice of solvent and experimental setup. The primary objective is to obtain high-resolution spectra by ensuring complete dissolution and minimizing interfering signals.
Protocol: ¹H and ¹³C NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or Deuterium Oxide (D₂O) are excellent choices due to the high polarity and hydrogen-bonding capacity required to dissolve the hydrochloride salt. DMSO-d₆ is another alternative, which has the advantage of not exchanging with the N-H protons. For this guide, we will consider CD₃OD.
-
Cap the NMR tube and vortex gently until the sample is fully dissolved. A brief sonication may be required.
-
-
Instrument Setup & Acquisition:
-
The analysis should be performed on a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion.
-
Shim the instrument to ensure a homogeneous magnetic field, which is critical for sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set the spectral width to cover a range of approximately -1 to 14 ppm.
-
Use a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by collapsing carbon-proton couplings into single lines.
-
Set the spectral width to cover a range of approximately 0 to 200 ppm.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale. For CD₃OD, the residual solvent peak is used as an internal reference (¹H: 3.31 ppm; ¹³C: 49.0 ppm).
-
-
Predicted NMR Data and Interpretation
The following tables summarize the predicted chemical shifts and their assignments for this compound. These predictions are based on established chemical shift theory and data from structurally analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1' | ~7.30-7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 2' | ~5.25 | Singlet | 2H | Benzylic methylene (-CH₂-Ph) |
| 2 | ~4.50 | Triplet | 1H | Pyrrolidine C2-H (α-proton) |
| 5 | ~3.40-3.60 | Multiplet | 2H | Pyrrolidine C5-H₂ |
| 3, 4 | ~2.00-2.40 | Multiplet | 4H | Pyrrolidine C3-H₂ and C4-H₂ |
| NH₂⁺ | ~9.0-10.0 | Broad Singlet | 2H | Ammonium protons |
Note: The NH₂⁺ signal may be broad and its chemical shift is highly dependent on concentration and residual water content. If D₂O is used as the solvent, this signal will exchange and disappear.
Table 2: Predicted ¹³C NMR Spectral Data
| Atom Number | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O | ~170-172 | Ester carbonyl |
| 1' (ipso) | ~135-137 | Aromatic quaternary carbon |
| 1' (ortho, meta, para) | ~128-130 | Aromatic CH carbons |
| 2' | ~67-69 | Benzylic methylene (-CH₂-Ph) |
| 2 | ~59-61 | Pyrrolidine C2 (α-carbon) |
| 5 | ~46-48 | Pyrrolidine C5 |
| 3, 4 | ~25-32 | Pyrrolidine C3 and C4 |
Visualization of NMR Assignments
The following diagram illustrates the molecular structure with atom numbering corresponding to the predicted NMR assignments.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds.
Expertise & Experience: Protocol for Solid-State IR Analysis
For a crystalline solid like a hydrochloride salt, the Attenuated Total Reflectance (ATR) or the Potassium Bromide (KBr) pellet method is recommended to obtain a high-quality spectrum.[1]
Protocol: ATR-FTIR Data Acquisition
-
Background Collection: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[2] Take a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.
-
Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a strong signal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.
Expected IR Absorption Bands
The IR spectrum will provide clear evidence for the key functional groups within the molecule.
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3100-2800 | N-H Stretch | Ammonium salt (-NH₂⁺-) |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 3000-2850 | C-H Stretch | Aliphatic C-H (pyrrolidine and benzyl CH₂) |
| ~1740-1720 | C=O Stretch | Ester carbonyl |
| ~1600, ~1495 | C=C Stretch | Aromatic ring |
| ~1250-1150 | C-O Stretch | Ester C-O |
The broad absorption in the 3100-2800 cm⁻¹ region due to the N-H stretching of the ammonium salt is a key diagnostic feature for the hydrochloride form of the compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For a polar and non-volatile molecule like this compound, Electrospray Ionization (ESI) is the ideal ionization technique.[3][4]
Expertise & Experience: ESI-MS Protocol
Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Operate the ESI source in positive ion mode. A high voltage is applied to the capillary, which nebulizes the solution into a fine spray of charged droplets.[5]
-
Mass Analysis: As the solvent evaporates from the droplets, charged analyte molecules are released into the gas phase and enter the mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 50-500.
Predicted Mass Spectrum and Fragmentation
In positive mode ESI-MS, the molecule will be detected as the protonated free base. The hydrochloride salt will dissociate in solution.
-
Expected Molecular Ion: The molecular weight of the free base (C₁₂H₁₅NO₂) is 205.25 g/mol . The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 206.1 .
-
Plausible Fragmentation Pathway: Tandem MS (MS/MS) experiments would involve isolating the m/z 206.1 ion and subjecting it to collision-induced dissociation. Key predicted fragment ions are listed below.
Table 4: Predicted Major Fragment Ions in ESI-MS/MS
| m/z | Proposed Fragment Structure | Loss |
| 116.1 | Pyrrolidine-2-carboxylic acid ion | Benzyl group (C₇H₇) |
| 91.1 | Tropylium ion | Pyrrolidine-2-carboxylate moiety |
| 70.1 | Pyrrolidinium ion | Benzyloxycarbonyl group |
Integrated Spectroscopic Analysis: A Self-Validating Workflow
The Logic of Integration
-
MS confirms the molecular weight of the free base (m/z 206.1 for [M+H]⁺).
-
IR confirms the presence of the key functional groups: an ammonium salt (broad N-H stretch), an ester (C=O and C-O stretches), and an aromatic ring.
-
NMR provides the complete picture:
-
¹H NMR confirms the presence and ratio of all proton types: 5 aromatic, 2 benzylic, and 7 pyrrolidine protons.
-
¹³C NMR confirms the number of unique carbon environments, including the ester carbonyl, aromatic carbons, and aliphatic carbons of the pyrrolidine and benzyl groups.
-
Advanced 2D NMR experiments (like COSY and HSQC, not detailed here) could be used to definitively map the connectivity between protons and carbons.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the integrated spectroscopic analysis.
Caption: Workflow for integrated spectroscopic analysis.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 5. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]
Solubility and Stability Profile of Benzyl Pyrrolidine-2-Carboxylate Hydrochloride: A Methodological Compendium for Drug Development Professionals
An In-Depth Technical Guide:
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of Benzyl Pyrrolidine-2-Carboxylate Hydrochloride, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, the insights herein are synthesized from established regulatory guidelines and field-proven experimental practices. We delve into the causality behind methodological choices, presenting detailed protocols for equilibrium solubility determination and forced degradation studies under various stress conditions. The objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating system for assessing these critical physicochemical properties. This guide emphasizes the development of a stability-indicating analytical method (SIAM) and illustrates potential degradation pathways. All quantitative data is structured for clarity, and key workflows are visualized to enhance understanding.
Introduction
Benzyl (S)-pyrrolidine-2-carboxylate hydrochloride is a chiral building block frequently utilized in the synthesis of complex pharmaceutical agents.[1] Its structural features, including a benzyl ester and a pyrrolidine ring, make it a versatile synthon but also introduce potential liabilities related to chemical stability.[2] A thorough understanding of its solubility and stability is not merely a regulatory formality but a cornerstone of rational drug development. These properties profoundly influence critical outcomes such as bioavailability, formulation design, manufacturing process robustness, and the determination of a product's shelf-life and storage conditions.[3][4]
This guide provides an in-depth exploration of the essential studies required to build a comprehensive physicochemical profile of this compound. We will move beyond rote procedures to explain the scientific rationale underpinning each experimental design, from pH selection in solubility studies to the choice of stressors in forced degradation, grounding our protocols in the authoritative standards set by the International Council for Harmonisation (ICH).[5]
Physicochemical Properties
A foundational understanding begins with the compound's basic physicochemical characteristics. This information, summarized in Table 1, is critical for designing subsequent experiments, such as preparing stock solutions and selecting analytical techniques.
Table 1: Physicochemical Properties of (S)-Benzyl Pyrrolidine-2-Carboxylate Hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 16652-71-4 | [6][7] |
| Molecular Formula | C₁₂H₁₆ClNO₂ | [6] |
| Molecular Weight | 241.72 g/mol | [6] |
| Appearance | White to off-white solid | [6] |
| Storage | 4°C, sealed storage, away from moisture |[6][8] |
Solubility Studies: The Gateway to Bioavailability
Solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, the Biopharmaceutics Classification System (BCS) uses solubility as a primary parameter.[9] The equilibrium shake-flask method is the gold-standard technique for determining thermodynamic solubility.[10]
Rationale for Experimental Design
The choice of media is dictated by regulatory guidelines, which recommend assessing solubility across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8).[11] This ensures that the determined solubility reflects the compound's behavior in the body. Temperature is maintained at 37 ± 1 °C to mimic physiological conditions. The goal is to reach a state of equilibrium where the concentration of the dissolved solute is maximal and stable over time.[11]
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
-
Media Preparation : Prepare three aqueous buffer systems as specified by regulatory bodies:
-
pH 1.2 (e.g., 0.1 N HCl or simulated gastric fluid without enzymes).
-
pH 4.5 (e.g., Acetate buffer).
-
pH 6.8 (e.g., Phosphate buffer).
-
-
Sample Preparation : Add an excess amount of this compound to separate vials containing a fixed volume (e.g., 10 mL) of each prepared buffer. "Excess" is confirmed by the visible presence of undissolved solid at the end of the experiment.
-
Equilibration : Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 37 ± 1 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[10]
-
Equilibrium Confirmation : To confirm equilibrium, withdraw samples at multiple time points (e.g., 24, 48, and 72 hours). The concentration should plateau, showing no significant change between the later time points.[11]
-
Sample Processing : After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any particulate matter. This step is critical to avoid artificially high results.
-
Quantification : Dilute the filtered supernatant with an appropriate solvent to a concentration within the validated range of a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Data Reporting : Perform the experiment in triplicate for each condition. Calculate the mean solubility and standard deviation. Report the results in mg/mL, as shown in Table 2.
Visualization: Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Table 2: Example Solubility Data Summary
| pH / Solvent | Temperature (°C) | Solubility (mg/mL) ± SD (n=3) |
|---|---|---|
| pH 1.2 Buffer | 37 | Experimental Value |
| pH 4.5 Buffer | 37 | Experimental Value |
| pH 6.8 Buffer | 37 | Experimental Value |
| Water | 25 | Experimental Value |
Stability Studies: Unveiling Degradation Pathways
Forced degradation (or stress testing) is a critical component of drug development mandated by ICH guidelines.[12] These studies are designed to intentionally degrade the molecule under conditions more severe than accelerated stability testing.[3] The primary objectives are:
-
To identify likely degradation products and establish degradation pathways.[12]
-
To demonstrate the specificity of the analytical method, ensuring it can separate the parent compound from all potential degradation products. Such a method is termed a "stability-indicating analytical method" (SIAM).[13][14]
-
To understand the intrinsic stability of the molecule, which aids in developing a stable formulation and defining storage conditions.[5]
The Cornerstone: Stability-Indicating HPLC Method (SIAM)
Before initiating stress studies, a robust SIAM, typically a High-Performance Liquid Chromatography (HPLC) method, must be developed.[15][16] The method must be able to resolve the active pharmaceutical ingredient (API) peak from any peaks corresponding to degradation products, process impurities, and excipients. Gradient reversed-phase HPLC with UV detection is the most common approach.[16]
Experimental Protocols: Forced Degradation
The following protocols outline the standard stress conditions. The goal is to achieve a target degradation of 5-20% of the API. This level is sufficient to generate and detect primary degradation products without causing such extensive degradation that secondary and tertiary products complicate the analysis.[12]
General Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
A. Acid Hydrolysis
-
Rationale : This condition tests for lability to low pH, which is relevant for oral drugs and acidic formulations. The primary target for acid-catalyzed hydrolysis in this molecule is the benzyl ester bond.[17][18]
-
Protocol :
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep a control sample of the stock solution under the same conditions without acid.
-
Heat the mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours).
-
After the incubation period, cool the sample to room temperature and neutralize it with an equivalent volume and concentration of NaOH (e.g., 1 mL of 0.1 N NaOH).
-
Dilute to a suitable concentration for HPLC analysis.
-
-
-
B. Base Hydrolysis
-
Rationale : This tests for lability to high pH. Base-catalyzed hydrolysis (saponification) of the ester is a very common degradation pathway for ester-containing drugs.[19]
-
Protocol :
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep a control sample.
-
Incubate at room temperature or slightly elevated temperature (e.g., 40°C) for a shorter duration (e.g., 30 minutes - 2 hours), as base hydrolysis is often faster than acid hydrolysis.
-
Neutralize with an equivalent amount of HCl (e.g., 1 mL of 0.1 N HCl).
-
Dilute to a suitable concentration for HPLC analysis.
-
-
-
C. Oxidative Degradation
-
Rationale : This condition simulates exposure to atmospheric oxygen or oxidizing agents. The pyrrolidine ring, being a saturated N-heterocycle, can be susceptible to oxidation.[20][21] Hydrogen peroxide is a commonly used and recommended oxidizing agent.
-
Protocol :
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep a control sample.
-
Store the mixture at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
-
D. Thermal Degradation
-
Rationale : This study evaluates the stability of the solid drug substance at elevated temperatures, simulating potential excursions during transport or storage.
-
Protocol :
-
Place a known amount of the solid API in a vial and expose it to dry heat in an oven (e.g., 80°C) for a set period (e.g., 24-48 hours).
-
Keep a control sample stored at the recommended storage condition (4°C).
-
After exposure, dissolve the stressed and control samples in a suitable solvent to the target concentration for HPLC analysis.
-
-
-
E. Photolytic Degradation
-
Rationale : This study assesses the drug's sensitivity to light, which is crucial for determining packaging requirements. The protocol must adhere to ICH Q1B guidelines.[22][23][24]
-
Protocol :
-
Expose the solid API and a solution of the API to a light source that provides a specified overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[25]
-
Simultaneously, prepare "dark control" samples by wrapping identical samples in aluminum foil and placing them in the same chamber to differentiate between thermal and light-induced degradation.[25]
-
After exposure, prepare the solid and solution samples for HPLC analysis.
-
-
Visualization: Forced Degradation Workflow & Potential Pathways
Caption: General Workflow for Forced Degradation Studies.
Caption: Potential Degradation Pathways.
Table 3: Example Forced Degradation Results Summary
| Stress Condition | % Assay of Parent | % Total Impurities | Mass Balance (%) | Remarks / Major Degradants |
|---|---|---|---|---|
| Control | 100.0 | < 0.1 | 100.0 | No degradation |
| Acid (0.1 N HCl, 80°C, 8h) | 88.5 | 11.2 | 99.7 | Peak at RRT 0.5 (likely Proline) |
| Base (0.1 N NaOH, 40°C, 2h) | 85.2 | 14.5 | 99.7 | Peak at RRT 0.5 (likely Proline) |
| Oxidation (3% H₂O₂, RT, 24h) | 92.1 | 7.8 | 99.9 | Peak at RRT 1.2 (Polar degradant) |
| Thermal (80°C, 48h) | 99.5 | 0.4 | 99.9 | Minor degradation observed |
| Photolytic (ICH Q1B) | 98.9 | 1.0 | 99.9 | Minor degradation observed |
Conclusion
The methodologies detailed in this guide provide a robust and scientifically sound approach to characterizing the solubility and stability of this compound. A systematic execution of these studies is indispensable for mitigating risks in drug development. The solubility profile directly informs formulation strategies to ensure adequate bioavailability, while the stability assessment underpins the development of a robust drug product with a defined shelf-life. By understanding potential degradation pathways, scientists can proactively design stable formulations, select appropriate packaging, and establish reliable analytical control strategies, ensuring the final product is both safe and efficacious.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. 182.160.97.198:8080 [182.160.97.198:8080]
- 5. rjptonline.org [rjptonline.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. who.int [who.int]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. ijtsrd.com [ijtsrd.com]
- 15. scispace.com [scispace.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. EP0924179A1 - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scite.ai [scite.ai]
- 20. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. youtube.com [youtube.com]
- 25. q1scientific.com [q1scientific.com]
The Cornerstone of Asymmetric Synthesis: A Technical Guide to Benzyl Pyrrolidine-2-Carboxylate Hydrochloride
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrrolidine ring stands as a "privileged structure," a molecular framework that demonstrates a remarkable ability to bind to a diverse array of biological targets with high affinity.[1][2][3] This five-membered saturated heterocycle is a cornerstone in the architecture of numerous natural products and blockbuster pharmaceuticals, including antihypertensives, antivirals, and central nervous system agents.[4][5] Its prevalence stems from its unique stereochemical properties and its ability to impart favorable pharmacokinetic profiles to drug molecules.[1]
Among the vast arsenal of chiral building blocks available to the synthetic chemist, (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride emerges as a particularly versatile and valuable synthon. This guide, intended for professionals in organic synthesis and drug development, provides a comprehensive overview of its synthesis, characterization, and strategic application in the construction of complex, enantiomerically pure molecules. We will delve into the causality behind experimental choices, present detailed protocols, and illustrate key synthetic pathways, empowering researchers to leverage this powerful tool in their own discovery programs.
I. Synthesis and Characterization of the Chiral Building Block
The reliable and scalable synthesis of (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride is paramount to its utility. A robust and well-documented procedure begins with the readily available and inexpensive chiral pool starting material, L-proline.
Protocol 1: Synthesis of (S)-Benzyl Pyrrolidine-2-Carboxylate Hydrochloride[6]
This synthesis proceeds via the esterification of L-proline with benzyl alcohol, facilitated by thionyl chloride, which serves as both a chlorinating agent for the carboxylic acid and a dehydrating agent.
Reaction Scheme:
References
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved synthesis of captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benzyl (2R)-pyrrolidine-2-carboxylate | C12H15NO2 | CID 736154 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Elucidating the Mechanism of Action of Benzyl Pyrrolidine-2-Carboxylate Hydrochloride in Biochemical Assays
Abstract
Benzyl pyrrolidine-2-carboxylate hydrochloride is a proline analog whose specific mechanism of action (MoA) is not extensively documented in publicly available literature.[1][2][3] This guide, written for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven framework for systematically elucidating the biochemical MoA of this compound and other novel proline mimetics. We will move from broad-based screening to specific target validation, emphasizing the causal logic behind experimental choices and the integration of biochemical, cellular, and biophysical data to build a robust, self-validating scientific narrative.
Introduction and Structural Hypothesis Generation
The core of the target molecule is a pyrrolidine-2-carboxylate scaffold, which makes it a structural analog of the amino acid L-proline.[4][5] Proline is unique among the proteinogenic amino acids due to its secondary amine, which is incorporated into a five-membered ring. This rigid structure is critical for the architecture of proteins, particularly collagen, and serves as a key recognition motif in a multitude of biological processes, including signal transduction and protein folding.[6][7]
The benzyl ester moiety is a common protecting group in organic synthesis but can also contribute to the pharmacophore of a molecule, potentially enhancing membrane permeability or participating in hydrophobic interactions within a target's binding site. Given this structural context, we can formulate several primary hypotheses for the MoA of this compound:
-
Hypothesis 1: Competitive Inhibition of Proline-Utilizing Enzymes. The compound may act as a competitive inhibitor for enzymes that use proline as a substrate. Key enzyme families in this category include Proline Dehydrogenase (PRODH), involved in proline catabolism, and prolyl hydroxylases, which are critical for collagen stability.[8]
-
Hypothesis 2: Disruption of Proline-Dependent Protein-Protein Interactions. Proline-rich motifs are recognized by specific protein domains, such as SH3, WW, and GYF domains, which are crucial hubs in cellular signaling networks.[6][7] The compound could act as a mimetic, competitively disrupting these interactions.
-
Hypothesis 3: General Cytotoxicity or Off-Target Effects. Like many novel chemical entities, the compound may exhibit bioactivity through mechanisms not directly related to its structural similarity to proline, such as general cytotoxicity or interaction with unforeseen targets.[9][10]
This guide outlines a tiered experimental workflow designed to systematically test these hypotheses.
The Experimental Workflow: A Tiered Approach to MoA Elucidation
Caption: Tiered workflow for MoA elucidation.
Tier 1: Broad Spectrum Biochemical & Phenotypic Screening
The initial goal is to cast a wide net to identify a quantifiable biological effect. This involves parallel screening in both biochemical (cell-free) and cellular (cell-based) systems.
Biochemical Assay: Enzyme Inhibition Panel
Based on Hypothesis 1, a primary screen should target key enzymes in proline metabolism. The objective is to determine if the compound causes a reduction in enzyme activity.
Experimental Protocol: Generic Enzyme Inhibition Assay (e.g., for PRODH)
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimal for the target enzyme's activity (e.g., 100 mM potassium phosphate, pH 7.5).
-
Enzyme Stock: Dilute purified recombinant human PRODH to a working concentration (e.g., 2X final concentration) in assay buffer. The concentration should be determined empirically to ensure the reaction is in the linear range.[11]
-
Substrate Stock: Prepare a stock of L-proline (e.g., 10X final concentration) in assay buffer. The final concentration used in the assay should ideally be at or below the Michaelis-Menten constant (Km) to facilitate the detection of competitive inhibitors.[11][12]
-
Cofactor/Detection Reagent Stock: Prepare a stock of the necessary cofactor (e.g., FAD for PRODH) and a detection reagent that measures product formation or substrate consumption. For PRODH, this could be a coupled assay measuring the reduction of a reporter molecule like resazurin.
-
Compound Stock: Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
-
Assay Execution (384-well plate format):
-
Add 50 nL of the compound serial dilutions to the appropriate wells. Include DMSO-only wells for high (100% activity) control and a known inhibitor for low (0% activity) control.
-
Add 5 µL of the 2X enzyme solution to all wells and pre-incubate with the compound for 15-30 minutes at room temperature. This step allows the compound to bind to the enzyme before the reaction starts.[13]
-
Initiate the reaction by adding 5 µL of the substrate/cofactor/detection reagent mix.
-
Immediately place the plate in a plate reader and measure the signal (e.g., fluorescence) kinetically over 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the kinetic read.
-
Normalize the data: % Inhibition = 100 * (1 - (V₀_compound - V₀_low_control) / (V₀_high_control - V₀_low_control)).
-
Plot % Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).[11]
-
Cell-Based Assay: Proliferation & Viability
Running a cell-based assay in parallel is crucial. It provides physiologically relevant data and helps test Hypothesis 3 (general cytotoxicity).[14][15]
Experimental Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Culture: Plate cells from different lineages (e.g., a cancer cell line like HeLa and a non-cancerous line like HEK293) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the cells for a standard period (e.g., 72 hours) under normal culture conditions (37°C, 5% CO₂).
-
Signal Detection: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity) according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescent signal and normalize the data to the vehicle control. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).
Tier 2: Hit Validation and In-Cell Mechanism
If Tier 1 yields a "hit" (e.g., a confirmed IC₅₀ < 10 µM in an enzyme assay), the next stage is to validate this finding with more detailed biochemical studies and confirm that the compound engages its target in a cellular environment.
Enzyme Kinetics: Determining the Mode of Inhibition
Understanding how the compound inhibits the enzyme is a critical part of MoA studies. The primary modes are competitive, non-competitive, and uncompetitive, which can be distinguished by measuring enzyme kinetics at varying concentrations of both the substrate and the inhibitor.[16]
Experimental Protocol: Mode of Inhibition Study
-
Assay Setup: The assay is similar to the IC₅₀ determination, but it is run in a matrix format.
-
Vary the concentration of the inhibitor across the x-axis of the plate (e.g., 0, 0.5x, 1x, 2x, 4x the IC₅₀).
-
Vary the concentration of the substrate (L-proline) down the y-axis of the plate, spanning a range from below to well above its Km (e.g., 0.25x to 8x Km).[12]
-
-
Data Collection: Measure the initial reaction velocities for all combinations of inhibitor and substrate concentrations.
-
Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/Velocity vs. 1/[Substrate]).
-
Competitive Inhibition: The lines will intersect on the y-axis. Vmax is unchanged, but the apparent Km increases.
-
Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Km is unchanged, but Vmax decreases.
-
Uncompetitive Inhibition: The lines will be parallel. Both the apparent Km and Vmax decrease.
-
This analysis provides strong evidence for the binding mechanism at the active site.
Downstream Pathway Analysis
If the compound affects a target within a known signaling pathway, we must verify that this engagement translates to a downstream cellular effect.[17]
Caption: Hypothetical pathway involving PRODH inhibition.
Experimental Protocol: Western Blot for Downstream Markers
Let's assume our target is PRODH, which has been linked to the regulation of reactive oxygen species (ROS) and HIF-1α stability.[8]
-
Cell Treatment: Treat cells with the compound at concentrations around its GI₅₀ for an appropriate time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for a downstream marker (e.g., HIF-1α) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. A confirmed MoA would show a compound-dependent change in the level of the downstream marker (e.g., an increase in HIF-1α stabilization).
Tier 3: Biophysical Confirmation of Direct Target Engagement
The final and most rigorous step is to demonstrate a direct, physical interaction between the compound and its purified target protein.[18][19] This eliminates the possibility that the observed effects in biochemical and cellular assays are due to artifacts or indirect mechanisms. Advanced biophysical techniques are the gold standard for this validation.[20][21]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. It is the only technique that can determine all thermodynamic parameters (affinity (Kᴅ), enthalpy (ΔH), and stoichiometry (n)) in a single experiment.
Protocol Outline:
-
Sample Preparation: Purified target protein is placed in the ITC sample cell, and the compound is loaded into the injection syringe. Both must be in the exact same buffer to minimize heat of dilution effects.
-
Titration: A series of small injections of the compound are made into the protein solution.
-
Data Acquisition: The instrument measures the minute heat changes after each injection.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to calculate Kᴅ, ΔH, and n. A confirmed interaction will produce a clear sigmoidal binding curve.
Surface Plasmon Resonance (SPR)
SPR is a highly sensitive technique for measuring the kinetics of binding interactions (the on-rate, kₐ, and the off-rate, kₔ).
Protocol Outline:
-
Chip Preparation: The purified target protein is immobilized onto the surface of a sensor chip.
-
Binding Measurement: The compound (analyte) is flowed over the chip surface at various concentrations. Binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is measured in real-time as a response signal.
-
Data Analysis: The association (analyte flowing over) and dissociation (buffer flowing over) phases of the sensorgram are analyzed to determine the kinetic rate constants (kₐ and kₔ). The equilibrium dissociation constant (Kᴅ) is calculated as kₔ/kₐ.
Data Synthesis and Reporting
The culmination of this workflow is the synthesis of all data into a coherent MoA narrative. Quantitative data should be summarized for clarity.
Table 1: Summary of Bioactivity Data for this compound
| Assay Type | Target/Cell Line | Parameter | Value |
| Biochemical | Recombinant PRODH | IC₅₀ | 1.2 ± 0.3 µM |
| Biochemical | Recombinant P4HA1 | IC₅₀ | > 100 µM |
| Kinetics | Recombinant PRODH | Mode of Inhibition | Competitive (vs. Proline) |
| Cellular | HeLa Cell Viability | GI₅₀ | 8.5 ± 1.1 µM |
| Cellular | HEK293 Cell Viability | GI₅₀ | > 50 µM |
| Biophysical | PRODH (ITC) | Kᴅ | 2.5 ± 0.5 µM |
| Biophysical | PRODH (SPR) | Kᴅ | 2.1 ± 0.4 µM |
Data shown are for illustrative purposes only.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. aor.ca [aor.ca]
- 6. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 16. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 17. bioivt.com [bioivt.com]
- 18. mdpi.com [mdpi.com]
- 19. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 20. nuvisan.com [nuvisan.com]
- 21. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of pyrrolidine-based chiral auxiliaries
An In-Depth Technical Guide to the Discovery and Application of Pyrrolidine-Based Chiral Auxiliaries
Abstract
In the field of asymmetric synthesis, the quest for methodologies that afford high levels of stereocontrol is paramount. Chiral auxiliaries represent a foundational and powerful strategy, enabling the conversion of prochiral substrates into enantiomerically enriched products. Among the most successful and enduring classes of these stereodirecting groups are those derived from the pyrrolidine scaffold. This guide provides a comprehensive overview of the discovery, mechanistic principles, and practical application of seminal pyrrolidine-based chiral auxiliaries, with a focus on the foundational work that established them as indispensable tools for researchers in organic chemistry and drug development.
Introduction: The Logic of Chiral Auxiliaries
Asymmetric synthesis is the art of selectively creating one enantiomer of a chiral molecule over the other. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate, directs a stereoselective reaction, and is subsequently removed to reveal the desired enantiomerically enriched product. The auxiliary itself can then be recovered for reuse, making the process economically viable.
The effectiveness of a chiral auxiliary hinges on several key principles:
-
Ease of Attachment and Cleavage: The auxiliary must be attached to the substrate and later removed under mild conditions that do not racemize the newly formed stereocenter.
-
High Stereodirecting Power: It must effectively shield one face of the reactive intermediate, forcing the incoming reagent to attack from the opposite, less-hindered face.
-
Conformational Rigidity: A well-defined and rigid transition state is essential for high fidelity in stereochemical communication.
Pyrrolidine, a five-membered saturated heterocycle, has emerged as a "privileged" scaffold for chiral auxiliaries. Its inherent chirality when derived from natural sources like the amino acid L-proline, combined with its conformational rigidity, provides an excellent platform for creating a predictable and well-ordered stereochemical environment.
Foundational Discoveries: The Pioneers of Pyrrolidine Auxiliaries
The development of practical and reliable pyrrolidine-based auxiliaries in the late 1970s and early 1980s marked a turning point in asymmetric synthesis. The work of Dieter Enders and David A. Evans, in particular, laid the groundwork for decades of research and application.
Enders' Hydrazone Chemistry: The Dawn of SAMP/RAMP
In 1976, Dieter Enders and H. Eichenauer reported a groundbreaking method for the asymmetric alkylation of ketones and aldehydes. Their approach involved the use of chiral hydrazones derived from (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer, (R)-1-amino-2-methoxymethylpyrrolidine (RAMP).
The core innovation was the conversion of a prochiral ketone into a chiral SAMP-hydrazone. Deprotonation of this hydrazone with a strong base like lithium diisopropylamide (LDA) generates a lithiated aza-enolate. This intermediate is the key to stereocontrol. The lithium cation is chelated by both the nitrogen of the aza-enolate and the oxygen atom of the methoxymethyl side chain. This chelation creates a rigid, planar five-membered ring structure that effectively blocks one face of the molecule.
The electrophile (e.g., an alkyl halide) is then introduced. Due to severe steric hindrance from the pyrrolidine ring on the top face, the electrophile can only approach from the less-hindered bottom face.[1] This high degree of facial selectivity leads to the formation of a new stereocenter with a predictable absolute configuration. Finally, the auxiliary is cleaved, typically by ozonolysis or hydrolysis, to release the α-alkylated ketone in high enantiomeric excess and regenerate the SAMP or RAMP auxiliary.[2][3]
The power of this method lies in its reliability and broad applicability to a wide range of aldehydes and ketones, making it a cornerstone of asymmetric synthesis for natural product construction.[4]
Prolinol Derivatives and the Logic of Acyclic Stereocontrol
While the most famous auxiliaries developed by David A. Evans are the oxazolidinones, his work was deeply rooted in the principles of acyclic stereocontrol using amino acid derivatives, including those from proline. (S)-Prolinol, the alcohol derived from the reduction of L-proline, is a quintessential C2-symmetric chiral building block.
Auxiliaries derived from prolinol operate on a similar principle of creating a rigid, chelated transition state. For instance, when an N-acyl prolinol derivative is converted to its enolate, the metal cation (often lithium or a Lewis acidic boron atom) coordinates with both the enolate oxygen and the acyl oxygen. This coordination, coupled with the inherent steric bias of the pyrrolidine ring, forces the enolate to adopt a specific conformation, thereby directing the approach of an electrophile to a single face. This fundamental concept of Lewis acid-promoted chelation to create a rigid transition state is a recurring theme in modern asymmetric catalysis.
Mechanistic Principles: Visualizing Stereocontrol
The remarkable stereoselectivity of pyrrolidine-based auxiliaries is not magic; it is the result of well-defined, low-energy transition states. The key is the formation of a rigid bicyclic system through chelation.
In the case of Enders' SAMP-hydrazone alkylation, the lithiated aza-enolate is the critical intermediate. The lithium ion is coordinated by the aza-enolate nitrogen and the ether oxygen of the auxiliary's side chain. This locks the conformation of the system. The bulky pyrrolidine ring then acts as a steric shield, blocking the syn-face. Consequently, the electrophile is forced to approach from the anti-face, leading to a predictable stereochemical outcome.[5]
Caption: Transition state model showing stereodirecting effect.
Experimental Protocols and Data
To translate theory into practice, precise experimental execution is critical. The following protocol outlines a general procedure for the asymmetric α-alkylation of a ketone using SAMP, a method extensively documented and validated since its inception.[6]
Step-by-Step Workflow for Asymmetric Alkylation
Caption: General experimental workflow for asymmetric alkylation.
Protocol Details:
-
Hydrazone Formation: A flask is charged with (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (1.0 eq.) and the desired ketone (1.1-1.2 eq.). The mixture is stirred, often neat or in a solvent like THF, under an inert atmosphere (e.g., Argon) and typically warmed (e.g., 60 °C) overnight. The resulting hydrazone is then purified, often by distillation or chromatography.[6]
-
Deprotonation (Aza-enolate formation): The purified hydrazone is dissolved in a dry ethereal solvent (e.g., THF) and cooled to 0 °C. A solution of lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise. The mixture is then cooled to a very low temperature, often -78 °C or even -110 °C, to ensure complete and regioselective deprotonation.[2]
-
Alkylation: The electrophile (e.g., an alkyl iodide or benzyl bromide) (1.1-1.2 eq.) is added slowly to the cold aza-enolate solution. The reaction is maintained at low temperature for several hours and then allowed to warm slowly to room temperature overnight.[2]
-
Work-up and Cleavage: The reaction is quenched (e.g., with water) and the crude alkylated hydrazone is extracted. The chiral auxiliary is then cleaved. A common and effective method is ozonolysis: the alkylated hydrazone is dissolved in a solvent like dichloromethane, cooled to -78 °C, and ozone is bubbled through the solution until a persistent blue color indicates completion. Reductive work-up (e.g., with dimethyl sulfide) followed by purification yields the α-alkylated ketone.[6] Alternatively, hydrolysis with acids like oxalic acid can be used.[7]
Performance Data: A Quantitative Look
The utility of these auxiliaries is demonstrated by the consistently high levels of stereoselectivity achieved across various substrates.
| Ketone | Electrophile (R-X) | Product Configuration | Yield (%) | e.e. (%) | Reference |
| Cyclohexanone | CH₃I | (R) | 75 | >95 | Enders, 1985 |
| Propiophenone | CH₃CH₂I | (S) | 81 | 98 | Enders, 1985 |
| 3-Pentanone | CH₃(CH₂)₂CH₂Br | (S) | 90 | >96 | [6] |
| Oxetan-3-one | Benzyl Bromide | (S) | 70 | 84 | [7] |
Conclusion and Future Outlook
The discovery and development of pyrrolidine-based chiral auxiliaries, particularly the SAMP/RAMP system, were transformative events in organic synthesis. They provided chemists with a robust and predictable method for constructing stereochemically complex molecules with high fidelity. The principles established through this early work—namely the power of chelation to enforce conformational rigidity in a transition state—continue to influence the design of modern asymmetric catalysts. While catalytic asymmetric methods have become increasingly prevalent, the reliability and broad substrate scope of chiral auxiliaries ensure that they remain an indispensable tool in the arsenal of the synthetic chemist, particularly for challenging transformations and in the scale-up synthesis of pharmaceutical intermediates.
References
- 1. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. web.mit.edu [web.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
Stereochemistry and optical rotation of (S)-benzyl pyrrolidine-2-carboxylate
An In-Depth Technical Guide to the Stereochemistry and Optical Rotation of (S)-benzyl pyrrolidine-2-carboxylate
Introduction: The Significance of Chiral Pyrrolidine Scaffolds
In the landscape of modern medicinal chemistry and asymmetric synthesis, the pyrrolidine ring system stands as a privileged scaffold. Its rigid, cyclic structure provides a conformational constraint that is invaluable for designing molecules with specific three-dimensional orientations required for biological activity.[1][2] Among the vast array of pyrrolidine derivatives, (S)-benzyl pyrrolidine-2-carboxylate, an ester of the naturally occurring amino acid L-proline, is a cornerstone building block. Its defined stereochemistry and versatile chemical handles make it a critical intermediate in the synthesis of complex pharmaceuticals, chiral ligands, and organocatalysts.
This guide provides an in-depth exploration of the stereochemical properties of (S)-benzyl pyrrolidine-2-carboxylate, the principles and practice of its optical rotation measurement, and the analytical methodologies required to ensure its enantiomeric purity. It is intended for researchers, scientists, and drug development professionals who rely on the precise stereochemical integrity of such chiral molecules.
Part 1: The Stereochemical Architecture
The biological and chemical properties of a chiral molecule are dictated by the specific spatial arrangement of its atoms. For (S)-benzyl pyrrolidine-2-carboxylate, this arrangement is defined by a single stereocenter.
The C2 Chiral Center and Cahn-Ingold-Prelog (CIP) Assignment
The source of chirality in (S)-benzyl pyrrolidine-2-carboxylate is the carbon atom at the 2-position (C2) of the pyrrolidine ring. This carbon is bonded to four different substituent groups, rendering it a stereocenter. The absolute configuration is assigned the (S) descriptor based on the Cahn-Ingold-Prelog (CIP) priority rules:
-
Identify the Substituents: The four groups attached to the C2 chiral center are:
-
The nitrogen atom of the pyrrolidine ring.
-
The carboxylate group (-COOBn).
-
The C3 methylene group of the ring (-CH₂-).
-
A hydrogen atom (-H).
-
-
Assign Priorities: Priority is assigned based on the atomic number of the atom directly attached to the stereocenter. Higher atomic number equals higher priority.
-
Priority 1: The Nitrogen atom (atomic number 7).
-
Priority 2: The Carbon of the carboxylate group (atomic number 6). This carbon is further bonded to two oxygen atoms, giving it precedence over the C3 methylene carbon.
-
Priority 3: The Carbon of the C3 methylene group (atomic number 6).
-
Priority 4: The Hydrogen atom (atomic number 1).
-
-
Determine Configuration: By orienting the molecule so that the lowest priority group (the hydrogen atom) points away from the observer, the sequence from priority 1 to 2 to 3 traces a counter-clockwise path. This defines the stereocenter as (S).
Caption: CIP priority assignment for (S)-benzyl pyrrolidine-2-carboxylate.
Conformational Rigidity and Ring Pucker
The cyclic nature of the pyrrolidine ring significantly restricts the molecule's conformational freedom compared to acyclic analogues.[2] The five-membered ring is not planar and exists in puckered conformations, typically described as "endo" or "exo" (also referred to as "down" and "up" puckering). This puckering affects the dihedral angles of the protein backbone when the proline moiety is part of a peptide chain and influences the stereochemical outcome of reactions involving the ring.[1][3] The specific pucker can be influenced by substituents on the ring and the surrounding chemical environment.[3]
Part 2: Synthesis from the Chiral Pool
The most direct and reliable method to obtain enantiomerically pure (S)-benzyl pyrrolidine-2-carboxylate is to start from a readily available chiral precursor. L-Proline, the natural (S)-enantiomer, serves as the ideal starting material from the "chiral pool."
Synthetic Workflow: Fischer Esterification
The synthesis is typically achieved via a Fischer esterification of L-proline with benzyl alcohol, catalyzed by a strong acid. The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the benzyl alcohol, and subsequent elimination of water to form the ester.
Caption: Synthetic workflow for (S)-benzyl pyrrolidine-2-carboxylate.
Experimental Protocol: Synthesis of (S)-benzyl pyrrolidine-2-carboxylate hydrochloride
-
Materials:
-
L-Proline
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Hydrochloric acid (in diethyl ether or as a gas)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add L-proline, benzyl alcohol (1.5-2.0 equivalents), p-TsOH (0.1 equivalents), and toluene.
-
Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or until no more water is collected.
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. The bicarbonate wash is crucial to remove the acidic catalyst and any unreacted L-proline.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl ester as an oil.
-
For purification and stable storage, dissolve the crude oil in anhydrous diethyl ether and cool in an ice bath.
-
Slowly add a solution of HCl in diethyl ether (or bubble HCl gas) with stirring. The hydrochloride salt will precipitate as a white solid.[4][5]
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-benzyl pyrrolidine-2-carboxylate hydrochloride.[4][5][6]
-
Part 3: Optical Rotation - A Macroscopic View of Chirality
Optical rotation is the defining physical property of a chiral compound, representing the macroscopic manifestation of its molecular asymmetry.[7] It is a critical parameter for initial characterization and quality control.
Principles of Polarimetry
Optical activity is the ability of a chiral substance to rotate the plane of linearly polarized light.[7] This rotation is measured using a polarimeter. The magnitude and direction of the rotation are dependent on the molecule's structure and the experimental conditions.
-
Dextrorotatory (+): Rotation of the plane of polarization to the right (clockwise).
-
Levorotatory (-): Rotation of the plane of polarization to the left (counter-clockwise).
The Specific Rotation [α] is a standardized, quantitative measure of a compound's optical activity, calculated using the Biot equation:
[α]Tλ = α / (l × c)
Where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.
-
T is the temperature in degrees Celsius (commonly 20°C or 25°C).
-
λ is the wavelength of the light, typically the sodium D-line (589 nm).
It is crucial to recognize that the specific rotation is highly sensitive to the solvent, temperature, and concentration, and these parameters must always be reported alongside the value.[8]
Caption: Principle of optical rotation measurement using a polarimeter.
Data Presentation: Specific Rotation
While the specific rotation for the free base or hydrochloride salt of (S)-benzyl pyrrolidine-2-carboxylate is not consistently published across a wide range of conditions, data for structurally related, protected proline derivatives illustrate the importance of reporting experimental parameters.
| Compound | Specific Rotation [α]D20 | Conditions |
| Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid | -23 ± 2° | c=1 in CHCl₃ |
Table based on data for a related compound.[9] The sign and magnitude of rotation are unique to each molecule's structure and the measurement conditions.
Part 4: Verification of Enantiomeric Purity
While optical rotation confirms that one enantiomer is in excess, it is not a precise tool for quantifying very high levels of enantiomeric purity (typically expressed as enantiomeric excess, ee). For this, chromatographic methods are the industry standard.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for determining the enantiomeric excess of chiral compounds.[10] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. This differential interaction causes one enantiomer to be retained longer on the column, resulting in their separation and distinct elution times.
The enantiomeric excess (ee) is calculated from the integrated areas of the two enantiomer peaks in the chromatogram:
ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] × 100
Caption: Workflow for determination of enantiomeric excess by chiral HPLC.
Protocol: Chiral HPLC Method for Proline Derivatives
This protocol is a representative method for the analysis of N-protected proline derivatives and serves as a starting point for method development for (S)-benzyl pyrrolidine-2-carboxylate.[10]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as CHIRALPAK® IA or a similar column.[10]
-
Mobile Phase: A mixture of a nonpolar solvent and an alcohol modifier, with a small amount of acid. A typical starting point is Hexane / Ethanol / Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v).[10][11] The exact ratio must be optimized for the specific analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm for amide bonds or based on the absorbance of the benzyl group).
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in the mobile phase.
Conclusion
(S)-benzyl pyrrolidine-2-carboxylate is more than a simple chemical intermediate; it is a precisely defined three-dimensional tool. Its (S)-configuration, originating from the natural amino acid L-proline, is the key to its utility in stereoselective synthesis. A thorough understanding of its stereochemistry, coupled with rigorous analytical control of its optical rotation and enantiomeric purity via polarimetry and chiral HPLC, is fundamental to ensuring the successful and reproducible outcomes of the complex synthetic endeavors in which it is employed. The protocols and principles outlined in this guide provide a robust framework for the confident application of this vital chiral building block.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline - Wikipedia [en.wikipedia.org]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Optical rotation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Benzyl pyrrolidine-2-carboxylate hydrochloride CAS number 16652-71-4 properties
An In-Depth Technical Guide to Benzyl (S)-pyrrolidine-2-carboxylate hydrochloride (CAS: 16652-71-4)
Section 1: Introduction and Strategic Importance
Benzyl (S)-pyrrolidine-2-carboxylate hydrochloride, identified by CAS number 16652-71-4, is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development.[1][2][3][4] As a derivative of the naturally occurring amino acid L-proline, it provides a rigid, stereochemically defined pyrrolidine scaffold that is integral to the design of a wide array of biologically active molecules.[5] The five-membered, non-planar ring structure allows for a three-dimensional exploration of chemical space that is often crucial for achieving high-affinity and selective interactions with biological targets.[5]
Its most notable application is as a key raw material and pharmaceutical intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril, a widely prescribed medication for hypertension and heart failure.[6] Beyond this specific application, its utility extends to solid-phase peptide synthesis (SPPS) and as a foundational fragment in the development of novel chemical entities for various therapeutic areas.[6][7] This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the compound's properties, synthesis, analytical validation, applications, and handling protocols.
Section 2: Physicochemical and Handling Properties
A thorough understanding of the compound's physical and chemical characteristics is fundamental for its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection, and analytical methodology.
Core Chemical and Physical Data
The key identifying and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 16652-71-4 | [1][2][6][8] |
| Molecular Formula | C₁₂H₁₆ClNO₂ | [1][2][6][9] |
| Molecular Weight | 241.71 g/mol | [1][2][6] |
| IUPAC Name | benzyl (2S)-pyrrolidine-2-carboxylate;hydrochloride | [6] |
| Synonyms | Benzyl L-prolinate hydrochloride, H-Pro-OBzl.HCl | [3][6] |
| Appearance | White to off-white solid | [9] |
| Purity (HPLC) | ≥98.0%, with specific batches reported at 99.34% | [2][9] |
| Optical Rotation | -46.9° (c=1.00 g/100ml in H₂O) | [9] |
Solubility Profile
The solubility of Benzyl (S)-pyrrolidine-2-carboxylate hydrochloride is a critical parameter for reaction setup, purification, and analytical sample preparation.
-
In Vitro Solubility: The compound is highly soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL (413.72 mM).[1]
-
Expert Insight: Achieving this concentration often requires ultrasonic agitation to overcome the compound's crystalline lattice energy.[1] It is crucial to use freshly opened, anhydrous DMSO, as the solvent's hygroscopic nature can significantly impact the solubility and stability of the reagent.[1]
-
Stability and Storage
Proper storage is essential to maintain the integrity and purity of the compound. As a hydrochloride salt, it is susceptible to moisture.
-
Solid Form:
-
In Solution (Stock Solutions):
-
Causality: The decreased stability in solution is due to the increased molecular mobility, allowing degradation pathways (e.g., ester hydrolysis) to occur more readily than in the solid state. Repeated freeze-thaw cycles should be avoided by aliquoting stock solutions.[10] All storage containers must be tightly sealed and protected from moisture.[1][9]
Section 3: General Synthesis Workflow
While multiple proprietary methods exist, a common and logical approach to synthesizing Benzyl (S)-pyrrolidine-2-carboxylate hydrochloride involves the esterification of L-proline with benzyl alcohol, followed by the formation of the hydrochloride salt. This process protects the carboxylic acid as a benzyl ester, a common strategy in peptide synthesis where the protecting group can be removed later via hydrogenolysis.
Generalized Synthetic Protocol
The following protocol is a representative, non-optimized procedure illustrating the key chemical transformations.
-
Reaction Setup: In a multi-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend L-proline in a suitable solvent like toluene.
-
Acid Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid, to facilitate the esterification.
-
Reagent Addition: Introduce benzyl alcohol to the suspension.
-
Azeotropic Distillation: Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the water formed during the esterification, thereby driving the reaction to completion.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or HPLC, until the starting L-proline is consumed.
-
Workup and Isolation: Cool the reaction mixture. The product, benzyl (S)-pyrrolidine-2-carboxylate, can be isolated and purified using standard organic chemistry techniques like extraction and column chromatography.
-
Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate). Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, until precipitation of the hydrochloride salt is complete.
-
Final Product Isolation: Collect the resulting white solid by filtration, wash with the solvent to remove any unreacted starting material, and dry under vacuum to yield Benzyl (S)-pyrrolidine-2-carboxylate hydrochloride.
Synthesis Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. H-Pro-OBzl.HCl | CAS#:16652-71-4 | Chemsrc [chemsrc.com]
- 4. (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride | Delchimica [delchimica.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apicule.com [apicule.com]
- 7. targetmol.com [targetmol.com]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Role of benzyl protecting group in proline esters
An In-Depth Technical Guide to the Role of the Benzyl Protecting Group in Proline Esters
Authored by: Gemini, Senior Application Scientist
Publication Date: January 3, 2026
Proline, with its unique secondary amine integrated into a rigid pyrrolidine ring, holds a pivotal position in peptide chemistry, catalysis, and the synthesis of complex molecules. This unique structure imparts conformational rigidity but also presents distinct challenges in chemical synthesis, necessitating precise control over its reactive amine and carboxylic acid functionalities. This technical guide provides an in-depth analysis of the benzyl group as a cornerstone protecting strategy for the carboxyl terminus of proline. We will explore the causality behind its selection, detailing the robust chemistry of benzyl ester formation (protection), its stability profile, and the mild, efficient conditions for its removal (deprotection). Furthermore, this guide elucidates the critical role of proline benzyl esters as versatile intermediates in solid-phase peptide synthesis (SPPS), asymmetric organocatalysis, and as chiral auxiliaries. Detailed, field-proven protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the requisite knowledge for successful application.
The Unique Challenge of Proline and the Imperative for Carboxyl Protection
Unlike other proteinogenic amino acids, proline's secondary amine imposes significant steric hindrance and conformational constraints. In peptide synthesis, an unprotected carboxylic acid can lead to undesirable side reactions, such as cyclization to form diketopiperazines or oligomerization during the activation of the subsequent amino acid.[1] Therefore, temporarily masking the C-terminus is fundamental for controlled, sequential peptide chain elongation.
The choice of a carboxyl protecting group is governed by three primary factors:
-
Ease of Installation: The group must be introduced efficiently and in high yield without racemization of the chiral center.
-
Stability: It must remain intact throughout multiple synthetic steps, which may involve exposure to acidic or basic conditions (e.g., during Nα-amino group deprotection).[2][3]
-
Orthogonality: The group must be selectively removable under conditions that do not affect other protecting groups on the molecule.[1]
The benzyl ester (–OBn) has emerged as a highly effective and widely adopted protecting group for proline's carboxylic acid, striking an optimal balance between these requirements.
The Benzyl Ester: A Profile of a Workhorse Protecting Group
The benzyl group protects the carboxylic acid by converting it into an ester. This transformation neutralizes the acidic proton and prevents its interference in subsequent coupling reactions. L-Proline benzyl ester is often prepared and handled as its hydrochloride salt, which improves its stability, crystallinity, and handling characteristics.[4]
Physicochemical Properties
A summary of the key properties of the commercially available L-Proline Benzyl Ester Hydrochloride is presented below.
| Property | Value | References |
| CAS Number | 16652-71-4 | [5],[6] |
| Molecular Formula | C₁₂H₁₅NO₂·HCl | [6] |
| Molecular Weight | 241.71 g/mol | [5],[6] |
| Appearance | White to off-white crystalline powder | [4],[6] |
| Melting Point | 142-152 °C | [7],[6] |
| Solubility | Soluble in methanol, ethanol; slightly soluble in water | [4] |
Installation: Synthesis of L-Proline Benzyl Ester
The most common and reliable method for preparing proline benzyl ester is the Fischer-Speier esterification, which involves treating L-proline with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid (TsOH), with azeotropic removal of water.[8]
This protocol is adapted from established methodologies for Fischer-Speier esterification.[4][8]
Materials:
-
L-Proline
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene or a similar water-azeotroping solvent[8]
-
Diethyl ether
-
Magnetic stirrer and heating mantle
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Round-bottom flask and condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, suspend L-proline (1.0 equiv.) and p-toluenesulfonic acid monohydrate (1.1 equiv.) in a mixture of benzyl alcohol (approx. 3.0 equiv.) and toluene.
-
Esterification: Heat the mixture to reflux. The water generated during the esterification will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting L-proline is consumed.
-
Work-up and Precipitation: Allow the reaction mixture to cool to room temperature. Slowly add the solution to a larger volume of vigorously stirred diethyl ether to induce precipitation of the product as its tosylate salt.
-
Isolation: Collect the resulting white solid precipitate by filtration. Wash the solid thoroughly with diethyl ether to remove excess benzyl alcohol and toluene.
-
Salt Conversion (Optional but common): The tosylate salt can be converted to the hydrochloride salt if desired through standard ion-exchange procedures or by dissolving in a minimal amount of water, acidifying with concentrated HCl, and precipitating again with an organic solvent like acetone or ether.
-
Drying: Dry the final product, L-proline benzyl ester hydrochloride, under vacuum.[7]
The Benzyl Group in Action: Key Applications
The stability of the benzyl ester to a wide range of reagents makes it an invaluable tool in multi-step synthesis.[2][3] It is notably stable to the basic conditions (e.g., 20% piperidine in DMF) used to remove the Fmoc (Fluorenylmethyloxycarbonyl) group and the acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove the Boc (tert-butyloxycarbonyl) group from the N-terminus in peptide synthesis.[1]
Peptide Synthesis
In Solid-Phase Peptide Synthesis (SPPS), the first amino acid is anchored to a solid support. For subsequent solution-phase fragment condensation, or when the C-terminal residue must remain as a carboxylic acid, protecting it as a benzyl ester is a common strategy. The quasi-orthogonal Boc/Bn protection scheme is a classic example where both groups are acid-labile, but the Boc group can be removed with moderate acid (TFA) while the benzyl ester requires much harsher conditions or, more conveniently, orthogonal hydrogenolysis.[1][9]
// Nodes Pro_OBn [label="H-Pro-OBn\n(Proline Benzyl Ester)"]; N_Protect [label="N-Protection\n(e.g., with Boc₂O)"]; Boc_Pro_OBn [label="Boc-Pro-OBn"]; Couple [label="Couple with\nNext Amino Acid (e.g., H-Ala-OR)"]; Dipeptide [label="Boc-Ala-Pro-OBn"]; N_Deprotect [label="N-Deprotection\n(TFA)"]; H_Dipeptide [label="H-Ala-Pro-OBn"]; Chain_Elongation [label="Repeat Coupling/\nDeprotection Cycles", shape=ellipse, style=dashed]; Final_Peptide [label="Protected Polypeptide-OBn"]; Final_Deprotect [label="Final Deprotection\n(Hydrogenolysis)"]; Free_Peptide [label="Free Polypeptide", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Pro_OBn -> N_Protect; N_Protect -> Boc_Pro_OBn; Boc_Pro_OBn -> Couple; Couple -> Dipeptide; Dipeptide -> N_Deprotect; N_Deprotect -> H_Dipeptide; H_Dipeptide -> Chain_Elongation; Chain_Elongation -> Final_Peptide; Final_Peptide -> Final_Deprotect; Final_Deprotect -> Free_Peptide; } Caption: Use of benzyl-protected proline in stepwise peptide synthesis.
Asymmetric Organocatalysis
Proline and its derivatives are powerful organocatalysts, primarily operating through an enamine catalytic cycle to facilitate asymmetric reactions.[10][11] N-benzyl proline derivatives have been developed as highly effective catalysts for reactions such as the direct asymmetric aldol and Mannich reactions, producing chiral β-amino carbonyl compounds with high enantioselectivity.[10][12][13] In these catalysts, the benzyl group is attached to the nitrogen atom, but the principles of using protected proline derivatives are central to the field. The benzyl ester itself serves as a crucial precursor for creating more complex N-substituted proline catalysts.
// Nodes Proline [label="Proline Catalyst"]; Ketone [label="Ketone"]; Enamine [label="Enamine Intermediate\n(Nucleophile)", fillcolor="#FBBC05", fontcolor="#202124"]; Aldehyde [label="Aldehyde"]; Amine [label="Amine"]; Imine [label="Imine\n(Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Attack [label="Stereoselective\nC-C Bond Formation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis"]; Product [label="Chiral β-Amino Ketone", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Proline -> Enamine [label="+"]; Ketone -> Enamine; Aldehyde -> Imine [label="+"]; Amine -> Imine; Enamine -> Attack [label="+"]; Imine -> Attack; Attack -> Hydrolysis [label="Iminium Intermediate"]; Hydrolysis -> Product; Hydrolysis -> Proline [style=dashed, label="Catalyst\nRegeneration"]; } Caption: Generalized enamine cycle for proline-catalyzed reactions.
Chiral Auxiliaries
(S)-Proline benzyl ester can be used as a chiral auxiliary, where the stereocenter of the proline directs the stereochemical outcome of a reaction on a molecule temporarily attached to it. It has been successfully employed in Lewis acid-catalyzed asymmetric Diels-Alder reactions to achieve high diastereoselectivity.[14] After the reaction, the auxiliary can be cleaved, yielding an enantiomerically enriched product.
Deprotection: The Strategic Removal of the Benzyl Group
The key advantage of the benzyl ester is its selective removal by catalytic hydrogenolysis.[2][15] This method is exceptionally mild and orthogonal to many other protecting groups used in complex syntheses.
Mechanism: The reaction proceeds by the addition of hydrogen across the benzylic C-O bond, catalyzed by a transition metal, most commonly palladium on carbon (Pd/C).[16] The process cleaves the ester, liberating the free carboxylic acid and generating toluene as a benign, volatile byproduct.
// Structure representation structure [label=<
R-C(=O)O-CH₂-Ph
- H₂
Pd/C
R-COOH
- CH₃-Ph
Proline Benzyl Ester
Solvent (MeOH, EtOH) Proline
Toluene
]; } Caption: Overall reaction for benzyl ester deprotection via hydrogenolysis.
This is a general protocol for the removal of a benzyl ester protecting group.[2][17]
Materials:
-
Proline benzyl ester derivative
-
Palladium on carbon (Pd/C), typically 5-10 mol%
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen source (H₂ gas cylinder or a transfer hydrogenation reagent like ammonium formate)
-
Reaction flask (e.g., Parr shaker bottle or a standard round-bottom flask)
-
Filtration apparatus with Celite® or a similar filter aid
Procedure:
-
Setup: Dissolve the benzyl ester-protected proline derivative in a suitable solvent in the reaction flask.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon) as dry Pd/C can be pyrophoric.
-
Hydrogenation:
-
Using H₂ gas: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere. Pressurize the vessel with H₂ (typically 1-4 atm) and begin vigorous stirring or shaking.
-
Using Transfer Hydrogenation: Add a hydrogen donor such as ammonium formate (3-5 equiv.) to the reaction mixture and stir at room temperature or with gentle heating.
-
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material. The reaction is typically complete within 2-16 hours.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter pad thoroughly with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected proline derivative. Further purification by crystallization or chromatography may be performed if necessary.
Conclusion
The benzyl protecting group for the carboxylic acid of proline is a robust and versatile tool in modern organic synthesis. Its stability under a wide array of reaction conditions, combined with its facile and clean removal via catalytic hydrogenolysis, makes it an ideal choice for complex, multi-step endeavors like peptide synthesis.[2] The resulting proline benzyl ester is not merely a transiently protected species but a valuable synthetic intermediate in its own right, serving as a precursor for chiral catalysts and auxiliaries.[12] An understanding of the principles and protocols governing its use, as detailed in this guide, is essential for professionals engaged in the intricate art of molecule building.
References
- 1. biosynth.com [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. Benzyl protecting group - Georganics [georganics.sk]
- 4. Proline benzyl ester hydrochloride | 16652-71-4 | Benchchem [benchchem.com]
- 5. Proline benzyl ester hydrochloride | C12H16ClNO2 | CID 2733413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. L-Proline benzyl ester hydrochloride | 16652-71-4 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Protonated N′-benzyl-N′-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Protonated N'-benzyl-N'-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 17. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
Methodological & Application
The Art of Asymmetry: A Technical Guide to Benzyl Pyrrolidine-2-Carboxylate Hydrochloride in Enantioselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realm of pharmaceutical development where the chirality of a molecule can dictate its efficacy and safety. Organocatalysis has emerged as a powerful and sustainable pillar in this pursuit, offering metal-free alternatives for the construction of complex chiral architectures. Among the privileged scaffolds in the organocatalyst toolkit, proline and its derivatives have garnered significant attention for their versatility and high stereocontrol. This guide focuses on a key player in this family: Benzyl (S)-pyrrolidine-2-carboxylate hydrochloride .
This document serves as a detailed technical resource, providing in-depth application notes and validated protocols for the use of this versatile chiral building block and catalyst in asymmetric synthesis. We will delve into the mechanistic underpinnings of its catalytic activity, explore its application in cornerstone carbon-carbon bond-forming reactions, and provide step-by-step methodologies to empower researchers in their synthetic endeavors.
Compound Profile and Mechanistic Rationale
Benzyl (S)-pyrrolidine-2-carboxylate hydrochloride is a derivative of the naturally occurring amino acid L-proline. The presence of the benzyl ester serves to protect the carboxylic acid functionality, which can influence the catalyst's solubility in organic solvents and its steric profile, while the hydrochloride salt form enhances its stability and ease of handling.[1][2] Its utility in asymmetric synthesis stems from its ability to act as a potent organocatalyst, primarily through enamine and iminium ion catalysis.[1]
The Catalytic Cycle: A Tale of Two Intermediates
The efficacy of proline and its derivatives in catalyzing asymmetric transformations of carbonyl compounds is rooted in the formation of two key transient species: the enamine and the iminium ion.[1]
-
Enamine Catalysis: In reactions involving a ketone or aldehyde as the nucleophile, the secondary amine of the pyrrolidine ring condenses with the carbonyl group to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate, and the chiral environment of the pyrrolidine directs the subsequent attack on an electrophile to a specific face, thereby controlling the stereochemical outcome.[1]
-
Iminium Catalysis: When an α,β-unsaturated aldehyde or ketone acts as the electrophile, the catalyst forms a chiral iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, activating it for nucleophilic attack. The steric bulk of the catalyst effectively shields one face of the iminium ion, guiding the incoming nucleophile to the opposite side.
The following diagram illustrates the generalized mechanism of enamine catalysis, which is central to the applications discussed in this guide.
Figure 1: Generalized mechanism of enamine catalysis using a proline-derived catalyst.
Application in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals.[3] Benzyl (S)-pyrrolidine-2-carboxylate hydrochloride can effectively catalyze this transformation, affording high yields and enantioselectivities.
Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol is a representative procedure adapted from well-established methods for proline-catalyzed aldol reactions.[4]
Materials:
-
Benzyl (S)-pyrrolidine-2-carboxylate hydrochloride
-
Triethylamine (Et₃N)
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried round-bottom flask under an argon atmosphere, suspend Benzyl (S)-pyrrolidine-2-carboxylate hydrochloride (0.05 mmol, 5 mol%) in anhydrous DMF (1.0 mL). Add triethylamine (0.05 mmol, 1.0 eq to the catalyst) to neutralize the hydrochloride and generate the free amine catalyst in situ. Stir the mixture for 10 minutes at room temperature.
-
Reaction Setup: To the catalyst solution, add cyclohexanone (2.0 mmol, 2.0 eq). Stir the mixture for an additional 15 minutes at room temperature to allow for enamine formation.
-
Aldehyde Addition: Add 4-nitrobenzaldehyde (1.0 mmol, 1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-24 hours).
-
Work-up: Upon completion, quench the reaction by adding 1 M HCl (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Data Summary:
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | 5 | DMF | 25 | 24 | 85 | 95:5 | 96 |
| 2 | 10 | CH₂Cl₂ | 0 | 48 | 78 | 92:8 | 94 |
| 3 | 2 | Neat | 25 | 72 | 65 | 90:10 | 92 |
Table 1: Representative results for the asymmetric aldol reaction. Data are illustrative based on typical performance of proline-derived catalysts.
Application in Asymmetric Michael Additions
The asymmetric Michael addition is a powerful method for the formation of carbon-carbon bonds in a 1,4-fashion, leading to the synthesis of a wide array of functionalized molecules. Pyrrolidine-based catalysts are highly effective in promoting the conjugate addition of aldehydes and ketones to nitroalkenes.[5]
Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
This protocol is a representative procedure adapted from established methods for proline-derived catalysts in Michael additions.[6]
Materials:
-
Benzyl (S)-pyrrolidine-2-carboxylate hydrochloride
-
Triethylamine (Et₃N)
-
Propanal
-
trans-β-Nitrostyrene
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried round-bottom flask under an argon atmosphere, suspend Benzyl (S)-pyrrolidine-2-carboxylate hydrochloride (0.1 mmol, 10 mol%) in anhydrous toluene (2.0 mL). Add triethylamine (0.1 mmol, 1.0 eq to the catalyst) and stir for 10 minutes at room temperature.
-
Reaction Setup: To the catalyst solution, add propanal (2.0 mmol, 2.0 eq). Stir for 15 minutes.
-
Nitroalkene Addition: Add trans-β-nitrostyrene (1.0 mmol, 1.0 eq) to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the nitrostyrene is consumed (typically 24-48 hours).
-
Work-up: Quench the reaction with 1 M HCl (5 mL) and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC.
Data Summary:
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | 10 | Toluene | 25 | 48 | 92 | 90:10 | 95 |
| 2 | 5 | THF | 0 | 72 | 85 | 88:12 | 93 |
| 3 | 15 | CH₂Cl₂ | 25 | 36 | 95 | 92:8 | 96 |
Table 2: Representative results for the asymmetric Michael addition. Data are illustrative based on typical performance of proline-derived catalysts.
Experimental Workflow Visualization
The following diagram outlines the general experimental workflow for an organocatalyzed asymmetric reaction using Benzyl (S)-pyrrolidine-2-carboxylate hydrochloride.
Figure 2: A typical workflow for asymmetric synthesis.
Safety and Handling
Benzyl (S)-pyrrolidine-2-carboxylate hydrochloride should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
Benzyl (S)-pyrrolidine-2-carboxylate hydrochloride is a valuable and versatile tool in the arsenal of the synthetic organic chemist. Its ability to effectively catalyze key asymmetric C-C bond-forming reactions, such as the aldol and Michael additions, underscores its importance in the synthesis of chiral molecules. The protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for researchers and drug development professionals to harness the power of this organocatalyst in their synthetic campaigns, ultimately contributing to the advancement of chemical and pharmaceutical sciences.
References
- 1. Proline benzyl ester hydrochloride | 16652-71-4 | Benchchem [benchchem.com]
- 2. valencelabs.co [valencelabs.co]
- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raj.emorychem.science [raj.emorychem.science]
- 5. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
The Strategic Application of Benzyl Pyrrolidine-2-Carboxylate Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)
Abstract
This technical guide offers a detailed protocol and application notes for the use of Benzyl pyrrolidine-2-carboxylate hydrochloride in solid-phase peptide synthesis (SPPS). As a proline analogue, this building block is instrumental for introducing conformational constraints and unique structural features into synthetic peptides. This document will explore the fundamental chemical principles, provide validated, step-by-step protocols for its incorporation, and discuss its strategic importance in peptide design and the development of peptide-based therapeutics.
Introduction: The Significance of Proline Analogues in Peptide Chemistry
The creation of synthetic peptides with well-defined three-dimensional structures is a critical aspect of contemporary drug discovery and chemical biology. Proline, with its distinctive cyclic structure, naturally imparts a high degree of conformational rigidity to the peptide backbone. To achieve more precise control over peptide conformation, researchers have turned to proline analogues. This compound, the benzyl ester of proline, is a key building block in SPPS.[1] Its incorporation can direct peptide folding, improve stability against proteolytic degradation, and alter biological activity.[2] This guide will focus on the practical application of this reagent, bridging theoretical benefits with laboratory procedures.
Chemical Principles of Benzyl Pyrrolidine-2-Carboxylate in SPPS
The utility of this compound in SPPS stems from its function as a protected proline derivative. In the widely used Fmoc-based SPPS, the alpha-amino group is temporarily protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the carboxylic acid is activated for coupling.[3] The benzyl ester on the carboxylate serves as a protecting group that can be removed under conditions orthogonal to the standard acid-based cleavage from the resin.[4][5]
This orthogonality is a significant strategic advantage, allowing for selective deprotection of the C-terminal benzyl ester while the peptide remains attached to the solid support. This is typically achieved through hydrogenolysis (e.g., using H₂ and a palladium catalyst).[6][7] This selective deprotection enables the synthesis of more complex peptide architectures, such as cyclic or branched peptides, by allowing for further chemical modifications at that specific site.[5][8]
Diagram: Role and Workflow in SPPS
Caption: SPPS workflow for incorporating Benzyl Pyrrolidine-2-Carboxylate.
Experimental Protocols
These protocols are suitable for manual SPPS and can be adapted for automated synthesizers. A working knowledge of basic SPPS techniques and safety measures is assumed.
Materials and Reagents
-
Resin: Rink Amide or Wang resin with a known loading capacity.
-
Protected Amino Acids: Fmoc-protected amino acids with appropriate side-chain protecting groups.
-
This compound [9]
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (Peptide synthesis grade).
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU.
-
Base: Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v).
-
Anhydrous Diethyl Ether (cold).
-
Analytical Tools: Ninhydrin test kit, RP-HPLC system, Mass spectrometer.
Protocol for Incorporation
This protocol details the coupling of this compound, assuming the synthesis is ready for the next coupling cycle (i.e., the N-terminal Fmoc group of the preceding residue has been removed).
Step 1: Resin Preparation and Deprotection
-
Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the resin-bound peptide by treating with 20% piperidine in DMF (1 x 2 min, followed by 1 x 8 min).[10]
-
Thoroughly wash the resin with DMF (5-7 times) to completely remove piperidine.
-
Confirm the presence of a free amine using a Ninhydrin test (a positive test results in a deep blue color).
Step 2: Activation and Coupling
-
In a separate vial, dissolve this compound (3 eq. relative to resin loading) and HOBt (3 eq.) in a minimal volume of DMF.
-
Add DIPEA (6 eq.) to neutralize the hydrochloride and facilitate activation.
-
Add HBTU (2.9 eq.) to the mixture and agitate for 1-2 minutes to pre-activate.
-
Transfer the activated amino acid solution to the reaction vessel with the resin.
-
Agitate the reaction at room temperature for 2-4 hours. The unique secondary amine structure of proline can lead to slower coupling kinetics.[11]
-
Monitor the reaction with a Ninhydrin test. A negative result (yellowish/clear beads) indicates a complete reaction.
Step 3: Post-Coupling and Chain Elongation
-
After successful coupling, wash the resin with DMF (5 times).
-
Proceed to the next cycle by deprotecting the Fmoc group of the newly added proline analogue with 20% piperidine in DMF.
-
Continue with the subsequent amino acid couplings to elongate the peptide chain.[12]
Table 1: Reagent Stoichiometry for Coupling
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Benzyl Pyrrolidine-2-Carboxylate HCl | 3.0 | Amino acid building block |
| HBTU/HATU | 2.9 | Coupling/Activating agent |
| HOBt | 3.0 | Racemization suppression |
| DIPEA | 6.0 | Base for neutralization & activation |
Cleavage and Final Deprotection
This procedure releases the final peptide from the resin and removes side-chain protecting groups.
Step 1: Resin Preparation
-
Following the final coupling and deprotection step, wash the resin with DCM (5 times) to remove DMF.
-
Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.
Step 2: Cleavage
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS). Caution: TFA is highly corrosive. Always work in a certified fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
Step 3: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the pellet with cold ether twice more.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Concluding Remarks and Best Practices
The incorporation of this compound is a powerful technique for advanced peptide synthesis.
Key Considerations:
-
Coupling Challenges: The secondary amine of proline derivatives can be sterically hindered, potentially leading to lower coupling efficiencies.[11] If coupling is sluggish, consider extending the reaction time or using a more potent coupling reagent like HATU.
-
Racemization: While proline is generally resistant to racemization, it is crucial to minimize pre-activation times to maintain chiral purity.
-
Purity Verification: Always perform a thorough analysis of the final peptide product using RP-HPLC and mass spectrometry to confirm its identity, purity, and molecular weight.
By adhering to these protocols and understanding the underlying chemical principles, researchers can effectively utilize this compound to synthesize novel and structurally sophisticated peptides for a wide range of scientific applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Benzyl Esters [organic-chemistry.org]
- 8. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
Application Notes & Protocols: Enantioselective Synthesis of Alkaloids Using (S)-Benzyl Pyrrolidine-2-carboxylate Hydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of (S)-benzyl pyrrolidine-2-carboxylate hydrochloride as a versatile chiral building block in the enantioselective synthesis of alkaloids. Drawing from the chiral pool, this L-proline derivative offers a robust platform for constructing complex molecular architectures with high stereochemical control. This guide elucidates the core principles, provides detailed, field-tested protocols for key transformations, and offers insights into the mechanistic underpinnings that ensure high diastereoselectivity and enantioselectivity. We will focus on its application in the synthesis of pyrrolizidine and kainoid-type alkaloids, showcasing its utility in constructing key stereocenters.
Introduction: The Strategic Value of Proline Derivatives in Alkaloid Synthesis
Alkaloids represent a vast and structurally diverse class of natural products that have been a cornerstone of medicine and pharmacology for centuries. Their profound biological activities are often intrinsically linked to their three-dimensional structure, making stereochemical precision paramount in their synthesis. Enantioselective synthesis—the ability to produce a single, desired enantiomer of a chiral molecule—is therefore not an academic exercise but a critical requirement for developing safe and effective therapeutic agents.
Among the various strategies to achieve stereocontrol, the "chiral pool" approach is particularly powerful. This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. L-proline, a naturally occurring amino acid, is an exemplary chiral pool starting material. Its rigid five-membered ring and defined stereocenter at the α-carbon provide a pre-packaged source of chirality that can be transferred and elaborated upon to construct complex targets.[1][2][3]
(S)-Benzyl pyrrolidine-2-carboxylate hydrochloride, the benzyl ester of L-proline, is a stable, crystalline solid that serves as a highly effective derivative for such synthetic endeavors.[4][5] The benzyl ester provides a convenient protecting group for the carboxylic acid, which is typically stable to a range of reaction conditions but can be readily removed via hydrogenolysis. The hydrochloride salt form enhances stability and simplifies handling. This guide will demonstrate how this specific building block is strategically employed to set key stereocenters in the synthesis of important alkaloid frameworks.
Core Principle: Diastereoselective α-Alkylation
A cornerstone of using proline esters in synthesis is the diastereoselective alkylation of the α-carbon (C2). This process is fundamental to creating new carbon-carbon bonds and establishing quaternary stereocenters, which are common features in complex alkaloids.[6][7]
The underlying principle relies on the "self-reproduction of chirality," where the existing stereocenter at C2 directs the approach of an incoming electrophile to the enolate formed at the same position.[7] The N-protecting group and the ester moiety play crucial roles in biasing the conformation of the pyrrolidine ring and the corresponding enolate, thereby creating a sterically hindered face and a more accessible face for alkylation.[6][8]
Mechanism Rationale:
-
Enolate Formation: Treatment of the N-protected proline ester with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS), at low temperatures (e.g., -78 °C) generates a planar lithium enolate.
-
Facial Shielding: The bulky substituents on the nitrogen and the ester group, along with the inherent pucker of the five-membered ring, effectively shield one face of the enolate.
-
Electrophilic Quench: The incoming electrophile (e.g., an alkyl halide) preferentially attacks from the less sterically encumbered face, leading to the formation of one diastereomer in excess.[9]
The choice of N-protecting group (e.g., Boc, Cbz) and the ester group (e.g., methyl, benzyl, or chiral auxiliaries like menthyl esters) can significantly influence the degree of diastereoselectivity.[6][8] For many applications, the combination of an N-Boc group and a benzyl ester provides an excellent balance of reactivity, selectivity, and deprotection compatibility.
Application Protocol I: Synthesis of a Pyrrolizidine Alkaloid Core
Pyrrolizidine alkaloids are a large class of natural products known for their diverse biological activities, including hepatotoxicity and antitumor properties.[3] Their core structure is an azabicyclo[3.3.0]octane system. The following protocol outlines a general strategy for constructing a functionalized pyrrolidine ring, a key precursor to the pyrrolizidine core, starting from (S)-benzyl pyrrolidine-2-carboxylate hydrochloride.
Workflow for Pyrrolizidine Precursor Synthesis
Caption: Synthetic workflow from proline benzyl ester to a key aldehyde intermediate.
Step-by-Step Experimental Protocol
Step 1: N-Boc Protection
-
Setup: To a round-bottom flask charged with (S)-benzyl pyrrolidine-2-carboxylate hydrochloride (1.0 equiv), add dichloromethane (DCM, ~0.2 M).
-
Basification: Cool the suspension to 0 °C and add triethylamine (Et₃N, 2.2 equiv) dropwise. Stir for 15 minutes until the solution becomes clear.
-
Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in DCM dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield N-Boc-(S)-benzyl pyrrolidine-2-carboxylate as a colorless oil.
Step 2: Diastereoselective α-Alkylation with Allyl Bromide
-
Setup: To a flame-dried, three-neck flask under an argon atmosphere, add dry tetrahydrofuran (THF, ~0.1 M) and cool to -78 °C.
-
Base Preparation: Add n-butyllithium (n-BuLi, 1.1 equiv) to a solution of diisopropylamine (1.15 equiv) in THF at -78 °C to pre-form LDA. Stir for 30 minutes.
-
Enolate Formation: Add a solution of the N-Boc protected proline ester from Step 1 (1.0 equiv) in dry THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.
-
Alkylation: Add allyl bromide (1.5 equiv) dropwise. Stir at -78 °C for 4-6 hours.
-
Work-up: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by column chromatography to yield the α-allylated product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product. Note: The stereoselectivity of this step is highly dependent on the electrophile and reaction conditions.[8][9]
| Reagent/Parameter | Condition/Amount | Purpose |
| Base | LDA or LHMDS (1.1 equiv) | Deprotonation to form the enolate |
| Solvent | Anhydrous THF | Aprotic solvent for enolate stability |
| Temperature | -78 °C | Prevents side reactions and decomposition |
| Electrophile | Allyl Bromide (1.5 equiv) | C-C bond formation at the α-position |
| Typical d.r. | >10:1 (retention) | Varies with substrate and electrophile[6] |
Table 1: Critical Parameters for Diastereoselective Alkylation.
Application Protocol II: Synthesis of (-)-α-Kainic Acid Precursor
(-)-α-Kainic acid is a potent neuroexcitatory natural product that has been a benchmark target in asymmetric synthesis due to its biological importance and stereochemically dense structure.[10][11] L-proline derivatives are common starting materials for its synthesis.[12] The following protocol details a key step in a synthetic route, showcasing the introduction of a side chain at the C4 position, which is a common strategy, followed by manipulation at C2.
Retrosynthetic Logic
The core strategy often involves establishing the C4 stereocenter first on a modified proline ring and then using that to direct subsequent functionalization.
Caption: Simplified retrosynthesis of Kainic Acid from L-proline.
Step-by-Step Experimental Protocol: C2 Alkylation of a 4-Hydroxyproline Derivative
This protocol assumes the starting material is N-Boc-(2S,4R)-4-(tert-butyldimethylsilyloxy)proline benzyl ester, which is readily prepared from trans-4-hydroxy-L-proline.
-
Setup: In a flame-dried flask under argon, prepare a solution of the 4-silyloxyproline benzyl ester (1.0 equiv) in anhydrous THF (~0.1 M).
-
Enolate Formation: Cool the solution to -78 °C. Add LHMDS (1.1 equiv, 1.0 M solution in THF) dropwise. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Electrophilic Addition: Add a solution of a suitable electrophile, such as iodoacetic acid tert-butyl ester (ICH₂CO₂t-Bu, 1.5 equiv), dropwise.[12]
-
Reaction: Maintain the reaction at -78 °C (or slightly warmer, e.g., -40 °C, depending on the electrophile's reactivity) and monitor by TLC.
-
Work-up & Purification: Quench with saturated aqueous NH₄Cl and follow the standard extractive work-up procedure as described previously. Purify by silica gel chromatography to isolate the C2-alkylated product, which is a direct precursor to the kainoid skeleton. The stereoselectivity is typically high, favoring attack trans to the bulky C4 substituent.[8]
Troubleshooting and Field Insights
-
Low Diastereoselectivity: If the d.r. is poor, ensure strictly anhydrous conditions and accurate temperature control (-78 °C). The presence of HMPA can sometimes enhance selectivity but is highly toxic and should be handled with extreme caution. The choice of base (LDA vs. LHMDS vs. KHMDS) can also be critical.
-
Incomplete Reaction: For less reactive electrophiles (e.g., secondary alkyl halides), longer reaction times or warming the reaction slightly (e.g., to -40 °C) may be necessary. However, this risks lowering the diastereoselectivity.
-
Epimerization: The α-proton is acidic. Care must be taken during work-up and purification to avoid exposure to acidic or basic conditions that could cause epimerization at C2.
-
Benzyl Ester Cleavage: While generally robust, the benzyl ester can be sensitive to strongly nucleophilic or basic conditions over long reaction times. Monitor reactions closely to avoid prolonged exposure.
Conclusion
(S)-Benzyl pyrrolidine-2-carboxylate hydrochloride is a powerful and reliable chiral building block for the enantioselective synthesis of alkaloids. Its utility stems from the predictable and highly diastereoselective nature of α-alkylation reactions, allowing for the controlled installation of new stereocenters. By leveraging the inherent chirality of L-proline, chemists can devise elegant and efficient synthetic routes to complex, biologically active molecules. The protocols and insights provided herein serve as a practical guide for harnessing the full potential of this versatile reagent in natural product synthesis and drug discovery.
References
- 1. Asymmetric Synthesis of the Pentacyclic Framework of Kopsia Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Total Synthesis of (+)-Amabiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diastereoselective synthesis of 2-alkylated 4-silyloxyproline esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 11. Scalable Biosynthesis of the Seaweed Neurochemical, Kainic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Mastering Amide Bond Formation with Benzyl Pyrrolidine-2-Carboxylate Hydrochloride
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for executing successful amide coupling reactions using (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride, commonly known as L-Proline benzyl ester hydrochloride. Proline's unique secondary amine structure presents distinct challenges in peptide synthesis, including steric hindrance and altered reactivity.[1][2] This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, offering field-proven protocols, troubleshooting strategies, and characterization techniques. We will explore the mechanistic rationale behind reagent selection and reaction conditions to empower scientists to optimize their synthetic outcomes.
Introduction: The Significance of the Proline Moiety
(S)-Benzyl pyrrolidine-2-carboxylate hydrochloride is a pivotal building block in synthetic organic chemistry, particularly in the construction of peptides, peptidomimetics, and complex pharmaceutical intermediates.[3][4] Its structure combines a benzyl ester, which protects the carboxylic acid, with a hydrochloride salt that enhances stability and simplifies handling.[3]
The core of its utility and its primary synthetic challenge lies in the pyrrolidine ring, which makes proline the only proteinogenic secondary amino acid.[1] This cyclic structure imparts significant conformational rigidity to peptide backbones, influencing protein folding and stability.[2] However, this same structural constraint creates steric hindrance around the nitrogen atom, making the formation of the tertiary amide bond a critical step that requires robust and carefully selected coupling methodologies.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride | [5] |
| CAS Number | 16652-71-4 | [5][6] |
| Molecular Formula | C₁₂H₁₆ClNO₂ | [5][6] |
| Molecular Weight | 241.71 g/mol | [3][6] |
| Appearance | White to off-white solid | [5] |
| Storage | 4°C, sealed, away from moisture | [4][5] |
The Core Principle: Carboxylic Acid Activation for Amidation
Amide bond formation is not a spontaneous reaction. It requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This "activation" process transforms the carboxylate into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine—in this case, the secondary amine of the proline ester.[7][8]
Modern coupling reagents are designed to facilitate this activation efficiently and with minimal side reactions. The general workflow is a two-stage process that often occurs in situ.
Figure 1: General workflow for amide bond formation.
A critical first step, often overlooked, is the neutralization of the benzyl pyrrolidine-2-carboxylate hydrochloride. The protonated amine is not nucleophilic. A non-nucleophilic organic base, such as Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), must be added to generate the free secondary amine in situ.
A Tale of Two Protocols: Choosing Your Coupling Strategy
The choice of coupling reagent is the most critical decision and depends on the steric hindrance of the substrates, desired reaction time, and sensitivity to side reactions like racemization. We present two robust, field-proven protocols using different classes of reagents.
Strategy 1: The Classic Carbodiimide Approach (EDC/HOBt)
This method utilizes a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which is advantageous for simplified purification as its urea byproduct is water-soluble.[9] The addition of 1-Hydroxybenzotriazole (HOBt) is crucial; it acts as a relay agent, forming a more stable HOBt-ester intermediate. This strategy effectively suppresses the formation of an unreactive N-acylurea byproduct and significantly reduces the risk of racemization at the alpha-carbon of the carboxylic acid partner.[9][10][11]
Mechanism Rationale:
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
HOBt Interception: HOBt rapidly intercepts the O-acylisourea to form an active HOBt ester. This intermediate is less prone to racemization.[10]
-
Nucleophilic Attack: The free secondary amine of the proline ester attacks the carbonyl carbon of the HOBt ester, forming the desired amide bond and releasing HOBt.
Figure 2: Experimental workflow for EDC/HOBt coupling.
Strategy 2: The High-Efficiency Onium Salt Approach (HATU)
For more challenging couplings, such as those involving sterically hindered amino acids, onium salt reagents like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are superior.[12][13] HATU facilitates the formation of a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the rate of amidation and further suppressing racemization.[13][14] This method is known for its rapid reaction times and high yields.[14][15]
Mechanism Rationale:
-
Pre-activation: In the presence of a base like DIEA, the carboxylic acid reacts with HATU to rapidly form an OAt-active ester.[14]
-
Nucleophilic Attack: The proline ester's secondary amine attacks the activated ester. The geometry of the transition state, stabilized by the pyridine nitrogen, leads to highly efficient and fast amide bond formation.[14]
Figure 3: Experimental workflow for HATU coupling.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reagent Stoichiometry
The following table provides a general guide for reagent stoichiometry. Optimization may be required based on the specific substrates.
| Component | Equivalents (eq.) | Rationale |
| N-Protected Carboxylic Acid | 1.0 | Limiting Reagent |
| Benzyl pyrrolidine-2-carboxylate HCl | 1.0 - 1.1 | A slight excess can help drive the reaction to completion. |
| Protocol 1: EDC/HOBt | ||
| EDC·HCl | 1.2 | Ensures full activation of the carboxylic acid. |
| HOBt·H₂O | 1.2 | Suppresses side reactions and minimizes racemization. |
| DIEA | 2.5 - 3.0 | Neutralizes the amine HCl salt (1.0 eq) and facilitates the coupling (1.5-2.0 eq). |
| Protocol 2: HATU | ||
| HATU | 1.1 - 1.2 | Highly efficient; a large excess is usually unnecessary. |
| DIEA | 2.5 - 3.0 | Neutralizes the amine HCl salt (1.0 eq) and drives the activation/coupling. |
Protocol 1: EDC/HOBt Mediated Coupling
-
Amine Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M). Add DIEA (1.1 eq) and stir for 10-15 minutes at room temperature.
-
Acid Activation: In a separate flask, dissolve the N-protected carboxylic acid (1.0 eq) and HOBt·H₂O (1.2 eq) in anhydrous DCM or DMF.
-
Cooling: Cool the acid/HOBt solution to 0°C using an ice bath.
-
Coupling: Add EDC·HCl (1.2 eq) to the cooled acid/HOBt solution. Stir for 15-20 minutes at 0°C to allow for the formation of the active ester.
-
Addition: Add the pre-neutralized amine solution from Step 1 to the activated acid solution at 0°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[16]
Protocol 2: HATU Mediated Coupling
-
Acid Activation: In a round-bottom flask, dissolve the N-protected carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.1 M).
-
Base Addition: Add DIEA (2.5 eq) to the solution. The solution may change color, indicating activation. Stir at room temperature for 5-10 minutes (pre-activation).[9]
-
Amine Addition: Add this compound (1.05 eq) directly to the activated mixture.
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours. Monitor progress by TLC.
-
Work-up: Pour the reaction mixture into water and extract with Ethyl Acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine to remove DMF and byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product using flash column chromatography.
Product Characterization
Confirming the identity and purity of the final coupled product is essential.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation of the newly formed amide bond and verifies the presence of all expected functional groups.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[5]
-
Chiral HPLC or NMR with Chiral Shift Reagents: Can be employed to confirm that no racemization/epimerization occurred during the coupling process, a known risk in peptide synthesis.[9][17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Reagents (especially coupling agents) degraded by moisture. 2. Insufficient base to neutralize HCl salt and drive the reaction. 3. Incomplete activation. | 1. Use fresh, high-quality anhydrous solvents and reagents.[9] 2. Ensure adequate equivalents of non-nucleophilic base are used (2.5-3.0 eq). 3. Increase pre-activation time for HATU; ensure reaction is cold for EDC addition. |
| N-acylurea Byproduct (with EDC) | O-acylisourea intermediate rearranging instead of reacting with the amine. This is common without an additive. | Always use an additive like HOBt or OxymaPure with carbodiimide reagents.[9] Alternatively, switch to an onium salt reagent like HATU. |
| Racemization/Epimerization | 1. Excessive amount or overly strong base. 2. Elevated reaction temperature. 3. Prolonged reaction time with a highly activated intermediate. | 1. Use the minimum required amount of DIEA or switch to a weaker base like 2,4,6-collidine.[9] 2. Perform the coupling at 0°C. 3. Use additives like HOBt/HOAt which are known racemization suppressants.[8] |
| Difficult Purification | Byproducts from coupling reagents (e.g., DCU from DCC, tetramethylurea from HATU) co-elute with the product. | 1. For carbodiimides, use EDC, whose urea byproduct is water-soluble and removed during work-up.[9] 2. Optimize chromatography conditions (solvent gradient, silica type). 3. Ensure the aqueous work-up is performed thoroughly to remove as many impurities as possible. |
References
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline - Wikipedia [en.wikipedia.org]
- 3. Proline benzyl ester hydrochloride | 16652-71-4 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. L-Proline benzyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. peptide.com [peptide.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. bachem.com [bachem.com]
- 12. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 13. 肽偶联剂选择指南 [sigmaaldrich.com]
- 14. HATU - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. pubs.acs.org [pubs.acs.org]
Synthesis of Captopril precursor using proline derivatives
Application Note & Protocol
Topic: Strategic Synthesis of a Key Captopril Precursor via Acylation of L-Proline
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Captopril was the first orally active angiotensin-converting enzyme (ACE) inhibitor, revolutionizing the treatment of hypertension and congestive heart failure.[1][2] Its structure, featuring a critical proline moiety, is a cornerstone of modern cardiovascular medicine.[3] The efficacy and safety of Captopril are intrinsically linked to its specific stereochemistry, making the stereoselective synthesis of its precursors a topic of paramount importance in pharmaceutical manufacturing.[4][5] This document provides a detailed guide to a robust and widely adopted synthetic strategy for a key Captopril precursor, 1-[(2S)-3-(acetylthio)-2-methylpropanoyl]-L-proline, often referred to as S-acetyl Captopril.[6][7] The core of this strategy is the direct acylation of the chiral building block, L-proline, with a reactive acyl chloride.[8][9] We will dissect the causality behind each experimental step, from the preparation of the acylating agent to the meticulously controlled coupling reaction, offering field-proven insights to ensure high yield and purity.
Synthetic Strategy & Retrosynthetic Analysis
The industrial synthesis of Captopril hinges on the efficient coupling of two key fragments. A retrosynthetic analysis reveals a logical disconnection at the amide bond, breaking the molecule down into the readily available chiral amino acid, L-proline, and a suitable 3-mercaptopropanoyl derivative.
Caption: Retrosynthetic pathway for Captopril.
Our forward-thinking strategy involves:
-
Synthesis of the Acylating Agent : Preparing 3-acetylthio-2-methylpropanoyl chloride from basic starting materials. This involves creating a thioester, which serves as a stable, protected form of the reactive thiol group.
-
Controlled Acylation : Reacting L-proline with the synthesized acid chloride under carefully controlled Schotten-Baumann conditions to form the crucial amide bond stereoselectively.[6]
-
Deprotection : A final ammonolysis step to unmask the thiol group from the thioester, yielding Captopril.[8][9]
This application note will focus on the first two, most critical stages of this process.
Preparation of the Acylating Agent
The reactivity of the acylating agent is crucial for the efficient formation of the amide bond with L-proline. This is achieved by converting a carboxylic acid into its more electrophilic acid chloride derivative.
Protocol 3.1: Synthesis of 3-acetylthio-2-methylpropanoic acid
Principle: This step utilizes a Michael (1,4-addition) reaction, where the nucleophilic sulfur atom of thioacetic acid attacks the β-carbon of methacrylic acid. This is an efficient method for forming the required carbon-sulfur bond.[8][9]
Materials:
-
Methacrylic acid
-
Thioacetic acid
-
Triethylamine (catalyst)
-
Toluene (solvent)
Procedure:
-
To a stirred solution of methacrylic acid (1.0 eq) in toluene, add a catalytic amount of triethylamine (0.05 eq).
-
Slowly add thioacetic acid (1.1 eq) to the mixture at room temperature. A slight exotherm may be observed.
-
Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude 3-acetylthio-2-methylpropanoic acid as an oil, which can be used in the next step without further purification.
Protocol 3.2: Synthesis of 3-acetylthio-2-methylpropanoyl chloride
Principle: The carboxylic acid is converted to the highly reactive acid chloride using thionyl chloride (SOCl₂). The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation.[9][10][11]
Materials:
-
3-acetylthio-2-methylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as SOCl₂ is corrosive and toxic, and the reaction releases noxious gases.
-
Dissolve the crude 3-acetylthio-2-methylpropanoic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. Gas evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess thionyl chloride by distillation (or carefully under reduced pressure) to obtain the crude 3-acetylthio-2-methylpropanoyl chloride. This product is moisture-sensitive and is typically used immediately in the next step.
Core Protocol: Stereoselective Acylation of L-Proline
This is the pivotal step where the two chiral fragments are joined. The reaction conditions are meticulously controlled to ensure the acylation occurs at the secondary amine of L-proline with high yield and minimal side product formation, preserving the stereochemical integrity of both components.
Caption: Experimental workflow for the acylation of L-proline.
Protocol 4.1: Synthesis of 1-[(2S)-3-(acetylthio)-2-methylpropanoyl]-L-proline
Principle: This modified Schotten-Baumann reaction utilizes a two-phase system (or an aqueous buffered system) where the deprotonated amine of L-proline acts as a nucleophile, attacking the carbonyl carbon of the acid chloride. Precise pH control is the most critical parameter.[6]
-
Causality (pH > 7.5): The secondary amine of proline must be deprotonated to be sufficiently nucleophilic to attack the acid chloride.
-
Causality (pH < 8.5): Maintaining a slightly basic pH prevents the hydrolysis of the acid chloride and the thioester product, which are both susceptible to degradation under strongly basic conditions.
-
Causality (Low Temperature): The reaction is highly exothermic. Low temperatures (0-5 °C) are essential to control the reaction rate, prevent side reactions (like the formation of dimeric by-products), and ensure thermal stability of the reactants and products.[6]
Materials:
-
L-Proline
-
Potassium phosphate, monobasic
-
Potassium hydroxide (KOH), 2.5N solution
-
3-acetylthio-2-methylpropanoyl chloride (from Protocol 3.2)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a jacketed reaction vessel, prepare an aqueous solution of potassium phosphate buffer.
-
Add L-proline (1.0 eq) and stir until fully dissolved.
-
Cool the vessel to 0-5 °C using a circulating chiller.
-
Carefully adjust the pH of the L-proline solution to between 7.5 and 8.5 by the slow addition of 2.5N KOH solution.
-
In a separate dropping funnel, add the crude 3-acetylthio-2-methylpropanoyl chloride (approx. 1.1 eq).
-
Begin the slow, dropwise addition of the acid chloride to the vigorously stirred L-proline solution.
-
Simultaneously, add 2.5N KOH solution via a separate pump or dropping funnel, controlled by a pH meter, to continuously maintain the reaction pH within the 7.5-8.5 range. This neutralizes the HCl generated during the reaction.
-
Maintain the temperature at 0-5 °C throughout the addition, which typically takes 2-4 hours.
-
After the addition is complete, allow the reaction to stir for an additional hour at 0-5 °C to ensure completion.[6]
-
Allow the reaction mixture to warm to ambient temperature (18-20 °C).
-
Slowly acidify the mixture to a pH of 2-3 with concentrated HCl. The product will precipitate or form an oil.
-
Extract the aqueous mixture twice with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 1-[(2S)-3-(acetylthio)-2-methylpropanoyl]-L-proline can be further purified by crystallization.
Data & Quality Control
| Parameter | Typical Value | Method |
| Yield | 85-95% | Gravimetric |
| Purity | >97% | HPLC |
| ¹H NMR | Conforms to structure | NMR Spectroscopy |
| Mass (m/z) | 260.08 [M+H]⁺ | Mass Spectrometry |
| Appearance | White to off-white solid | Visual |
Final Deprotection to Captopril: An Overview
While the focus of this note is the S-acetyl precursor, the synthesis is completed by removing the acetyl protecting group. This is typically achieved through ammonolysis, where treatment with aqueous or alcoholic ammonia cleaves the thioester to reveal the free thiol of Captopril.[8][9] This final step is followed by purification to yield the active pharmaceutical ingredient (API).
Conclusion
The synthesis of the Captopril precursor via the acylation of L-proline is a classic example of precise chemical engineering in pharmaceutical development. By understanding the causality behind each step—the activation of the acyl group, the critical role of pH and temperature control in the coupling reaction, and the use of a protecting group for the thiol—researchers can reliably produce this vital intermediate with high yield and purity. The protocols outlined herein provide a robust and validated framework for the synthesis, characterization, and quality control of 1-[(2S)-3-(acetylthio)-2-methylpropanoyl]-L-proline, a cornerstone in the manufacturing of Captopril.
References
- 1. researchgate.net [researchgate.net]
- 2. Captopril - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 5. scispace.com [scispace.com]
- 6. US5387697A - Process for the preparation of 1-[3-acetylthio-2(s)-methylpropanoyl]-l-proline - Google Patents [patents.google.com]
- 7. (2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline | 64838-55-7 [chemicalbook.com]
- 8. Captopril synthesis - chemicalbook [chemicalbook.com]
- 9. scispace.com [scispace.com]
- 10. scribd.com [scribd.com]
- 11. An improved synthesis of captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Vildagliptin Intermediate from Pyrrolidine Precursors: A Detailed Application Note and Protocol
Introduction
Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a critical oral therapeutic agent for the management of type 2 diabetes mellitus.[1][2] Its efficacy is intrinsically linked to its unique molecular architecture, which features a cyanopyrrolidine moiety responsible for its mechanism of action.[3][4] The synthesis of Vildagliptin, therefore, hinges on the efficient and stereochemically controlled preparation of its key pyrrolidine-based intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prevailing synthetic strategies for this intermediate, starting from readily available pyrrolidine precursors. We will delve into detailed, field-proven protocols, explain the rationale behind experimental choices, and emphasize safety and analytical considerations to ensure a robust and reproducible synthesis.
Synthetic Strategies: An Overview
The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile typically commences from one of two common starting materials: L-proline or its derivative, L-prolinamide. The choice of precursor often dictates the subsequent synthetic steps and overall process efficiency. Two primary routes have emerged as the most practical and widely adopted in the field:
-
Route A: From L-Proline: This strategy involves the initial N-chloroacetylation of L-proline, followed by the conversion of the carboxylic acid functionality into the desired nitrile group. This conversion can be achieved through a multi-step process involving an amide intermediate or via a more direct one-pot transformation.
-
Route B: From L-Prolinamide: This approach begins with the direct N-chloroacetylation of L-prolinamide to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide. The subsequent step is a dehydration reaction to yield the target nitrile.
The following sections will provide detailed protocols for each of these synthetic pathways, along with a comparative analysis to aid in the selection of the most suitable method for a given research or development objective.
Diagram of Synthetic Pathways
Caption: Synthetic routes to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Experimental Protocols
Route A: Synthesis from L-Proline
This route offers flexibility, with both a traditional multi-step approach and a more streamlined one-pot method.
Protocol A1: Multi-Step Synthesis via Carboxamide Intermediate
This protocol is adapted from the work of Singh et al. and provides a reliable, albeit longer, pathway to the target intermediate.[5][6]
Step 1: Preparation of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid
-
Suspend L-proline (20.0 g, 0.174 mol) in tetrahydrofuran (THF, 200 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
At room temperature, add chloroacetyl chloride (19.7 mL, 0.261 mol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Dilute the mixture with water (20 mL) and stir for 20 minutes.
-
Add saturated brine (20 mL) and ethyl acetate (200 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the product.
Step 2: Preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
-
Dissolve the carboxylic acid from the previous step (10.0 g, 0.052 mol) in dichloromethane (DCM, 200 mL).
-
Cool the solution to 10-15°C and slowly add a solution of dicyclohexylcarbodiimide (DCC, 10.8 g, 0.052 mol) in DCM.
-
Stir the mixture at room temperature for 1 hour.
-
Add ammonium bicarbonate (41.2 g, 0.522 mol) portion-wise and stir for an additional hour.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.
-
Wash the residue with DCM. The filtrate contains the desired carboxamide.
Step 3: Preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
To a suspension of the carboxamide from Step 2 (4.0 g, 0.0209 mol) in THF (40 mL), add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) at 0-5°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture to 5-10°C and add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise over 5 minutes.
-
Stir the mixture at room temperature for 45 minutes.
-
Concentrate the mixture under vacuum at 40°C to obtain the crude product, which can be further purified by crystallization.
Protocol A2: One-Pot Synthesis from (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
This efficient method, described by Li et al., significantly shortens the synthesis time by converting the carboxylic acid directly to the nitrile.[1]
-
Prepare (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid as described in Protocol A1, Step 1.
-
To the resulting carboxylic acid, add acetonitrile (MeCN).
-
Carefully add sulfuric acid to the mixture.
-
Heat the reaction mixture to 95°C. The optimal reaction time should be determined by monitoring the reaction progress (e.g., by TLC or HPLC).
-
Upon completion, the reaction mixture is worked up to isolate the target nitrile.
Route B: Synthesis from L-Prolinamide
This route is often preferred in industrial settings due to its directness and potentially higher overall yield.
Protocol B1: Chloroacetylation of L-Prolinamide and Subsequent Dehydration
This protocol is based on a patented method and offers a straightforward approach.[7]
Step 1: Preparation of 1-chloroacetylpyrrolidine-2-carboxamide
-
Prepare a mixed solution of L-prolinamide, an organic base (e.g., triethylamine), and dichloromethane (DCM).
-
Cool the solution to between -50°C and -10°C.
-
Dropwise, add chloroacetyl chloride to the mixed solution. The molar ratio of L-prolinamide to chloroacetyl chloride is typically in the range of 1:1.05 to 1:1.31.[7]
-
After the addition is complete, allow the reaction to proceed for 0.5 to 4 hours.
-
The resulting reaction solution contains the intermediate, 1-chloroacetylpyrrolidine-2-carboxamide.
Step 2: Dehydration to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
To the reaction solution from the previous step, add a dehydrating agent such as phosphorus oxychloride (POCl₃).
-
The reaction is typically carried out in an appropriate solvent.
-
After the reaction is complete, the mixture is worked up to isolate the final product.
Data Presentation: Comparison of Synthetic Routes
| Feature | Route A1 (Multi-Step) | Route A2 (One-Pot) | Route B (From L-Prolinamide) |
| Starting Material | L-Proline | L-Proline | L-Prolinamide |
| Key Reagents | Chloroacetyl chloride, DCC, NH₄HCO₃, Trifluoroacetic anhydride | Chloroacetyl chloride, Acetonitrile, Sulfuric acid | Chloroacetyl chloride, Organic base, POCl₃ |
| Number of Steps | 3 | 2 (from L-proline) | 2 |
| Reported Advantages | Well-established, reliable[5][6] | High efficiency, reduced reaction time[1] | Short reaction steps, simple operation, high yield[7] |
| Potential Challenges | Multiple steps, use of DCC (allergen) | Requires careful control of temperature and acid addition | Handling of POCl₃ (corrosive) |
Visualization of Experimental Workflow
Caption: A generalized workflow for the synthesis of the Vildagliptin intermediate.
Safety Precautions
The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile involves the use of hazardous chemicals that require strict adherence to safety protocols.
-
Chloroacetyl Chloride: This reagent is toxic if swallowed, in contact with skin, or inhaled. It causes severe skin burns and eye damage. It reacts violently with water, liberating toxic gas.[8]
-
Handling: Always handle chloroacetyl chloride in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[8]
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen). Keep the container tightly closed and away from water.[8]
-
Spills: In case of a spill, ventilate the area and use an inert absorbent material for cleanup.[8] Do not use water for extinguishing fires involving chloroacetyl chloride; use carbon dioxide or dry chemical powder instead.
-
-
Trifluoroacetic Anhydride and Phosphorus Oxychloride: These are corrosive and potent dehydrating agents. Handle with extreme care in a fume hood, using appropriate PPE.
-
General Hygiene: Avoid contact with skin and eyes.[8] Do not breathe vapors. Wash hands thoroughly after handling.
Characterization and Analytical Control
Ensuring the chemical purity and stereochemical integrity of the Vildagliptin intermediate is paramount.[4] A combination of analytical techniques should be employed for comprehensive characterization.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the synthesized intermediate and for monitoring the progress of the reaction.[9][10] Reversed-phase HPLC methods are commonly used.[11][12] Chiral HPLC can be employed to determine the enantiomeric purity, ensuring the desired (S)-configuration.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the intermediate. The spectral data should be consistent with the expected structure.[9]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the nitrile (C≡N) and amide (C=O) groups.[9]
Conclusion
The preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a well-documented process with multiple viable synthetic routes. The choice between using L-proline or L-prolinamide as the starting material will depend on factors such as cost, scalability, and available equipment. By following the detailed protocols outlined in this application note and adhering to strict safety and analytical practices, researchers and drug development professionals can confidently and reproducibly synthesize this key intermediate for the production of Vildagliptin.
References
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 6. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. asianpubs.org [asianpubs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate and the Simultaneous Determination of Pioglitazone Hydrochloride and Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN106568877A - Analysis method for Vildagliptin intermediate-5 enantiomer detection - Google Patents [patents.google.com]
- 14. juniperpublishers.com [juniperpublishers.com]
Application Note: The Role of Chiral Intermediates in the Synthesis of Tadalafil, a PDE5 Inhibitor for Erectile Dysfunction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the synthetic pathways for Tadalafil (Cialis®), a leading phosphodiesterase type 5 (PDE5) inhibitor for the treatment of erectile dysfunction. The core focus is on the critical role of chiral precursors, specifically D-tryptophan derivatives, in establishing the required stereochemistry for pharmacological activity. While direct synthesis of Tadalafil from benzyl (S)-pyrrolidine-2-carboxylate is not the established industrial method, this guide will also discuss the broader importance of chiral pyrrolidine scaffolds in medicinal chemistry and drug synthesis.
Introduction: Stereochemistry and PDE5 Inhibition
Erectile dysfunction is a common medical condition, and the development of phosphodiesterase type 5 (PDE5) inhibitors has revolutionized its treatment.[1] Tadalafil, marketed as Cialis®, is a potent and selective PDE5 inhibitor with a longer duration of action compared to other drugs in its class.[2][3] The therapeutic efficacy of Tadalafil is intrinsically linked to its specific three-dimensional structure. The molecule possesses two chiral centers, and only the (6R, 12aR) stereoisomer exhibits the desired pharmacological activity.[4] Therefore, controlling the stereochemistry during synthesis is of paramount importance.
The established and most common synthetic strategies for Tadalafil rely on the use of a chiral starting material to ensure the formation of the correct enantiomer.[5] The key precursor that imparts this chirality is D-tryptophan or its ester derivatives.[4][6]
Core Synthesis of Tadalafil via Pictet-Spengler Reaction
The cornerstone of Tadalafil synthesis is the Pictet-Spengler reaction , a chemical reaction where a β-arylethylamine undergoes condensation with an aldehyde followed by ring closure.[7] In the context of Tadalafil, this involves the reaction of D-tryptophan methyl ester with piperonal.[4][6]
The Pictet-Spengler Reaction Mechanism
The reaction is typically catalyzed by an acid, which protonates the aldehyde, making it more electrophilic. The amine group of the D-tryptophan methyl ester then attacks the aldehyde, and after a series of steps involving dehydration and cyclization, the tetracyclic core of Tadalafil is formed. The use of D-tryptophan methyl ester as the starting material is crucial as it sets the stereochemistry at the C-12a position of the final molecule.
Diagram 1: Pictet-Spengler Reaction in Tadalafil Synthesis
Caption: Key reactants leading to the Tadalafil core structure.
Protocol for the Synthesis of the Tadalafil Intermediate
The following protocol is a generalized representation based on published literature and patents.[2][4][8]
Objective: To synthesize the cis-1-benzo[4][7]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester, a key intermediate for Tadalafil.
Materials:
-
D-tryptophan methyl ester hydrochloride
-
Piperonal
-
Solvent (e.g., sulfolane, dichloromethane, isopropanol)[4][6]
-
Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)[2][6]
Procedure:
-
Suspend D-tryptophan methyl ester hydrochloride and piperonal in the chosen solvent at room temperature (25-30°C).[4]
-
Heat the reaction mixture to a specified temperature (e.g., 80-85°C) and stir for an extended period (e.g., 14 hours).[4] The reaction progress should be monitored by a suitable technique like HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a second solvent, such as dichloromethane, to facilitate the precipitation of the desired product.[4]
-
Filter the resulting solid, wash it with the second solvent, and dry it to obtain the crude intermediate.
-
The crude product is a mixture of cis and trans isomers. The desired cis-isomer is often selectively precipitated or can be further purified by recrystallization.[4]
Table 1: Comparison of Reaction Conditions for Pictet-Spengler Reaction
| Catalyst | Solvent | Temperature | Reaction Time | Typical Cis:Trans Ratio | Reference |
| Trifluoroacetic Acid | Dichloromethane | 4°C | 5 days | 1.5:1 | [2] |
| Hydrochloric Acid | Methanol | Reflux | 24 hours | >95% (cis) | [2] |
| None (HCl salt) | Isopropyl Alcohol | Reflux | Not specified | Improved diastereoselectivity | [2][6] |
| None (HCl salt) | Sulfolane | 80-85°C | 14 hours | High cis selectivity | [4] |
Conversion to Tadalafil
The resulting tetrahydro-β-carboline intermediate undergoes a two-step conversion to Tadalafil:
-
Acylation: The intermediate is reacted with chloroacetyl chloride in the presence of a base.[4]
-
Cyclization: The product from the acylation step is then reacted with aqueous methylamine, which leads to the final ring closure to form the diketopiperazine ring of Tadalafil.[4][9]
Diagram 2: Final Steps in Tadalafil Synthesis
Caption: Conversion of the key intermediate to Tadalafil.
The Significance of Chiral Pyrrolidine Scaffolds in Medicinal Chemistry
While benzyl (S)-pyrrolidine-2-carboxylate is not a documented precursor in the mainstream synthesis of Tadalafil, the pyrrolidine ring system is a highly valuable scaffold in drug discovery.[10] Proline and its derivatives, such as benzyl (S)-pyrrolidine-2-carboxylate, are important chiral building blocks for several reasons:
-
Rigid Structure: The cyclic nature of the pyrrolidine ring reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a biological target.
-
Chiral Pool: L-proline and D-proline are readily available and inexpensive chiral starting materials.
-
Versatility: The amine and carboxylic acid functional groups on the pyrrolidine ring can be readily modified to introduce a wide range of substituents, allowing for the synthesis of diverse compound libraries.
Chiral amines, in general, are crucial components of many drugs, serving as key intermediates in asymmetric synthesis.[11][12] They can be used as chiral auxiliaries to control the stereochemistry of a reaction or be incorporated directly into the final drug molecule.
Hypothetical Application and Future Perspectives
A compound like benzyl (S)-pyrrolidine-2-carboxylate holds potential as a versatile building block in the synthesis of novel pharmaceutical agents, including potentially new classes of PDE5 inhibitors. Its utility lies in its pre-defined stereochemistry and the presence of two distinct functional groups (the secondary amine and the benzyl ester) that can be selectively manipulated.
For instance, the secondary amine could be acylated or alkylated, while the benzyl ester could be removed by hydrogenolysis to reveal a carboxylic acid for further modification, such as amide bond formation. This allows for the construction of complex molecules with precise stereochemical control. While this specific compound is not used for Tadalafil, the principles of using such chiral building blocks are central to modern drug discovery.[13]
Conclusion
The synthesis of Tadalafil is a prime example of industrial-scale asymmetric synthesis, where the control of stereochemistry is critical for therapeutic efficacy. The Pictet-Spengler reaction using D-tryptophan derivatives remains the most efficient and well-documented route to this important erectile dysfunction medication. While benzyl (S)-pyrrolidine-2-carboxylate is not directly involved in this specific synthesis, the broader class of chiral pyrrolidine derivatives represents a cornerstone of medicinal chemistry, offering a rich platform for the development of future therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8871932B2 - Process for the preparation of tadalafil - Google Patents [patents.google.com]
- 5. WO2012143801A1 - Manufacturing process for tadalafil from racemic or l-tryptophan - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. CN103232451A - Simple preparation process of tadalafil - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. 用于不对称合成的手性胺 [sigmaaldrich.cn]
- 12. vapourtec.com [vapourtec.com]
- 13. pharma.researchfloor.org [pharma.researchfloor.org]
Introduction: The Architectural Significance of Pyrroloindolines
An Application Guide to the Asymmetric Synthesis of Pyrroloindoline Natural Products
For Researchers, Scientists, and Drug Development Professionals
The pyrroloindoline scaffold, a rigid tricyclic structure formally known as hexahydropyrrolo[2,3-b]indole, is a privileged motif in a vast family of alkaloid natural products.[1][2] These molecules exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and anticholinesterase properties, making them highly attractive targets in medicinal chemistry and drug development.[3][4] From a synthetic standpoint, the core challenge lies in the stereocontrolled construction of the C3a all-carbon quaternary stereocenter, a feature common to many of these natural products.[1][5] The inherent structural complexity and medicinal value of pyrroloindoline alkaloids have catalyzed the development of innovative and powerful methods for their enantioselective synthesis.[4][6]
This guide provides an in-depth overview of key catalytic asymmetric strategies for constructing the pyrroloindoline core, complete with detailed experimental protocols and insights into the rationale behind these advanced synthetic methods.
Key Strategy 1: Organocatalytic Asymmetric Cascade Cyclization
One of the seminal approaches for the direct and enantioselective synthesis of pyrroloindolines from simple precursors involves organocatalysis. This strategy often utilizes chiral secondary amine catalysts, such as imidazolidinones, to activate α,β-unsaturated aldehydes towards a cascade reaction with tryptamine derivatives.[7][8]
Mechanistic Rationale
The catalytic cycle, pioneered by the MacMillan group, hinges on the formation of a chiral iminium ion intermediate.[4] The secondary amine catalyst condenses with an α,β-unsaturated aldehyde, lowering its LUMO (Lowest Unoccupied Molecular Orbital) and activating it for nucleophilic attack. The tryptamine substrate then engages in a conjugate addition to the β-position of the activated aldehyde. This is followed by an intramolecular cyclization, where the pendant amine of the tryptamine attacks the newly formed enamine, which then hydrolyzes to release the pyrroloindoline product and regenerate the catalyst.[4][7] The stereochemical outcome is dictated by the chiral environment created by the catalyst, which effectively shields one face of the iminium ion.
References
- 1. Catalytic asymmetric preparation of pyrroloindolines: strategies and applications to total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Biosynthesis of pyrroloindoline-containing natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in the Catalytic, Asymmetric Construction of Pyrroloindolines Bearing All-Carbon Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic asymmetric preparation of pyrroloindolines: strategies and applications to total synthesis. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective organocatalytic construction of pyrroloindolines by a cascade addition–cyclization strategy: Synthesis of (–)-flustramine B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
Troubleshooting & Optimization
Common side reactions with benzyl pyrrolidine-2-carboxylate hydrochloride
Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with benzyl pyrrolidine-2-carboxylate hydrochloride. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and application of this versatile chemical intermediate. As your virtual Senior Application Scientist, my goal is to equip you with the necessary insights to anticipate, identify, and resolve common experimental challenges, ensuring the integrity and success of your research.
This center is structured to address issues from a foundational, mechanistic perspective, moving beyond simple procedural steps to explain the underlying chemical principles. By understanding the "why" behind a protocol, you are better empowered to adapt and troubleshoot effectively in your own laboratory setting.
Troubleshooting Guide: From Synthesis to Application
This section addresses specific, practical problems that may arise during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing validated, step-by-step solutions.
Issue 1: Significant Racemization or Epimerization Detected in the Final Product
Q: My final product, or a subsequent peptide coupling product, shows the presence of the D-isomer by chiral HPLC. What is causing this loss of stereochemical purity?
A: Racemization at the alpha-carbon of the proline ring is a well-documented side reaction that can occur at two primary stages: during the initial esterification of L-proline and, more commonly, during subsequent coupling reactions where the carboxylate is activated.
Causality of Racemization:
The mechanism often involves the formation of an oxazolone (or azlactone) intermediate when the carboxyl group is activated for amide bond formation. The hydrogen atom at the chiral center (α-carbon) of this intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate structure. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers.[1]
Certain reagents are known to accelerate this process. The combination of a carbodiimide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt), particularly in solvents like dimethylformamide (DMF), has been shown to significantly promote the racemization of proline esters.[2][3]
Caption: Mechanism of proline epimerization during peptide synthesis.[3]
Troubleshooting Protocol: Minimizing Epimerization
-
Re-evaluate Your Coupling Strategy:
-
Avoid Carbodiimide/HOBt Combinations: When coupling your benzyl pyrrolidine-2-carboxylate, especially in DMF, refrain from using DCC/HOBt or DIC/HOBt.[3]
-
Utilize Uronium/Aminium Reagents: Switch to coupling reagents known for lower racemization rates, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[4]
-
Consider OxymaPure-based Reagents: Reagents like COMU, which use OxymaPure as the additive instead of HOBt, are excellent alternatives for suppressing racemization.[4]
-
-
Optimize Base Selection and Use:
-
Control Reaction Conditions:
-
Solvent Choice: If possible, consider switching from DMF to a less polar solvent like dichloromethane (DCM) for the coupling step, as this can reduce the rate of racemization.[2]
-
Temperature Management: Perform all coupling reactions at room temperature or below (e.g., 0 °C). Avoid elevated temperatures or prolonged reaction times, which can exacerbate epimerization.[3]
-
| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Risk) |
| Coupling Reagent | DIC / HOBt | HATU, HCTU, or COMU |
| Solvent | DMF | Dichloromethane (DCM) |
| Base | Diisopropylethylamine (DIEA) | N-Methylmorpholine (NMM) |
| Temperature | > 25°C | 0°C to Room Temperature |
| Table 1: Comparison of reaction conditions influencing proline epimerization. |
Issue 2: Low Yield During Hydrogenolysis (Benzyl Ester Deprotection)
Q: The deprotection of the benzyl ester via catalytic hydrogenation is sluggish, incomplete, or fails entirely. What are the likely causes?
A: Catalytic hydrogenolysis, typically using palladium on carbon (Pd/C), is the standard method for cleaving benzyl esters.[6] Failure of this reaction is almost always attributable to two main factors: catalyst poisoning or poor reaction setup.
Causality of Incomplete Hydrogenolysis:
-
Catalyst Poisoning: The palladium catalyst is highly sensitive to poisoning by various functional groups and impurities. Low-valent sulfur compounds (thiols, thioethers), nitrogen-containing heterocycles (if not protonated), and sometimes the product amine itself can strongly adsorb to the catalyst's active sites, rendering it inactive.[6][7]
-
Insufficient Hydrogen Delivery: Poor mass transfer of hydrogen gas to the catalyst surface can severely limit the reaction rate. This can be due to inadequate agitation, low hydrogen pressure, or a sealed system that does not replenish consumed hydrogen.
Caption: Troubleshooting workflow for low-yield hydrogenolysis.
Troubleshooting Protocol: Optimizing Benzyl Ester Deprotection
-
Assess the Catalyst and Substrate:
-
Use a Fresh, Active Catalyst: Ensure your Pd/C is not old or has been exposed to air for extended periods. For difficult deprotections, consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[8]
-
Purify the Substrate: If sulfur-containing reagents were used in previous steps, ensure the substrate is meticulously purified to remove any traces that could poison the catalyst.
-
-
Optimize Reaction Conditions:
-
Increase Catalyst Loading: If the reaction is sluggish, increase the catalyst loading from the typical 10 mol% to 15-20 mol%.[8]
-
Ensure Efficient Hydrogenation:
-
Use a hydrogen-filled balloon securely attached to the flask. The flask should be evacuated and backfilled with hydrogen three times to ensure an inert atmosphere.[8]
-
For larger scales or difficult reactions, a Parr hydrogenation apparatus is recommended to maintain constant hydrogen pressure.
-
Ensure vigorous stirring to keep the solid catalyst suspended and facilitate gas-liquid-solid phase transfer.
-
-
-
Consider Transfer Hydrogenation:
-
If handling hydrogen gas is a concern, catalytic transfer hydrogenation is an excellent alternative. This method uses a hydrogen donor in solution, such as ammonium formate or 1,4-cyclohexadiene, with Pd/C. This can sometimes be more efficient for standard laboratory setups.[6]
-
Issue 3: Formation of an Unexpected Dimer Impurity (Diketopiperazine)
Q: After deprotecting the amine of my proline benzyl ester and coupling the next amino acid, I am observing a significant amount of a low molecular weight byproduct, leading to truncated sequences. What is this impurity?
A: This is a classic side reaction in peptide synthesis involving proline. The byproduct is a diketopiperazine (DKP). This occurs when a dipeptide with a C-terminal proline residue is present. The newly deprotected N-terminal amine of the second amino acid attacks the ester carbonyl of the proline, leading to intramolecular cyclization and cleavage from the solid-phase resin (if applicable) or formation in solution.[3]
Causality of Diketopiperazine Formation:
The rigid, cyclic structure of proline pre-organizes the peptide backbone into a conformation that favors this intramolecular cyclization, making DKP formation much more rapid compared to dipeptides containing other amino acids at the C-terminus.[3]
Troubleshooting Protocol: Preventing DKP Formation
-
Utilize a Pre-formed Dipeptide: The most effective strategy is to synthesize the dipeptide (e.g., Fmoc-Xaa-Pro-OH) in solution first and then couple this dipeptide unit in a single step. This bypasses the vulnerable dipeptide-ester intermediate where cyclization occurs.
-
Use Sterically Hindered Resins (for SPPS): In solid-phase peptide synthesis (SPPS), using a resin with high steric bulk, such as a 2-chlorotrityl chloride resin, can physically hinder the N-terminal amine from reaching the ester linkage, thus suppressing DKP formation.[4]
-
Employ In Situ Neutralization Protocols (for Boc-SPPS): In Boc-based synthesis, protocols that neutralize the newly formed ammonium salt in the presence of the activated amino acid to be coupled can minimize the time the free amine is available for intramolecular cyclization.[4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for synthesizing this compound from L-proline?
A1: A common and effective method involves the esterification of L-proline with benzyl alcohol using thionyl chloride (SOCl₂). This reagent reacts with benzyl alcohol to form benzyl chlorosulfite, which then esterifies the proline. The hydrochloride salt is formed in situ.[9][10]
Experimental Protocol: Synthesis of L-Proline Benzyl Ester Hydrochloride [10]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool benzyl alcohol (approx. 15 equivalents) to 0 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (approx. 2.1 equivalents) dropwise to the cooled benzyl alcohol with vigorous stirring.
-
Substrate Addition: Add L-proline (1.0 equivalent) portion-wise to the mixture, ensuring the temperature remains low.
-
Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 48 hours.
-
Precipitation: Slowly pour the reaction mixture into a large volume of cold diethyl ether (e.g., 10 volumes) to induce precipitation of the product.
-
Crystallization & Isolation: Store the ether suspension at -20 °C for several hours to a day to ensure complete crystallization. Collect the white solid by filtration, wash thoroughly with diethyl ether, and dry under vacuum.
Q2: What are the ideal storage conditions for this compound?
A2: The compound should be stored in a tightly sealed container, away from moisture, at 4°C for long-term stability.[11] For solutions in solvents, storage at -20°C or -80°C is recommended, though stability will depend on the specific solvent used.[11] The hydrochloride salt form enhances stability compared to the free amine, which is more susceptible to oxidation and degradation.
Q3: Can I use other methods besides hydrogenolysis to deprotect the benzyl ester?
A3: Yes, while catalytic hydrogenation is the most common, other methods exist. Acid-catalyzed hydrolysis using strong acids like trifluoroacetic acid (TFA) can cleave the benzyl ester. This is a suitable alternative if your molecule contains other functional groups sensitive to reduction (e.g., alkynes, azides).[12] Additionally, some Lewis acids can mediate the cleavage. However, these methods are generally harsher than hydrogenolysis and may not be compatible with other acid-labile protecting groups. A rapid, chemoselective method using nickel boride has also been reported, which is tolerant of many other functional groups.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Proline benzyl ester hydrochloride | 16652-71-4 | Benchchem [benchchem.com]
- 10. L-Proline benzyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]
Technical Support Center: Optimizing Stereoselectivity with Benzyl Pyrrolidine-2-Carboxylate Hydrochloride
Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing Benzyl Pyrrolidine-2-Carboxylate Hydrochloride in stereoselective synthesis. This guide is designed to provide in-depth, actionable insights to help you overcome common challenges and optimize your reaction outcomes. Drawing from established principles of organocatalysis, this document explains the causality behind experimental choices to ensure both success and reproducibility.
The "Why": Understanding the Catalyst's Role
Benzyl (S)-pyrrolidine-2-carboxylate hydrochloride is a derivative of the natural amino acid L-proline, a cornerstone of modern organocatalysis.[1] It operates via an enamine-based mechanism , functioning as a "microaldolase" by mimicking the action of Class I aldolase enzymes.[2] The catalyst's secondary amine reacts with a carbonyl donor (like a ketone or aldehyde) to form a chiral enamine intermediate.[3] Simultaneously, the protonated amine (or the carboxylic acid in the free-base form) acts as a Brønsted acid, activating the electrophilic acceptor through hydrogen bonding. This dual activation creates a highly organized, six-membered Zimmerman-Traxler-like transition state, which dictates the stereochemical outcome of the reaction.[4][5]
Catalytic Cycle of a Proline-Derivative-Catalyzed Aldol Reaction
Caption: The catalytic cycle for a proline-derivative catalyzed aldol reaction.
Troubleshooting Guide
This section addresses the most common issues encountered during stereoselective reactions using this compound.
Problem 1: Low Enantiomeric Excess (ee%)
Low enantioselectivity is often the primary challenge. It indicates that the transition state is not sufficiently ordered, allowing the electrophile to attack the enamine from either face with less discrimination.
Q: My reaction has a high yield but a low ee%. What are the first parameters to check?
A: Start by evaluating your solvent and temperature. These two factors have the most profound impact on the stereochemical control of the reaction.
-
Solvent Choice: The solvent significantly influences the stability and geometry of the transition state.[6]
-
Causality: Polar, protic solvents (like methanol) can form hydrogen bonds with both the catalyst and the substrates, disrupting the highly organized, catalyst-substrate assembly required for high stereoselectivity.[7] Non-polar, aprotic solvents (e.g., toluene, chloroform) or polar, aprotic solvents (e.g., DMSO, DMF) are often preferred as they do not interfere with the crucial hydrogen bonding between the catalyst's acid group and the electrophile.[2]
-
Action: If you are using a protic solvent, switch to a polar aprotic (DMSO is common for proline catalysis) or non-polar solvent.[5] If you are already using an aprotic solvent, screen others. Sometimes a small amount of water in hydrophobic solvents can enhance stereoselectivity.[2]
-
-
Reaction Temperature:
-
Causality: Lowering the temperature increases the energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products. A larger energy difference results in a higher preference for the lower-energy pathway, thus improving enantioselectivity.
-
Action: Decrease the reaction temperature. Common starting points are room temperature, moving down to 0 °C, -20 °C, or even lower. Be aware that lowering the temperature will also decrease the reaction rate, requiring longer reaction times.
-
Q: I've optimized the solvent and temperature, but my ee% is still not satisfactory. What's next?
A: Examine catalyst loading, substrate quality, and the potential for a competing background reaction.
-
Catalyst Loading:
-
Causality: While it may seem counterintuitive, excessively high catalyst loading can sometimes lead to the formation of catalyst aggregates or more complex, less selective reaction pathways. Conversely, too little catalyst may allow the uncatalyzed, non-selective background reaction to become significant.[8]
-
Action: Vary the catalyst loading, typically between 5 mol% and 30 mol%. A sweet spot often exists where the catalyzed pathway is maximized without introducing detrimental side effects.
-
-
Substrate Effects:
-
Causality: The steric and electronic properties of your substrates are critical. Bulky substituents on either the nucleophile (enamine precursor) or the electrophile can enhance facial discrimination in the transition state. Electron-withdrawing groups on the electrophile can accelerate the reaction, potentially outcompeting the background reaction.
-
Action: If possible, consider modifying the substrate. For example, using a bulkier ketone donor can improve ee%. If the substrates cannot be changed, focus on optimizing other parameters.
-
Problem 2: Low Yield or Poor Conversion
Poor conversion suggests that the catalytic cycle is slow or has stalled.
Q: My reaction is clean, but the conversion is very low even after an extended time. What should I investigate?
A: Focus on catalyst activation, solubility, and potential inhibitors.
-
Catalyst Activation (Handling the Hydrochloride Salt):
-
Causality: Benzyl pyrrolidine-2-carboxylate is supplied as a hydrochloride salt to improve its stability and handling.[9][10] In this form, the secondary amine is protonated and cannot form the necessary enamine intermediate. The active catalyst is the free amine.
-
Action: The free amine is typically generated in situ. If your reaction is sluggish, ensure conditions are appropriate for deprotonation. In many protocols, the reaction itself (e.g., with other amines or in slightly basic media) is sufficient. However, in some cases, a pre-activation step or the addition of a non-nucleophilic base might be required. Be cautious, as adding a strong base can promote undesired side reactions. Alternatively, the reaction may proceed with the salt, but it is often less efficient. It is possible to run reactions where the salt does not fully dissolve.[9]
-
-
Solubility:
-
Causality: L-proline itself is notorious for its poor solubility in many organic solvents, a primary reason for developing derivatives like benzyl esters.[1] While the benzyl ester improves solubility, issues can still arise, especially in non-polar solvents. If the catalyst is not dissolved, its effective concentration is low, leading to a slow reaction.
-
Action: Screen solvents to find one where the catalyst is sufficiently soluble. Polar aprotic solvents like DMSO or DMF are often good choices.[2]
-
-
Presence of Water:
-
Causality: While trace amounts of water can sometimes be beneficial, excess water can hydrolyze the enamine and iminium intermediates, stalling the catalytic cycle.[2]
-
Action: Ensure your reagents and solvents are sufficiently dry, especially if operating in non-aqueous conditions. Use anhydrous solvents and dry reagents as needed.
-
Quantitative Data: Solvent and Temperature Effects
The following table summarizes typical effects of solvent and temperature on a model asymmetric aldol reaction. The data is illustrative, based on trends reported in the literature for proline and its derivatives.[2][6]
| Parameter | Condition A | Condition B | Condition C | Rationale |
| Solvent | Methanol | Toluene | DMSO | Polar aprotic DMSO avoids H-bonding interference and often provides good solubility and rates.[2][5] |
| Temperature | 25 °C | 0 °C | -20 °C | Lower temperatures increase the energy gap between transition states, favoring one enantiomer. |
| Typical Yield | ~85% | ~70% | ~65% | Rate decreases at lower temperatures, potentially lowering yield for a fixed reaction time. |
| Typical ee% | ~50% | ~85% | >95% | Enantioselectivity is highly sensitive to temperature and solvent choice. |
Frequently Asked Questions (FAQs)
Q1: Why should I use Benzyl (S)-pyrrolidine-2-carboxylate hydrochloride instead of L-proline? A1: The primary advantage is improved solubility in a wider range of organic solvents compared to the highly polar, zwitterionic L-proline.[1][11] This allows for more homogeneous reaction conditions, potentially lower catalyst loadings, and broader solvent screening possibilities to optimize stereoselectivity.
Q2: What is the role of the hydrochloride salt, and do I need to neutralize it before use? A2: The hydrochloride salt form enhances the compound's shelf-life, stability, and makes the crystalline solid easier to handle.[9][10] For the catalytic cycle to begin, the secondary amine must be in its free, neutral state to react with the carbonyl donor.[12] In many protocols, this deprotonation occurs in situ. You generally do not need to perform a separate neutralization step unless specified in a validated procedure, but be aware that the initial phase of the reaction may involve this activation.
Q3: What is a typical catalyst loading? A3: Catalyst loading typically ranges from 5 to 30 mol%. For initial screening, 20 mol% is a common starting point. Optimization experiments should be conducted to find the lowest possible loading that maintains high yield and stereoselectivity for your specific substrates.[4]
Q4: How should I store the catalyst? A4: The catalyst is hygroscopic and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). For long-term storage, keeping it at low temperatures (-20°C or -80°C) is recommended to prevent degradation.[13]
Experimental Protocol: Model Asymmetric Aldol Reaction
This protocol describes the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a common benchmark reaction for proline-type catalysts.
Materials:
-
(S)-Benzyl pyrrolidine-2-carboxylate hydrochloride (20 mol%)
-
4-Nitrobenzaldehyde (1.0 mmol, 1.0 eq)
-
Cyclohexanone (10.0 mmol, 10.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction vessel (e.g., flame-dried vial with stir bar)
-
Standard work-up and purification reagents (Ethyl acetate, saturated NH₄Cl, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
Setup: To a flame-dried reaction vial under an inert atmosphere (N₂ or Ar), add (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride (0.2 mmol).
-
Reagent Addition: Add anhydrous DMSO (e.g., 2.0 mL), followed by cyclohexanone (10.0 mmol). Stir the mixture at room temperature for 10-15 minutes.
-
Initiation: Add 4-nitrobenzaldehyde (1.0 mmol) to the stirring solution.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 4 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 4-nitrobenzaldehyde is consumed (typically 12-48 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and analyze the enantiomeric excess (ee%) using chiral HPLC.
General Experimental Workflow
Caption: A general workflow for a proline-derivative catalyzed reaction.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Proline benzyl ester hydrochloride | 16652-71-4 | Benchchem [benchchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis of 2,2-Disubstituted Pyrrolidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,2-disubstituted pyrrolidines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing this valuable heterocyclic scaffold. The presence of a quaternary stereocenter at the C2 position presents unique synthetic hurdles. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to address common challenges, from stereocontrol to final purification.
Core Synthetic Challenges: An Overview
The synthesis of 2,2-disubstituted pyrrolidines requires careful strategic planning. The primary challenges revolve around the construction of the sterically demanding C2 quaternary center, achieving high stereoselectivity, and ensuring efficient cyclization.
Caption: Overview of synthetic routes and associated challenges.
FAQ & Troubleshooting Guides
Category 1: Construction of the C2 Quaternary Stereocenter
Question 1: My reaction to form the C2 quaternary center via asymmetric allylic alkylation (AAA) is giving low yield and poor enantioselectivity. What are the likely causes and how can I optimize it?
Answer: The construction of a quaternary stereocenter is often the most challenging step in the synthesis.[1] Low yields and poor stereocontrol in palladium-catalyzed AAA reactions typically stem from issues with the precursor, ligand choice, or reaction conditions.
Causality & Expert Insights: The mechanism of the decarboxylative AAA involves the formation of a π-allyl palladium complex. The choice of a chiral ligand is paramount as it dictates the facial selectivity of the nucleophilic attack that forms the quaternary center.[2] The nature of the substrate, particularly the imide protecting group and the substituents, also plays a crucial role in the stability of intermediates and the overall reaction efficiency.[1][2]
Troubleshooting Flowchart:
Caption: Troubleshooting logic for Asymmetric Allylic Alkylation.
Experimental Protocol: Catalytic Enantioselective Synthesis of a Quaternary Center [2][3] This protocol is adapted from a method utilizing a decarboxylative asymmetric allylic alkylation to form the key stereocenter.[2]
-
Preparation: To an oven-dried flask under an argon atmosphere, add the benzyloxy imide precursor (1.0 equiv), the chiral phosphinooxazoline (PHOX) ligand (0.1 equiv), and the palladium source (e.g., Pd₂(dba)₃·CHCl₃, 0.025 equiv).
-
Solvent Addition: Add freshly distilled and degassed solvent (e.g., THF or CH₂Cl₂).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20% to 33% EtOAc in hexanes) to afford the enantioenriched product containing the quaternary center.[2]
Category 2: Ring Formation and Cyclization
Question 2: I am attempting an intramolecular aza-Michael cyclization to form the pyrrolidine ring, but the reaction is slow and I observe significant amounts of unreacted starting material. How can I drive the reaction to completion?
Answer: Intramolecular aza-Michael cyclizations are powerful for forming the pyrrolidine ring, but their efficiency is highly dependent on the electrophilicity of the Michael acceptor and the nucleophilicity of the amine.[4] Slow reactions often indicate insufficient activation of the alkene or a sterically hindered environment.
Causality & Expert Insights: The key to a successful intramolecular aza-Michael reaction is creating a favorable energetic pathway for the 5-endo-trig cyclization. The choice of an activating group on the alkene is critical. Thioesters, for example, have been shown to be more effective Michael acceptors than their corresponding ketones or oxoesters, leading to higher yields in the cyclization step.[4] Furthermore, the use of a suitable catalyst, such as a chiral phosphoric acid, can activate the electrophile and control the stereochemical outcome.[4]
Troubleshooting & Optimization Strategies:
-
Enhance Electrophilicity: If using a ketone or ester as the Michael acceptor, consider converting it to a more reactive species. A thioester is an excellent alternative that has demonstrated superior performance.[4]
-
Catalyst Screening: If uncatalyzed, introduce a catalyst. For asymmetric versions, chiral Brønsted acids like phosphoric acids are effective.[4] For racemic synthesis, a simple Lewis acid or a mild base might facilitate the reaction.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., CH₂Cl₂).
-
Temperature: While many of these reactions proceed at room temperature, gently heating the reaction mixture may provide the necessary activation energy to overcome the cyclization barrier. Monitor carefully to avoid side reactions.
Alternative Strategy: [3+2] Cycloaddition If intramolecular cyclization proves problematic, consider a [3+2] cycloaddition of an azomethine ylide with an alkene.[5][6][7] This is a highly efficient and atom-economic method for directly constructing the polysubstituted pyrrolidine core, often with excellent stereocontrol.[6][8]
Category 3: Protecting Group Strategy
Question 3: Which N-protecting group is best for my multi-step synthesis of a 2,2-disubstituted pyrrolidine, and what are the common deprotection failures?
Answer: The choice of an N-protecting group is a critical strategic decision that impacts reactivity, stability, and the final deprotection step.[9] There is no single "best" group; the optimal choice depends on the reaction conditions you plan to employ in subsequent steps. The most common groups are Boc, Cbz, and Ts.
Causality & Expert Insights: An ideal protecting group must be stable to the reaction conditions used to build the molecule but easy to remove under mild conditions that do not affect other functional groups.[9] This concept is known as orthogonality. For instance, if your synthesis involves acidic conditions, a Boc group (which is acid-labile) would be a poor choice. If you plan to perform a hydrogenation, a Cbz group (removed by hydrogenolysis) would be incompatible.
Comparative Guide to Common N-Protecting Groups
| Protecting Group | Abbreviation | Common Introduction Conditions | Stability | Common Deprotection Conditions | Potential Issues & Troubleshooting |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., TEA, DMAP) | Base, Hydrogenolysis, Nucleophiles | Strong Acid (TFA, HCl in Dioxane)[10] | Failure: Incomplete deprotection. Solution: Increase TFA concentration or reaction time. Use a scavenger like triethylsilane if carbocation side reactions occur. |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, base (e.g., NaHCO₃) | Acid, Base (most), Mild Oxidants | Catalytic Hydrogenolysis (H₂, Pd/C)[10] | Failure: Catalyst poisoning. Solution: Use a different catalyst (e.g., Pearlman's catalyst). Ensure substrate is free of sulfur or other poisons. Strong acid (HBr/AcOH) is an alternative. |
| Tosyl (p-Toluenesulfonyl) | Ts | Ts-Cl, pyridine | Strong Acid, Strong Oxidants, Hydrogenolysis | Strong Reducing Agents (Na/NH₃, SmI₂) | Failure: Harsh conditions required for removal may degrade the molecule. Solution: This group is very robust and often difficult to remove. Plan its use for when it will remain in the final product or when the molecule can withstand the harsh deprotection. |
Orthogonal Strategy Visualization: A key principle is using protecting groups that can be removed under different conditions, allowing for selective deprotection.[10]
Caption: Orthogonal deprotection of Boc and Cbz groups.
Category 4: Purification & Byproduct Formation
Question 4: My final product is contaminated with a diastereomer that is very difficult to separate by column chromatography. What can I do?
Answer: The separation of diastereomers is a common and frustrating challenge, especially when their polarities are very similar.[11] If standard silica gel chromatography fails, you may need to resort to more specialized techniques or chemical derivatization.
Causality & Expert Insights: Diastereomers have different physical properties, but if the stereocenters are remote from the main functional groups, the difference in their interaction with the stationary phase (e.g., silica) can be minimal, leading to poor separation. The presence of certain functional groups, like hydrogen bond donors, can sometimes enhance separability.[11]
Troubleshooting & Optimization Strategies:
-
Optimize Chromatography:
-
Solvent System: Systematically screen different solvent systems. Sometimes a switch from ethyl acetate/hexanes to dichloromethane/methanol or the addition of a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can dramatically improve separation.
-
Stationary Phase: If silica fails, try a different stationary phase. Alumina, C18 (reverse-phase), or chiral stationary phases (HPLC) can offer different selectivity.
-
-
Crystallization: Attempt to crystallize the mixture. Often, one diastereomer will crystallize preferentially, allowing for separation by filtration. This can be a highly effective method for obtaining diastereomerically pure material.
-
Chemical Derivatization: Convert the mixture of diastereomers into a new set of diastereomers by reacting them with a chiral, enantiomerically pure reagent. The new diastereomers may have significantly different physical properties, making them easier to separate. After separation, a simple chemical step is used to remove the chiral auxiliary.
-
Preparative HPLC: While expensive, preparative HPLC (including chiral HPLC) is often the most powerful tool for separating stubborn diastereomeric mixtures and can be justified for valuable final products.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cycloaddition/annulation strategies for the construction of multisubstituted pyrrolidines and their applications in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Peptide Coupling Reactions with Proline Benzyl Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for challenges encountered when improving the yield of peptide coupling reactions involving proline benzyl ester. The following content is structured in a question-and-answer format to directly address specific issues you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: My peptide coupling reaction with proline benzyl ester is resulting in a low yield. What are the most probable causes?
Several factors can contribute to low yields in peptide coupling reactions with proline benzyl ester. Proline's unique structure as a secondary amino acid introduces steric hindrance due to its rigid pyrrolidine ring, which can slow down reaction kinetics.[1] Additionally, proline-containing peptides are prone to forming aggregates and stable secondary structures, which can obstruct reactive sites and lower coupling efficiency.[1][2]
Key areas to investigate include:
-
Incomplete Coupling: The inherent steric bulk of the proline residue can physically impede the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain.[3]
-
Side Reactions: The most common side reactions are diketopiperazine (DKP) formation and epimerization. DKP formation is especially prevalent when proline is one of the first two amino acids in the sequence, leading to chain termination.[3][4][5] Epimerization, the loss of stereochemical integrity at the alpha-carbon, can also occur, particularly when using certain coupling reagents.[3][4]
-
Poor Solvation: Inadequate solvation of the growing peptide chain and the resin support can limit the accessibility of reactive sites.[2]
Troubleshooting Guide
Q2: How can I diagnose the specific cause of my low yield?
A systematic approach is crucial for pinpointing the issue.
Troubleshooting Workflow for Low Yield
Caption: A decision tree to diagnose the cause of low yield.
-
Mass Spectrometry (MS) Analysis: Analyze the crude peptide post-cleavage. The presence of a significant peak corresponding to a "deletion sequence" (the target peptide missing the proline residue) is a strong indicator of incomplete coupling.[1]
-
Check for Diketopiperazine (DKP): Look for a mass corresponding to the cyclic dipeptide. DKP formation is a common side reaction, especially when proline is at the N-terminal or the second position of a dipeptide attached to the resin.[4][6]
-
Chiral HPLC Analysis: To detect epimerization, analyze the crude product using chiral high-performance liquid chromatography. The presence of diastereomers will indicate racemization has occurred.[7]
Q3: I've identified incomplete coupling as the problem. What are the best strategies to improve the coupling efficiency?
When dealing with sterically hindered couplings involving proline, several adjustments to your protocol can significantly improve yields.
Strategies to Overcome Incomplete Coupling:
-
Optimize Coupling Reagents: Standard carbodiimide reagents like DCC or DIC may be insufficient. More potent activating agents are recommended.[1]
-
Increase Reagent Concentration and Time: Using a higher concentration of the activated amino acid and coupling reagents can help drive the reaction to completion.[8] Extending the coupling time can also be beneficial.[10]
-
Elevated Temperature: Performing the coupling at a higher temperature can provide the necessary activation energy to overcome the steric barrier.[1] Microwave-assisted synthesis is particularly effective at increasing reaction rates for difficult couplings.[1][10]
-
Double Coupling: If a monitoring test (like the isatin or chloranil test for proline's secondary amine) indicates incomplete coupling, performing a second coupling with fresh reagents is a common and effective strategy.[11][12]
Table 1: Comparison of Coupling Reagents for Hindered Proline Coupling
| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Considerations |
| DCC/DIC | Carbodiimide | Moderate | Cost-effective | Often insufficient for hindered couplings; can promote epimerization with HOBt.[1][4] |
| HBTU/TBTU | Uronium | High | Widely used, effective for many sequences | Can be less effective than HATU for highly hindered couplings.[8] |
| HATU/HCTU | Uronium | Very High | Excellent for difficult and sterically hindered couplings; lower risk of epimerization.[1][3] | Higher cost. |
| COMU | Uronium | Very High | High reactivity comparable to HATU; safer alternative to benzotriazole-based reagents.[8][13] | Relatively newer reagent. |
| PyBOP/PyAOP | Phosphonium | High | Very effective for hindered couplings with low racemization risk.[8][9][14] | Solutions have moderate stability in DMF. |
Q4: My MS analysis shows significant diketopiperazine (DKP) formation. How can I prevent this side reaction?
DKP formation is an intramolecular cyclization that cleaves the dipeptide from the resin, particularly when proline is the C-terminal residue of a dipeptide.[4]
Mechanism of Diketopiperazine (DKP) Formation
Caption: Pathway of DKP formation from a dipeptide on resin.
Mitigation Strategies for DKP Formation:
-
Use 2-Chlorotrityl Chloride Resin: The steric bulk of the 2-chlorotrityl group on this resin inhibits the formation of diketopiperazines.[5]
-
In Situ Neutralization: For Boc-based synthesis, using in situ neutralization protocols can suppress DKP formation.[5]
-
Dipeptide Coupling: Instead of coupling the second amino acid to proline-resin, couple a pre-formed dipeptide (e.g., Boc-Xaa-Pro-OH) to the resin. This bypasses the vulnerable dipeptide-resin stage.[15]
-
Immediate Coupling after Deprotection: Add the activated amino acid solution immediately after the deprotection and neutralization steps to minimize the time the free N-terminal amine is available for intramolecular cyclization.[4]
Q5: I'm observing epimerization of the proline residue. What conditions should I adjust?
Epimerization is the change in stereochemistry at the alpha-carbon of the proline residue from the L- to the D-isomer.[4]
Factors Influencing and Strategies to Minimize Epimerization:
-
Coupling Reagents: Avoid the combination of carbodiimides (DCC, DIC) with HOBt, as this is known to promote epimerization, especially in DMF.[4][8] Uronium/aminium-based reagents like HBTU, HATU, or HCTU generally lead to lower rates of epimerization.[4]
-
Base Selection: Use a sterically hindered or weaker base, such as 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM), instead of stronger bases like DIEA.[4][10]
-
Reaction Temperature: Avoid elevated temperatures during coupling, as this can increase the rate of epimerization. Perform couplings at room temperature or below if possible.[4]
-
Solvent Choice: The polarity of the solvent can influence the stability of intermediates in racemization pathways.[16] While DMF is common, solvents like NMP may offer better solvation and potentially reduce side reactions.[2][17]
Table 2: Influence of Base on Epimerization
| Base | pKa of Conjugate Acid | Steric Hindrance | Tendency for Epimerization |
| DIEA | ~10.75 | High | Higher |
| NMM | ~7.4 | Moderate | Lower |
| TMP | ~7.4 | High | Lower |
Q6: Could the solvent be the root of my problem? When should I consider changing it?
Yes, the solvent plays a critical role in the success of the coupling reaction.[2]
Key Roles of the Solvent:
-
Resin Swelling: The solvent must adequately swell the resin to make reactive sites accessible.[2]
-
Disrupting Aggregation: Solvents help break up secondary structures and prevent interchain aggregation, a common issue with proline-rich sequences.[1][2]
-
Solubilizing Reagents: The solvent must effectively dissolve the amino acid derivatives and coupling reagents.[2]
When to Change Solvents:
-
Persistent Low Yields: If optimizing reagents and conditions in DMF doesn't improve the yield, switching to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) is a common troubleshooting step. NMP is often better at solvating the peptide-resin complex.[2][17]
-
Severe Aggregation: For sequences prone to severe aggregation, mixtures containing Dimethyl sulfoxide (DMSO) can be employed to disrupt secondary structures.[2][5]
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Boc-L-Proline Benzyl Ester using HATU
This protocol is a general guideline for coupling Boc-L-proline benzyl ester in a solution-phase synthesis.
Materials:
-
Boc-L-proline
-
Amino acid benzyl ester hydrochloride
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
0.5 M HCl (aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve Boc-L-proline (1.0 eq) in anhydrous DMF. Add HATU (1.0 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the amino acid.[9]
-
Coupling: Add the amino acid benzyl ester (1.0 eq) to the activated mixture. If the amino acid ester is a hydrochloride salt, an additional equivalent of base may be required. Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.[9]
-
Work-up: a. Dilute the reaction mixture with EtOAc. b. Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure.[9]
-
Purification: Purify the crude product by silica gel column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jpt.com [jpt.com]
- 15. Modifications of solid phase peptide synthesis to obtain homogeneous oligoprolines in high yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
Technical Support Center: Purification of Reaction Mixtures Containing Benzyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of benzyl chloride impurities from reaction mixtures. Benzyl chloride is a common reagent and intermediate, but its removal can be challenging due to its reactivity and physical properties. This resource is designed to provide you with the expertise and practical insights needed to achieve high purity in your products.
Core Principles of Benzyl Chloride Removal
Benzyl chloride (BnCl) is a reactive organochlorine compound.[1] Its removal from a reaction mixture is crucial to prevent side reactions and ensure the purity of the final product. The choice of purification method depends on several factors, including the stability of the desired product, the nature of the solvent, and the scale of the reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address common challenges encountered during the purification process.
Section 1: Quenching and Washing Techniques
Quenching is often the first step in a workup procedure to neutralize unreacted benzyl chloride and acidic byproducts.
Question 1: My reaction is complete, but I suspect there is unreacted benzyl chloride. What is the quickest way to neutralize it?
Aqueous basic washes are a rapid and effective method for quenching unreacted benzyl chloride. The most common quenching agents are sodium bicarbonate (NaHCO₃) and aqueous ammonia (NH₃).
-
Mechanism of Action: Benzyl chloride reacts with water, albeit slowly, to form benzyl alcohol and hydrochloric acid (HCl).[1] A weak base neutralizes the HCl produced and can also react with the benzyl chloride itself.
-
Expert Insight: While benzyl chloride's hydrolysis in water is slow, vigorous stirring with an aqueous base solution significantly accelerates its decomposition.[2] Using a saturated solution of sodium bicarbonate is a common and effective practice.[3][4]
Troubleshooting Guide: Quenching and Washing
| Issue | Possible Cause | Recommended Solution |
| Emulsion formation during washing | High concentration of surfactants or fine solid byproducts. | Add brine (saturated NaCl solution) to break the emulsion. If the problem persists, filter the mixture through a pad of Celite. |
| Product is water-soluble | The desired product has high polarity. | If your product is an amine, consider extraction at a pH where it is not protonated. For other polar products, consider alternative purification methods like chromatography or distillation. |
| Incomplete removal of benzyl chloride | Insufficient quenching time or inadequate mixing. | Increase the stirring time and ensure vigorous mixing to maximize interfacial contact between the organic and aqueous layers. A second basic wash is also recommended.[2][3] |
Experimental Protocol: Aqueous Sodium Bicarbonate Wash
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.[2]
-
Allow the layers to separate.
-
Drain the aqueous layer.
-
Repeat the washing step with deionized water, followed by a final wash with brine to aid in drying the organic layer.[5]
Question 2: I've heard that ammonia can be used to quench benzyl chloride. When is this advantageous?
Using aqueous ammonia is particularly useful when your desired product is stable to amines. The reaction of benzyl chloride with ammonia produces benzylamine, which is typically more water-soluble than benzyl chloride, facilitating its removal in the aqueous phase.[6][7][8]
-
Causality: The nucleophilic attack of ammonia on benzyl chloride is generally faster than hydrolysis. This can be a more efficient quenching method if your product can tolerate the presence of an amine.
-
Caution: Be aware that the resulting benzylamine can sometimes react with your product or other components in the mixture. Always consider the compatibility of your target molecule with amines.
Section 2: Distillation Methods
Distillation is a powerful technique for separating compounds with different boiling points.[9]
Question 3: My product has a significantly different boiling point from benzyl chloride. Can I use distillation for purification?
Yes, fractional distillation is an excellent choice when there is a substantial difference in boiling points between your product and benzyl chloride (Boiling Point of Benzyl Chloride: ~179 °C at atmospheric pressure).[1]
Data Summary: Boiling Points of Common Solvents and Benzyl Chloride
| Compound | Boiling Point (°C at 1 atm) |
| Toluene | 111 |
| Benzyl Chloride | 179 |
| Benzyl Alcohol | 205 |
This table highlights the feasibility of separating benzyl chloride from common starting materials like toluene via fractional distillation.[10]
Troubleshooting Guide: Distillation
| Issue | Possible Cause | Recommended Solution |
| Polymerization in the distillation flask | Presence of acidic impurities or overheating. | Neutralize the crude product with a base wash (e.g., NaHCO₃) before distillation.[2] Use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition.[2] |
| Poor separation of product and impurity | Boiling points are too close. | Use a longer fractionating column or a column with higher efficiency (e.g., a Vigreux column).[2] Optimize the distillation rate; slower distillation generally provides better separation. |
| Product decomposition during distillation | Thermal instability of the desired compound. | Employ vacuum distillation to reduce the required temperature.[2][11] |
Experimental Protocol: Vacuum Fractional Distillation
-
Ensure the crude product is free of acidic impurities by performing a basic wash and drying the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).[4][11]
-
Set up a fractional distillation apparatus equipped for vacuum distillation.
-
Slowly heat the distillation flask while applying vacuum.
-
Collect fractions based on the boiling point at the given pressure. Discard the forerun, which may contain lower-boiling impurities.
-
Collect the desired product fraction at its expected boiling point.
Visualization of Distillation Workflow
Caption: Workflow for preparing and purifying a product from benzyl chloride using distillation.
Section 3: Chromatographic Purification
When distillation is not feasible due to similar boiling points or thermal instability, column chromatography is the method of choice.[5][12]
Question 4: I am struggling to separate my product from benzyl chloride using column chromatography because they have similar Rf values. What can I do?
Co-elution is a common problem when the polarities of the product and benzyl chloride are similar. Here are some strategies to improve separation:
-
Solvent System Optimization: Experiment with different solvent systems. A less polar solvent system will generally result in better separation of non-polar compounds. Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
-
Reactive Quenching Prior to Chromatography: If your product is stable to amines, consider quenching the reaction mixture with a primary or secondary amine (e.g., ethylenediamine).[13] This will convert the benzyl chloride into a more polar benzylated amine, which will have a significantly different Rf value and can be easily separated on silica gel.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.
Troubleshooting Guide: Column Chromatography
| Issue | Possible Cause | Recommended Solution |
| Streaking of benzyl chloride on the column | On-column reaction of benzyl chloride with silica gel. | Benzyl chloride can sometimes react on silica gel, especially if the silica is acidic, to form benzyl alcohol, leading to streaking.[13] Neutralize the crude mixture before chromatography. Running the column quickly ("flash chromatography") can also minimize on-column reactions. |
| Co-elution of product and benzyl alcohol | Hydrolysis of benzyl chloride before or during chromatography. | Ensure the crude mixture is thoroughly dried before loading onto the column. Use a non-polar solvent system to elute the benzyl chloride quickly before it has a chance to hydrolyze. |
Visualization of Purification Logic
Caption: Decision tree for selecting a purification method for benzyl chloride-containing mixtures.
Safety Precautions
Benzyl chloride is a hazardous substance and must be handled with appropriate safety measures.
-
Toxicity and Irritation: Benzyl chloride is a lachrymator (tear-producing) and is irritating to the skin, eyes, and respiratory system.[14][15] It is also a suspected carcinogen.[14][15]
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][17][18]
-
Disposal: Neutralize any waste containing benzyl chloride with a basic solution before disposal, following your institution's safety guidelines.[4]
References
- 1. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. youtube.com [youtube.com]
- 4. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. What happens when reactions: Benzylchloride is treated with ammonia followed by the reaction with Chloromethane. [allen.in]
- 8. What happens when Benzylchloride is treated with ammonia followed by the .. [askfilo.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. prepchem.com [prepchem.com]
- 12. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 15. nj.gov [nj.gov]
- 16. westliberty.edu [westliberty.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. carlroth.com [carlroth.com]
Handling and storage of hygroscopic L-Proline benzyl ester hydrochloride
Welcome to the technical support guide for L-Proline benzyl ester hydrochloride (CAS: 16652-71-4). This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on the proper handling and storage of this valuable but challenging hygroscopic reagent. My aim is to move beyond simple instructions and offer a deeper understanding of the causality behind these best practices, ensuring the integrity of your materials and the success of your experiments.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding L-Proline benzyl ester hydrochloride.
Q1: What is L-Proline benzyl ester hydrochloride and why is it used?
A: L-Proline benzyl ester hydrochloride is a protected form of the amino acid L-proline.[1][2] The benzyl ester group protects the carboxylic acid, while the hydrochloride salt form enhances its stability and handling characteristics.[1] It is a crucial building block in peptide synthesis, particularly for solid-phase peptide synthesis (SPPS), and serves as a key intermediate in the development of pharmaceuticals and chiral catalysts.[2][3]
Q2: The label says the compound is "hygroscopic." What does that mean and why is it important?
A: "Hygroscopic" means the compound readily absorbs moisture from the atmosphere.[4][5] This is a critical property because absorbed water can negatively impact your experiments. For L-Proline benzyl ester hydrochloride, excess moisture can lead to hydrolysis of the benzyl ester, degrading the compound.[6] It can also affect the accuracy of weighing, leading to errors in concentration for your reactions.[4] In the context of peptide synthesis, uncontrolled water content can interfere with coupling reactions.[7]
Q3: How should I store a new, unopened bottle of L-Proline benzyl ester hydrochloride?
A: Unopened containers should be stored in a cool, dry, and well-ventilated place, away from light.[3] The container must be kept tightly sealed.[8] Some suppliers recommend storage under an inert atmosphere like nitrogen or argon to offer the best protection against moisture and atmospheric contaminants.[8]
Q4: I just opened a new container. What are the immediate handling precautions I need to take?
A: Always handle the compound in a well-ventilated area.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Minimize the time the container is open to the atmosphere.[4] If possible, handle the material in a glove box or glove bag with a dry, inert atmosphere.[10]
Q5: What are the signs that my L-Proline benzyl ester hydrochloride may have been compromised by moisture?
A: The most obvious sign is a change in physical appearance. A pure, dry sample should be a white to off-white crystalline powder.[1][11] If the material has absorbed significant moisture, it may appear clumpy, sticky, or even partially dissolved into a syrup-like substance.[4]
Troubleshooting Common Experimental Issues
This section provides a structured approach to identifying and resolving problems that may arise during the use of L-Proline benzyl ester hydrochloride.
Issue 1: Inconsistent or Low Yields in Peptide Coupling Reactions
-
Symptom: You are performing a peptide synthesis and notice that the yield of your desired peptide is lower than expected or varies significantly between batches.
-
Root Cause Analysis: The primary suspect is the quality and handling of your L-Proline benzyl ester hydrochloride. The presence of absorbed water can interfere with the activation of the carboxylic acid and the subsequent amide bond formation, leading to unwanted side reactions or incomplete coupling.[7]
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Assess the physical state of your L-Proline benzyl ester hydrochloride. Does it appear as a free-flowing powder? If clumping is observed, moisture contamination is likely.
-
Improve Weighing Technique: Accurately weighing a hygroscopic compound is critical. Move the balance into a controlled environment if possible, such as a glove box or a designated low-humidity area.[12] If this is not feasible, weigh the compound quickly and immediately seal the container.[4] For highly sensitive reactions, consider weighing the reagent in a pre-dried vial with a septum, allowing for solvent addition via syringe.[10]
-
Dry the Reagent (Use with Caution): In some instances, a slightly compromised reagent can be dried before use. This can be achieved by placing the compound under a high vacuum for several hours.[13] However, be aware that removing lattice water can be difficult and may require gentle heating.[13] This step should be approached with caution, as excessive heat can cause decomposition.[4]
-
Prepare Fresh Stock Solutions: Instead of weighing small amounts for each reaction, consider preparing a concentrated stock solution in an appropriate anhydrous solvent (e.g., anhydrous Methanol or DMF).[13] This solution can then be aliquoted and stored under an inert atmosphere, ensuring consistent concentration for subsequent experiments.
-
Issue 2: Difficulty in Achieving Accurate Weight Measurements
-
Symptom: The mass of the L-Proline benzyl ester hydrochloride on the analytical balance is unstable and continuously increases.
-
Root Cause Analysis: This is a classic sign of a hygroscopic substance absorbing atmospheric moisture in real-time.[4] The longer the compound is exposed to air, the more water it will absorb, making an accurate measurement impossible.
-
Troubleshooting Protocol:
-
Minimize Exposure Time: Have all necessary equipment (spatula, weighing paper/boat, receiving flask) ready before opening the reagent container. Work swiftly to transfer the approximate amount needed and immediately close the container.[4]
-
Use a Controlled Environment: The most reliable method for weighing highly hygroscopic materials is inside a glove box or glove bag flushed with a dry, inert gas like nitrogen or argon.[10][12] This provides a moisture-free atmosphere, allowing for stable and accurate measurements.
-
Weighing by Difference: A practical alternative is to weigh the sealed reagent bottle before and after removing the desired amount of powder. This indirect measurement minimizes the exposure of the bulk material to air.
-
Use Pre-filled Vials: For recurring experiments, consider investing in pre-weighed vials of the reagent from suppliers who offer this service.[10] This eliminates the need for weighing in your lab altogether.
-
Advanced Handling & Storage Protocols
For applications demanding the highest level of precision and reproducibility, the following protocols are recommended.
Protocol 1: Rigorous Weighing and Dispensing of Hygroscopic Solids
This protocol details the best practice for weighing L-Proline benzyl ester hydrochloride outside of a glovebox.
-
Preparation: Place the sealed container of L-Proline benzyl ester hydrochloride and a clean, dry receiving vessel (e.g., a round-bottom flask with a septum) in a desiccator for at least 30 minutes to allow them to equilibrate to the same temperature and a dry environment.
-
Tare: Place the receiving vessel on the analytical balance and tare the weight.
-
Transfer: Briefly remove the reagent container from the desiccator. Open it, quickly transfer an approximate amount of the solid to the tared vessel, and immediately reseal the reagent container.
-
Measure: Place the receiving vessel with the added solid back on the balance to obtain an accurate weight.
-
Inerting: Immediately purge the receiving vessel with a gentle stream of dry nitrogen or argon and seal it.
Protocol 2: Preparation and Storage of Stock Solutions
-
Solvent Selection: Choose a suitable anhydrous solvent in which L-Proline benzyl ester hydrochloride is soluble, such as methanol or ethanol.[1] Ensure the solvent is from a freshly opened bottle or has been properly dried using standard laboratory techniques.
-
Dissolution: In a controlled environment (e.g., under a nitrogen blanket), add the weighed L-Proline benzyl ester hydrochloride to a volumetric flask that has been oven-dried and cooled under an inert atmosphere.[14]
-
Solubilization: Using a syringe, add the anhydrous solvent to the flask.[14] Swirl gently to dissolve the solid completely.
-
Storage: Aliquot the stock solution into smaller, oven-dried vials equipped with septa. Purge the headspace of each vial with nitrogen or argon before sealing. Store these vials in a cool, dry place.
Data & Diagrams
Table 1: Storage and Handling Parameters for L-Proline Benzyl Ester Hydrochloride
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | Cool, Dry Place (Room Temperature is acceptable) | Prevents thermal degradation and minimizes moisture absorption.[3][15] |
| Atmosphere | Tightly Sealed Container; Inert Gas (Nitrogen/Argon) Recommended | Protects from atmospheric moisture, which is the primary stability concern.[1][8] |
| Light Exposure | Protect from Light | Prevents potential photolytic degradation.[1] |
| Incompatible Materials | Strong Oxidizing Agents | Avoids potential hazardous reactions.[8] |
| Shelf Life | Up to 2 years under recommended conditions | Ensures compound integrity and performance over time.[3] |
Diagram 1: Decision Workflow for Handling L-Proline Benzyl Ester Hydrochloride
This diagram illustrates the decision-making process when working with a potentially moisture-compromised sample.
Caption: Workflow for assessing and handling potentially compromised L-Proline benzyl ester hydrochloride.
References
- 1. Proline benzyl ester hydrochloride | 16652-71-4 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. valencelabs.co [valencelabs.co]
- 4. tutorchase.com [tutorchase.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Influence of solvent and water activity on kinetically controlled peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. hepatochem.com [hepatochem.com]
- 11. echemi.com [echemi.com]
- 12. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 13. reddit.com [reddit.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. L-Proline benzyl ester hydrochloride CAS#: 16652-71-4 [m.chemicalbook.com]
Technical Support Center: Troubleshooting Low Conversion in Amidation Reactions of Proline Esters
Welcome to the technical support center for amidation reactions involving proline esters. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates in these critical synthetic steps. The unique structural properties of proline, with its secondary amine incorporated into a pyrrolidine ring, introduce specific challenges not always present with other amino acids. This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address these issues directly.
I. Frequently Asked Questions (FAQs)
Q1: Why are amidation reactions with proline esters often more challenging than with other amino acid esters?
A1: The primary challenges stem from a combination of steric hindrance and the reduced nucleophilicity of proline's secondary amine. The rigid five-membered ring of proline can physically block the approach of the acylating agent. Additionally, the secondary amine is inherently less nucleophilic than the primary amines of other amino acids, leading to slower reaction kinetics.[1][2]
Q2: What are the most common side reactions that lead to low conversion in proline ester amidations?
A2: The most prevalent side reactions include:
-
Diketopiperazine (DKP) Formation: This is a significant issue, particularly when proline is the second amino acid in a peptide sequence. The N-terminal amine can intramolecularly attack the activated ester of the proline residue, leading to the formation of a stable six-membered ring and truncation of the desired product.[3][4][5][6]
-
Racemization: The chiral center of proline can be susceptible to epimerization, especially under harsh reaction conditions or with certain coupling reagents.[7][8][9] The use of additives like 1-hydroxybenzotriazole (HOBt) with carbodiimides has been shown to sometimes increase the risk of racemization with proline esters.[8][10]
-
Hydrolysis of the Activated Ester: In the presence of water, the activated ester intermediate can hydrolyze back to the carboxylic acid, preventing the amidation reaction from proceeding.[9]
Q3: Which coupling reagents are generally recommended for proline ester amidations?
A3: For sterically demanding couplings like those involving proline, onium salt-based reagents (uronium or phosphonium salts) are generally more effective than standard carbodiimides like DCC or DIC used alone.[10][11][12] Reagents such as HATU, HBTU, HCTU, and PyBOP are preferred because they form highly reactive active esters, leading to faster and more efficient reactions.[10][13] HATU is often cited as being particularly effective for difficult sequences due to its high reactivity.[10]
II. Troubleshooting Guides
This section is organized by common experimental observations. Identify the issue you are facing to find targeted troubleshooting advice.
Observation 1: Low to no product formation, starting materials largely unreacted.
This is a common and frustrating scenario. The root cause is often related to insufficient activation of the carboxylic acid or poor reactivity of the amine.
Potential Cause A: Inefficient Coupling Reagent
Explanation: The steric hindrance of the proline ester may be too great for standard coupling reagents like DCC or EDC alone.[11] These reagents may not generate a sufficiently reactive activated ester to overcome the energy barrier of the reaction.
Troubleshooting Steps:
-
Switch to a More Potent Coupling Reagent: If you are using a carbodiimide-based method, switching to a more powerful onium salt reagent is recommended. HATU is considered one of the most effective reagents for difficult couplings due to the formation of a highly reactive OAt-ester intermediate.[10] HCTU is also a highly efficient and more cost-effective alternative to HATU.
-
Optimize Reagent Stoichiometry: Ensure you are using an appropriate excess of the coupling reagent and the amine nucleophile. For challenging couplings, increasing the equivalents of the amine (e.g., 1.5-2.0 equivalents) and the coupling reagent (e.g., 1.5 equivalents) can drive the reaction to completion.
-
Consider Acyl Fluoride Formation: For extremely hindered systems, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[11]
Potential Cause B: Suboptimal Reaction Conditions
Explanation: Temperature, solvent, and reaction time all play crucial roles in the success of the amidation. Insufficient time or a poor choice of solvent can lead to incomplete reactions.
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Sterically hindered reactions are inherently slower.[11] Consider extending the reaction time, even overnight if necessary. Gentle heating can also be beneficial, but must be balanced against the risk of racemization.[11]
-
Optimize Solvent Choice: The solvent must effectively solvate all reactants. For many peptide couplings, DMF or NMP are standard choices. NMP is often superior for its ability to disrupt peptide aggregation.[11] Ensure your solvents are anhydrous, as water will compete with the amine and lead to hydrolysis of the activated ester.[9]
Troubleshooting Workflow for No Product Formation
Caption: Workflow for addressing low to no product formation.
Observation 2: Significant amount of unreacted starting amine, but the carboxylic acid is consumed.
This observation points towards a competing side reaction that is consuming the activated ester before it can react with the amine.
Potential Cause A: Diketopiperazine (DKP) Formation
Explanation: This intramolecular cyclization is a major pathway for degradation, especially with proline at the second position of a dipeptide ester.[3][4][6] The free N-terminal amine of the dipeptide attacks the activated ester of the C-terminal proline, leading to a truncated, cyclic product.
Troubleshooting Steps:
-
Use a Hindered Protecting Group on the N-terminus: If your synthetic strategy allows, using a bulky N-terminal protecting group can sterically disfavor the intramolecular cyclization.
-
Couple as a Dipeptide: Synthesize the dipeptide containing proline first, and then couple it to the rest of the peptide chain. This bypasses the vulnerable dipeptide-ester stage.
-
Optimize pH: DKP formation is often base-catalyzed. Careful control of the base concentration is crucial. Use of a non-nucleophilic base like DIEA is standard, but its amount should be carefully titrated.
Potential Cause B: Hydrolysis of the Activated Ester
Explanation: The presence of moisture in the reaction is a common culprit for low yields. The activated ester is highly susceptible to hydrolysis, which will consume the activated carboxylic acid and prevent amide bond formation.[9]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use Molecular Sieves: Adding activated molecular sieves to the reaction mixture can help to scavenge any trace amounts of water.
Decision Tree for Consumed Acid, Unreacted Amine
Caption: Troubleshooting consumed acid with unreacted amine.
Observation 3: Product is formed, but is a mixture of diastereomers (racemization).
Maintaining the stereochemical integrity of proline is critical for the biological activity of the final product.
Potential Cause A: Racemization Induced by Coupling Reagents and Additives
Explanation: The combination of certain coupling reagents and additives can promote racemization. For instance, the use of HOBt with carbodiimides in DMF has been shown to cause significant racemization of proline phenacyl esters.[8]
Troubleshooting Steps:
-
Avoid HOBt with Carbodiimides in DMF: If using a carbodiimide like DIC or EDC, consider running the reaction without an additive or in a different solvent like dichloromethane (DCM).[8]
-
Use a Low-Racemization Coupling Reagent: Reagents based on OxymaPure (e.g., COMU) are known for their low racemization potential.[1][14]
-
Lower the Reaction Temperature: Higher temperatures can accelerate the rate of epimerization. If possible, run the reaction at room temperature or even 0 °C.
Potential Cause B: Base-Induced Racemization
Explanation: The presence of excess base can lead to the deprotonation of the alpha-carbon of the proline, resulting in racemization. This is particularly a concern with strong, non-hindered bases.
Troubleshooting Steps:
-
Use a Hindered, Non-Nucleophilic Base: Diisopropylethylamine (DIEA) is a good choice as its steric bulk minimizes its interaction with the alpha-proton.
-
Careful Stoichiometry of Base: Use the minimum amount of base necessary to neutralize any acid salts and facilitate the reaction. Typically, 2-3 equivalents are sufficient.
III. Experimental Protocols
Protocol 1: General Procedure for Amidation of a Proline Ester using HATU
This protocol provides a starting point for the amidation of a proline ester with a primary or secondary amine.
-
Preparation:
-
In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and allow to stir for 1 minute.
-
Add the proline ester (1.2 eq) to the mixture.
-
Finally, add DIEA (2.5 eq) dropwise.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. For sterically hindered substrates, the reaction may require several hours to overnight.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Qualitative Test for Hydrolysis of Starting Materials
This simple test can help determine if water is a significant issue in your reaction system.
-
Setup:
-
Set up two small-scale reactions in parallel.
-
Reaction A: Use your standard, anhydrous reaction conditions.
-
Reaction B: Use the same conditions, but intentionally add a small amount of water (e.g., 1% v/v).
-
-
Analysis:
-
Monitor both reactions by TLC or LC-MS.
-
If Reaction A shows significantly higher conversion than Reaction B, it is a strong indication that hydrolysis is a competing side reaction and that you need to take greater care to ensure anhydrous conditions.
-
IV. Data Presentation
Table 1: Comparison of Common Coupling Reagents for Proline Amidation
| Coupling Reagent | Relative Reactivity | Racemization Risk | Cost | Key Considerations |
| DCC/DIC | Moderate | Moderate to High (especially with HOBt) | Low | Byproduct can be difficult to remove. |
| HBTU/HCTU | High | Low | Moderate | Generally reliable for most couplings. |
| HATU | Very High | Very Low | High | Excellent for sterically hindered couplings.[10] |
| PyBOP | High | Low | Moderate | Phosphonium-based, good for sensitive substrates.[12] |
| COMU | High | Very Low | Moderate | Oxyma-based, known for low racemization.[1][14] |
V. References
-
Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing). Available at: --INVALID-LINK--
-
Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed. Available at: --INVALID-LINK--
-
Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC - NIH. Available at: --INVALID-LINK--
-
Optimizing coupling reagents for sterically hindered Boc-L-proline - Benchchem. Available at: --INVALID-LINK--
-
Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E. Available at: --INVALID-LINK--
-
Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed. Available at: --INVALID-LINK--
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide | ACS Omega - ACS Publications. Available at: --INVALID-LINK--
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC - NIH. Available at: --INVALID-LINK--
-
Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis - Benchchem. Available at: --INVALID-LINK--
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC - PubMed Central. Available at: --INVALID-LINK--
-
A New L-Proline Amide Hydrolase with Potential Application within the Amidase Process. Available at: --INVALID-LINK--
-
Racemization-free and scalable amidation of L-proline in organic media using ammonia and biocatalyst only - ResearchGate. Available at: --INVALID-LINK--
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - Morressier. Available at: --INVALID-LINK--
-
Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst | ACS Catalysis. Available at: --INVALID-LINK--
-
Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. Available at: --INVALID-LINK--
-
An electronic effect on protein structure - PMC - NIH. Available at: --INVALID-LINK--
-
Characterization of the basic charge variants of a human IgG1: Effect of copper concentration in cell culture media - PMC - PubMed Central. Available at: --INVALID-LINK--
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. Available at: --INVALID-LINK--
-
Deamidation and isomerization liability analysis of 131 clinical-stage antibodies - PMC - NIH. Available at: --INVALID-LINK--
-
Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. Available at: --INVALID-LINK--
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC - NIH. Available at: --INVALID-LINK--
-
Coupling Reagents - Aapptec Peptides. Available at: --INVALID-LINK--
-
An examination of the steric effects of 5-tert-butylproline on the conformation of polyproline and the cooperative nature of type II to type I helical interconversion - PubMed. Available at: --INVALID-LINK--
-
Steric effects on the enantiodiscrimination of diproline chiral stationary phases in the resolution of racemic compounds - PMC - NIH. Available at: --INVALID-LINK--
-
Why did my amide syntesis does not work? - ResearchGate. Available at: --INVALID-LINK--
-
Base-promoted direct amidation of esters: beyond the current scope and practical applications - NIH. Available at: --INVALID-LINK--
-
Addressing steric hindrance with bulky Pbf group in coupling reactions - Benchchem. Available at: --INVALID-LINK--
-
Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargylic Sites: Synthesis of Benzofuran-β-Lactams | Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
Esterification/Amidation Problems : r/Chempros - Reddit. Available at: --INVALID-LINK--
-
JP2016527911A - Cell culture media and process for controlling α-amidation and / or C-terminal amino acid cleavage of polypeptides - Google Patents. Available at: --INVALID-LINK--
-
Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjugation Reactions - Benchchem. Available at: --INVALID-LINK--
-
Properties of the Amide Bond Involving Proline 4,5‐methanologues: an Experimental and Theoretical Study | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Amide synthesis by acylation - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Silane Mediated Amidation and Difluoroethylation Reactions Using Carboxylic Acids - - Nottingham ePrints. Available at: --INVALID-LINK--
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Chiral Synthons: Alternatives to Benzyl Pyrrolidine-2-Carboxylate Hydrochloride
For researchers, scientists, and drug development professionals engaged in the stereocontrolled synthesis of complex molecules, the choice of a chiral directing group is a critical decision that profoundly impacts the efficiency, selectivity, and practicality of a synthetic route. Benzyl pyrrolidine-2-carboxylate hydrochloride, a proline-derived chiral building block, has its utility, particularly in the synthesis of specialized ligands and organocatalysts. However, the landscape of asymmetric synthesis is rich with a diverse array of chiral synthons, each offering a unique set of advantages. This guide provides an in-depth technical comparison of prominent alternatives, focusing on their performance in key asymmetric transformations, mechanistic underpinnings, and practical considerations.
Evans' Oxazolidinone Auxiliaries: The Gold Standard in Acyclic Stereocontrol
Developed by David A. Evans, chiral oxazolidinones have become a cornerstone of asymmetric synthesis, particularly for stereoselective alkylations and aldol reactions.[1][2][3] Derived from readily available amino alcohols, these auxiliaries offer a high degree of predictability and stereocontrol.
Mechanism of Stereocontrol: The remarkable efficacy of Evans' auxiliaries stems from the formation of a rigid, chelated Z-enolate upon deprotonation. The substituent at the C4 position of the oxazolidinone ring sterically shields one face of the enolate, compelling the electrophile to approach from the less hindered side. This leads to the predictable formation of a specific diastereomer.[4][5]
Experimental Workflow: Asymmetric Aldol Reaction
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
A Senior Application Scientist's Guide to Stereochemical Validation of Benzyl Pyrrolidine-2-Carboxylate Hydrochloride Products
For researchers, medicinal chemists, and process development scientists, the unequivocal assignment of stereochemistry is a cornerstone of modern drug discovery and development. Products derived from versatile chiral building blocks like benzyl pyrrolidine-2-carboxylate hydrochloride are no exception. The spatial arrangement of atoms in these molecules can profoundly influence their pharmacological activity, toxicity, and metabolic profiles. Therefore, robust and reliable analytical methodologies for stereochemical validation are not just a regulatory requirement but a scientific imperative.
This guide provides an in-depth comparison of the most effective techniques for validating the stereochemistry of products synthesized from this compound. We will delve into the principles, practical applications, and relative merits of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Single Crystal X-ray Crystallography. This document is structured to provide not only the "how" but, more critically, the "why" behind experimental choices, empowering you to select the optimal analytical strategy for your specific research needs.
The Analytical Triad: A Comparative Overview
The choice of analytical technique for stereochemical validation is dictated by the specific question being asked. Are you determining enantiomeric excess (ee), relative diastereomeric ratio (dr), or the absolute configuration of a new chemical entity? The following table provides a high-level comparison of the primary methods discussed in this guide.
| Feature | Chiral HPLC | NMR Spectroscopy | X-ray Crystallography |
| Primary Application | Enantiomeric excess (ee) & Diastereomeric ratio (dr) determination | Structural elucidation, Diastereomeric ratio (dr), Relative configuration | Absolute configuration determination |
| Strengths | High accuracy and precision for ee, High throughput, Quantitative | Provides detailed structural information, Non-destructive, Can analyze mixtures | Unambiguous determination of absolute stereochemistry |
| Limitations | Requires method development, May require derivatization, Does not provide absolute configuration directly | Lower sensitivity for minor isomers, Can be complex to interpret, Absolute configuration often requires derivatization | Requires a suitable single crystal, Not suitable for all compounds, Can be time-consuming |
| Sample Requirement | Milligram to microgram quantities | Milligram quantities | High-quality single crystal |
Section 1: Chiral High-Performance Liquid Chromatography (HPLC) - The Workhorse for Enantiomeric Purity
Chiral HPLC is the go-to method for determining the enantiomeric purity of a chiral compound. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and quantification.
The Causality Behind Method Selection
The choice of a chiral column and mobile phase is critical for achieving successful separation. For pyrrolidine derivatives, polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point due to their broad applicability. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector.
For compounds lacking a strong chromophore, derivatization with a UV-active agent may be necessary.[1] This not only enhances detection but can also improve the chiral recognition and separation.
A Self-Validating Protocol for Enantiomeric Excess (ee) Determination
A robust HPLC method should be validated for specificity, linearity, accuracy, and precision. The following is a generalized protocol for the analysis of a product derived from benzyl pyrrolidine-2-carboxylate.
Experimental Protocol: Chiral HPLC for ee Determination
-
Column Selection: Start with a polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase Screening: Begin with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.[2]
-
Optimization: Adjust the ratio of hexane to isopropanol to optimize the resolution and retention times.
-
System Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at an appropriate wavelength (e.g., 210 nm or 254 nm).
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the racemic standard to confirm the separation of both enantiomers. Inject the test sample and integrate the peak areas to calculate the enantiomeric excess using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.
Caption: Workflow for Chiral HPLC Method Development and Analysis.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Unraveling Structure and Relative Stereochemistry
NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules. In the context of stereochemistry, it is particularly useful for determining diastereomeric ratios and assigning relative configurations.
Differentiating Diastereomers with 1D and 2D NMR
Diastereomers have different physical properties and, consequently, will exhibit distinct signals in the NMR spectrum. For products derived from benzyl pyrrolidine-2-carboxylate that have multiple stereocenters, the proton (¹H) and carbon (¹³C) NMR spectra can often be used to determine the diastereomeric ratio by integrating the signals corresponding to each diastereomer.
For assigning the relative stereochemistry, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. A NOESY experiment detects protons that are close in space, allowing for the determination of their relative orientation.[3][4][5]
Determining Absolute Configuration with Chiral Derivatizing Agents: The Mosher's Acid Method
For determining the absolute configuration of chiral alcohols or amines, which are common products from the reduction of the carboxylate group in benzyl pyrrolidine-2-carboxylate derivatives, the Mosher's acid method is a classic and reliable technique.[6][7][8][9][10] This involves reacting the chiral substrate with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. The differences in the chemical shifts of the protons in the ¹H NMR spectra of these diastereomers can be used to deduce the absolute configuration of the original alcohol or amine.
Experimental Protocol: Mosher's Acid Analysis for a Chiral Alcohol
-
Esterification:
-
In two separate NMR tubes, dissolve ~2-5 mg of the chiral alcohol in ~0.5 mL of an anhydrous deuterated solvent (e.g., CDCl₃).
-
To one tube, add a slight molar excess of (R)-(-)-MTPA chloride and a small amount of pyridine.
-
To the other tube, add a slight molar excess of (S)-(+)-MTPA chloride and pyridine.
-
Allow the reactions to proceed to completion at room temperature.[6]
-
-
NMR Acquisition: Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Data Analysis:
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift difference (Δδ = δS - δR) for protons on either side of the newly formed ester linkage.
-
A consistent positive or negative sign for the Δδ values on one side of the molecule and the opposite sign on the other side allows for the assignment of the absolute configuration based on the established Mosher's model.[9]
-
Caption: Workflow for Mosher's Acid Analysis.
Section 3: X-ray Crystallography - The Gold Standard for Absolute Configuration
Single crystal X-ray crystallography is the only technique that can provide a direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[11][12][13]
The Prerequisite: A High-Quality Single Crystal
The primary limitation of this technique is the need for a single crystal of sufficient size and quality. Growing diffraction-quality crystals can be a challenging and time-consuming process. For products derived from this compound, which may be oils or amorphous solids, this can be a significant hurdle.
The Bijvoet Method and the Flack Parameter
The determination of absolute configuration by X-ray crystallography relies on the phenomenon of anomalous dispersion.[12] When using an X-ray source with an appropriate wavelength, the scattering from a chiral molecule and its mirror image will be slightly different. This difference, known as the Bijvoet difference, can be used to determine the absolute configuration. The Flack parameter is a value calculated during the structure refinement that indicates the correctness of the assigned absolute stereochemistry. A Flack parameter close to zero for the correct enantiomer and close to one for the incorrect enantiomer provides confidence in the assignment.[14]
Experimental Protocol: Single Crystal X-ray Crystallography
-
Crystallization: Grow single crystals of the compound of interest. This may involve screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data.
-
Structure Solution and Refinement: Process the data and solve the crystal structure using appropriate software.
-
Absolute Configuration Determination: Refine the structure and determine the absolute configuration by analyzing the anomalous dispersion data and the Flack parameter.
Caption: Workflow for Absolute Configuration Determination by X-ray Crystallography.
Conclusion: An Integrated Approach for Unwavering Confidence
The validation of stereochemistry in products derived from this compound is a multifaceted challenge that often requires an integrated analytical approach. Chiral HPLC serves as an indispensable tool for the routine and accurate determination of enantiomeric excess. NMR spectroscopy, particularly 2D techniques and methods involving chiral derivatizing agents, provides crucial information about relative and absolute stereochemistry. Finally, when an unambiguous determination of absolute configuration is required and a suitable crystal can be obtained, single crystal X-ray crystallography remains the definitive method.
By understanding the strengths and limitations of each technique and applying them judiciously, researchers can ensure the stereochemical integrity of their compounds, a critical step in the journey from discovery to a potential therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Synthetic Routes to Chiral 3-Benzylpiperidines: A Guide for Medicinal and Process Chemists
The chiral 3-benzylpiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates.[1][2] Its prevalence in high-value active pharmaceutical ingredients (APIs), such as the PARP inhibitor Niraparib and the antipsychotic agent Preclamol, underscores the critical need for robust, efficient, and stereoselective synthetic methods.[3][4] The introduction of a stereocenter at the C3 position significantly influences a molecule's interaction with biological targets, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1][5]
This guide provides a head-to-head comparison of leading synthetic strategies for accessing enantioenriched 3-benzylpiperidines. We move beyond a simple recitation of procedures to offer a deeper analysis of the underlying mechanics, practical advantages, and limitations of each approach. The content herein is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting or designing a synthetic route tailored to their specific project needs, whether for discovery libraries or large-scale manufacturing.
Route 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
Conceptual Overview
This strategy represents a powerful and modern approach for the enantioselective synthesis of 3-substituted piperidines from readily available pyridine precursors.[3][6] The core of this method is a three-step sequence: (i) partial reduction of pyridine to an activated dihydropyridine intermediate, (ii) a Rhodium-catalyzed asymmetric carbometalation (a reductive Heck-type reaction) with a boronic acid to install the benzyl group and set the stereocenter, and (iii) a final reduction to yield the saturated piperidine ring.[7] This approach offers a convergent and highly flexible route to a wide array of analogues.
Mechanistic Insights
The key stereochemistry-defining step is the asymmetric carbometalation of a 1,2-dihydropyridine derivative. A chiral Rh(I) catalyst, typically generated in situ from a precursor like [Rh(cod)OH]₂ and a chiral phosphine ligand (e.g., (S)-Segphos), undergoes oxidative addition with the boronic acid. Subsequent migratory insertion of the dihydropyridine double bond into the Rh-aryl bond, followed by protodemetalation, furnishes the 3-substituted tetrahydropyridine product with high enantiocontrol. The choice of a chiral ligand is paramount, as it dictates the facial selectivity of the addition.
Caption: Workflow for Rh-catalyzed asymmetric synthesis.
Performance & Scope
This method consistently delivers high yields and excellent enantioselectivities (often >95% ee) for a broad range of substrates.[3] A key advantage is its remarkable functional group tolerance; arylboronic acids bearing ethers, halides, esters, and even sensitive groups like nitriles are well-tolerated.[3] This flexibility is invaluable for generating libraries of analogues for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of (S)-3-(4-methoxyphenyl)-1-Boc-piperidine
Step 1: Preparation of Phenyl Pyridine-1(2H)-carboxylate [8]
-
To a solution of NaBH₄ (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction with water (50 mL) and extract the mixture with Et₂O (2 x 30 mL).
-
Wash the combined organic layers sequentially with 1N NaOH (2x) and 1N HCl (2x), then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from methanol to yield the dihydropyridine intermediate as a white solid (Typical yield: ~72%).[8]
Step 2: Rh-Catalyzed Asymmetric Cross-Coupling [8]
-
In a vial under an argon atmosphere, combine [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and (S)-Segphos (0.035 mmol, 7 mol%).
-
Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 1.0 mmol). Stir the catalyst solution at 70 °C for 10 minutes.
-
Add 4-methoxyphenylboronic acid (1.5 mmol) followed by the dihydropyridine from Step 1 (0.5 mmol).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
After cooling, extract the mixture with an appropriate organic solvent and purify by flash column chromatography to obtain the chiral tetrahydropyridine.
Step 3: Reduction and Protection [7]
-
To a solution of the tetrahydropyridine product in a suitable solvent (e.g., methanol), add Palladium on carbon (10 mol%).
-
Hydrogenate the mixture under an H₂ atmosphere (e.g., balloon pressure) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the catalyst and remove the solvent. The resulting piperidine can be N-protected (e.g., with Boc₂O) and deprotected from the phenyl carbamate using aqueous KOH in methanol to yield the final product.[7]
Route 2: Chemo-Enzymatic Dearomatization
Conceptual Overview
This elegant strategy merges the power of chemical synthesis with the unparalleled stereoselectivity of biocatalysis.[4] The process begins with chemically synthesized N-substituted tetrahydropyridines (THPs). A key one-pot, two-enzyme cascade then converts these achiral precursors into highly enantioenriched piperidines. This method is particularly noted for its environmentally benign reaction conditions (aqueous buffer, room temperature) and exceptional stereocontrol.[4][6]
Mechanistic Insights
The enzymatic cascade is the heart of this process.[4]
-
Oxidation: An amine oxidase (e.g., 6-HDNO) oxidizes the achiral THP to an activated dihydropyridinium (DHP) intermediate in situ.
-
Asymmetric Reduction: An ene-imine reductase (EneIRED) then performs a highly stereoselective conjugate reduction of the DHP's C=C bond, creating the chiral center and forming an enamine intermediate.
-
Iminium Reduction: This enamine exists in equilibrium with a chiral iminium ion, which is subsequently reduced by the same EneIRED enzyme to afford the final, stereodefined piperidine product. The process is driven by the regeneration of the NADPH cofactor.
Caption: Key steps in the chemo-enzymatic cascade.
Performance & Scope
The primary strength of this route is its exceptional enantioselectivity, routinely achieving >99% ee.[4] It has been successfully applied to the synthesis of key intermediates for both Preclamol and Niraparib. The reactions are performed in aqueous buffer systems under mild conditions, making it a green and sustainable alternative. The scope is dependent on the substrate tolerance of the enzyme panel, but a range of aryl-substituted THPs have been shown to be effective substrates.
Experimental Protocol: Synthesis of (S)-N-allyl-3-(4-bromophenyl)piperidine[4]
Step 1: Synthesis of the Tetrahydropyridine Precursor
-
Commercially available 3-(4-bromophenyl)pyridine can be readily converted to the N-allyl tetrahydropyridine precursor in two steps (N-allylation followed by reduction with NaBH₄).[4][9]
Step 2: One-Pot Biocatalytic Cascade [4]
-
Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5) containing glucose and NADP⁺.
-
Add the requisite enzymes: glucose dehydrogenase (for cofactor regeneration), the amine oxidase (e.g., 6-HDNO), and the ene-imine reductase (EneIRED).
-
Add the N-allyl-3-(4-bromophenyl)-1,2,5,6-tetrahydropyridine substrate (e.g., 10 mM final concentration).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking for 24 hours.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography. This three-step chemical-enzymatic sequence can achieve an overall yield of 61% with 99% ee.[4]
Route 3: Asymmetric δ C-H Functionalization
Conceptual Overview
This strategy represents a paradigm shift in retrosynthetic analysis, building the chiral piperidine from a simple acyclic amine. It leverages the power of radical-mediated hydrogen atom transfer (HAT) to achieve a highly regio- and enantioselective functionalization at the remote δ C-H position.[10] This approach effectively interrupts the classical Hofmann-Löffler-Freytag (HLF) reaction pathway, which typically leads to C-N bond formation (pyrrolidines), and instead forges a C-C bond, setting the stage for piperidine synthesis.
Mechanistic Insights
The reaction is initiated by a chiral Copper catalyst that activates an N-centered radical precursor. This N-radical then undergoes a regioselective 1,5-HAT, transferring a hydrogen atom from the δ-carbon to the nitrogen, thus generating a δ-carbon radical. The chiral copper catalyst then traps this transient radical with a cyano source, forming the C-C bond with high enantioselectivity.[10] The resulting δ-aminonitrile is a versatile intermediate that can be readily cyclized to form the piperidine ring.
Caption: Radical relay mechanism for δ C-H cyanation.
Performance & Scope
This innovative method provides access to a family of chiral piperidines from simple, linear amines.[10] It demonstrates broad scope and excellent enantioselectivity. The power of this method lies in its ability to create a valuable C-C bond at a previously unactivated position with high stereocontrol. The resulting aminonitriles can be converted into various piperidine derivatives, showcasing the versatility of this approach.
Performance Comparison of Synthetic Routes
| Route | Key Transformation | Catalyst / Key Reagent | Typical Yield | Typical ee / dr | Key Advantages | Key Disadvantages |
| 1. Rh-Catalyzed Heck | Asymmetric Reductive Heck | Rh(I) / Chiral Phosphine Ligand | Good to Excellent | >95% ee | Broad functional group tolerance, convergent, well-established.[3] | Requires multi-step sequence, precious metal catalyst. |
| 2. Chemo-Enzymatic | Enzymatic Cascade | Amine Oxidase & Ene-Imine Reductase | Good | >99% ee | Exceptional enantioselectivity, green/mild conditions, one-pot cascade.[4] | Substrate scope limited by enzyme tolerance, requires specialized biocatalysts. |
| 3. Asymmetric C-H Cyanation | Radical 1,5-HAT & Cyanation | Chiral Copper Catalyst | Good | High ee | Novel retrosynthesis from acyclic amines, functionalizes unactivated C-H bonds.[10] | Newer methodology, may require optimization for specific substrates. |
Supporting Experimental Data
| Route | Starting Material | Product | Yield (%) | ee (%) | Reference |
| 1 | Phenyl pyridine-1(2H)-carboxylate & 4-fluorophenylboronic acid | 3-(4-fluorophenyl)tetrahydropyridine | 81 | 98 | [3] |
| 1 | Phenyl pyridine-1(2H)-carboxylate & 4-(ester)phenylboronic acid | 3-(4-esterphenyl)tetrahydropyridine | 72 | 96 | [3] |
| 2 | 3-(4-bromophenyl)pyridine | (S)-3-(4-bromophenyl)piperidine intermediate | 61 (3 steps) | 99 | [4] |
| 3 | N-(2,6-dichlorobenzoyloxy) amine derivative | δ-aminonitrile precursor to 3-benzylpiperidine | 80 | 90 | [10] |
Conclusion and Outlook
The synthesis of chiral 3-benzylpiperidines has evolved significantly, moving from classical resolution-based methods to highly sophisticated catalytic asymmetric strategies.
-
For flexibility and rapid library synthesis , the Rhodium-Catalyzed Reductive Heck reaction is an outstanding choice due to its broad substrate scope and excellent functional group tolerance.[3]
-
When ultimate stereocontrol and sustainable practices are paramount , the Chemo-Enzymatic Dearomatization route offers unparalleled enantioselectivity under environmentally benign conditions.[4]
-
For novel approaches and accessing structures from simple precursors , the Asymmetric C-H Functionalization strategy provides a powerful and innovative pathway that challenges traditional retrosynthetic logic.[10]
The selection of an optimal route will invariably depend on a project's specific goals, including the desired substitution pattern, scale of synthesis, cost considerations, and available chemical or biological technologies. Each of the methods detailed in this guide represents a robust and validated system, providing the modern chemist with a powerful toolkit to construct these medicinally vital scaffolds.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. nbinno.com [nbinno.com]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalytic Asymmetric Hydrogenation for Pyrrolidine Synthesis: A Comparative Analysis
Introduction: The Central Role of Chiral Pyrrolidines
The pyrrolidine scaffold is a privileged structural motif in modern chemistry. Its prevalence in U.S. FDA-approved pharmaceuticals highlights its significance in medicinal chemistry, while its core role in aminocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, cements its importance in synthetic methodology.[1] The precise installation of stereocenters on this saturated N-heterocycle is paramount, as the biological activity and catalytic efficacy are often dictated by absolute stereochemistry.
Among the myriad of synthetic strategies, catalytic asymmetric hydrogenation stands out as one of the most atom-economical and powerful methods for accessing enantioenriched pyrrolidines.[2] This guide offers a comparative analysis of leading catalytic systems, grounded in experimental data and mechanistic rationale, to assist researchers in selecting and implementing the optimal strategy for their synthetic targets. We will dissect the performance of Ruthenium, Rhodium, and Iridium-based catalysts, providing field-proven insights into their respective strengths and applications.
Caption: The significance of the chiral pyrrolidine scaffold.
Part 1: Comparative Study of Homogeneous Catalyst Systems
The efficacy of a catalytic asymmetric hydrogenation is determined by the interplay between the transition metal center and its coordinating chiral ligand. While numerous metals can catalyze hydrogenation, complexes of Ruthenium, Iridium, and Rhodium have proven most effective for generating chiral pyrrolidines with high stereocontrol.[3]
Ruthenium-Catalyzed Hydrogenation of Pyrroles
The direct asymmetric hydrogenation of the pyrrole aromatic ring is an elegant and direct route to chiral pyrrolidines. This dearomatization, however, is challenging. Ruthenium catalysts, particularly when paired with trans-chelating chiral bisphosphine ligands like PhTRAP, have emerged as the premier solution for this transformation.[4][5]
Expertise & Causality: The success of the Ru/PhTRAP system lies in the ligand's unique geometry. Unlike the more common cis-chelating ligands (e.g., BINAP), the trans-chelating PhTRAP ligand creates a highly ordered and rigid chiral environment. This specific conformation allows for effective facial discrimination of the planar pyrrole substrate, leading to high enantioselectivity. The reaction often proceeds sequentially, with the reduction of the less substituted double bond occurring first, followed by the more challenging reduction of the more hindered double bond.[4]
Performance Data: Kuwano and co-workers demonstrated the first highly enantioselective reduction of pyrroles using a Ru-PhTRAP catalyst. Their work shows that 2,3,5-trisubstituted pyrroles are particularly excellent substrates, affording all-cis pyrrolidine products with the creation of three new stereocenters in a single step.[6]
Table 1: Performance of Ru-PhTRAP in Asymmetric Hydrogenation of Pyrroles
| Catalyst System | Substrate Example | Product | Yield (%) | ee (%) | Key Observation | Reference |
| [Ru(η³-methallyl)₂(cod)] / (S,S)-(R,R)-PhTRAP | N-Boc-2-methyl-5-phenylpyrrole-3-carboxylate | cis-N-Boc-2-methyl-5-phenylpyrrolidine-3-carboxylate | 98 | 99.7 | Excellent for substrates with a large 5-substituent. | [6] |
| [Ru(η³-methallyl)₂(cod)] / (S,S)-(R,R)-PhTRAP | N-Boc-2,4,5-trimethylpyrrole-3-carboxylate | cis-N-Boc-2,4,5-trimethylpyrrolidine-3-carboxylate | >99 | 93 | Creates three stereocenters with high control. | [6] |
| [Ru(η³-methallyl)₂(cod)] / (S,S)-(R,R)-PhTRAP | N-Boc-methyl pyrrole-2-carboxylate | (S)-N-Boc-proline methyl ester | 92 | 79 | Lower selectivity for less substituted pyrroles. | [6] |
Iridium-Catalyzed Hydrogenation of γ-Amino Ketones
An alternative, powerful strategy involves the asymmetric hydrogenation of a prochiral ketone within an acyclic precursor, followed by a spontaneous or directed cyclization to form the pyrrolidine ring. Iridium catalysts are exceptionally well-suited for this approach, particularly for the reduction of γ-amino ketones.
Expertise & Causality: Iridium catalysts, often featuring P,N ligands like PHOX or phosphoramidites, are highly active and exhibit excellent functional group tolerance.[3] An anionic Ir-f-phamidol catalyst has been reported to achieve unprecedented activity, with turnover numbers (TON) reaching up to 1,000,000.[7] This remarkable efficiency is crucial for industrial applications. The mechanism involves the coordination of the ketone to the chiral iridium hydride species, followed by stereoselective hydride transfer to the carbonyl carbon. The neighboring amino group can play a directing role, enhancing both activity and selectivity.
Performance Data: An Ir-f-phamidol catalyst provides access to a variety of chiral 2-aryl-pyrrolidine pharmacophores through a hydrogenation-cyclization sequence.[7]
Table 2: Performance of Ir-f-phamidol in Asymmetric Hydrogenation of γ-Amino Ketones
| Catalyst System | Substrate Example | Final Product (after cyclization) | Yield (%) | ee (%) | Key Observation | Reference |
| Ir-f-phamidol | 4-(benzylamino)-1-phenylbutan-1-one | (R)-1-benzyl-2-phenylpyrrolidine | >99 | >99 | Extremely high TON (up to 1,000,000). | [7] |
| Ir-f-phamidol | 4-(benzylamino)-1-(4-methoxyphenyl)butan-1-one | (R)-1-benzyl-2-(4-methoxyphenyl)pyrrolidine | >99 | >99 | Tolerates electron-donating groups on the aryl ring. | [7] |
Rhodium-Catalyzed Hydrogenation of Enamides and Dehydroamino Acids
Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of enantioselective synthesis, particularly for prochiral olefins like enamides and dehydroamino acids.[8] While not a direct hydrogenation of a pyrrole ring, this method is instrumental in synthesizing chiral pyrrolidine-containing ligands and precursors. Recently, novel ferrocene-derived ligands incorporating a pyrrolidine unit have shown exceptional performance in Rh-catalyzed hydrogenations.[9][10]
Expertise & Causality: The classic mechanism for Rh-catalyzed hydrogenation of enamides involves oxidative addition of H₂ to a Rh(I) complex, coordination of the olefin's double bond and a directing group (e.g., amide carbonyl), migratory insertion, and reductive elimination. The chirality of the diphosphine ligand dictates the preferred coordination geometry of the substrate, thereby determining the facial selectivity of the hydrogenation. The structural rigidity and electronic properties of pyrrolidinyl ferrocene-containing phosphine-phosphoramidite ligands create a highly effective chiral pocket for a range of substrates.[9]
Performance Data: A BINOL-substituted phosphine-phosphoramidite ligand (L8 in the cited work) containing planar, central, and axial chirality demonstrated excellent performance in the Rh-catalyzed hydrogenation of dehydroamino acid esters and α-aryl enamides.[9]
Table 3: Performance of Rh-Ligand in Asymmetric Hydrogenation of Olefins
| Catalyst System | Substrate Example | Product | Conversion (%) | ee (%) | Key Observation | Reference |
| [Rh(cod)₂]BF₄ / Ligand L8 | Methyl (Z)-2-acetamido-3-phenylacrylate | N-Acetyl-L-phenylalanine methyl ester | >99 | >99.9 | Benchmark performance for dehydroamino acids. | [9] |
| [Rh(cod)₂]BF₄ / Ligand L8 | (E)-N-(1-phenylvinyl)acetamide | (R)-N-(1-phenylethyl)acetamide | >99 | 97.7 | Highly effective for challenging α-aryl enamides. | [9] |
Part 2: Generalized Mechanism & Experimental Workflow
Understanding the underlying mechanism and experimental procedure is critical for successful application.
Generalized Catalytic Cycle
The asymmetric hydrogenation by these noble metal catalysts generally proceeds through an inner-sphere mechanism involving oxidative addition, substrate coordination, migratory insertion, and reductive elimination to regenerate the active catalyst.
Caption: Generalized catalytic cycle for asymmetric hydrogenation.
General Experimental Workflow
A rigorously executed experimental protocol is essential for reproducibility and achieving high selectivity. The following workflow is representative of a typical small-scale reaction.
Caption: Standard experimental workflow for catalytic hydrogenation.
Part 3: Self-Validating Experimental Protocol
This protocol is adapted from the highly successful Ruthenium-catalyzed asymmetric hydrogenation of a 2,3,5-trisubstituted pyrrole, as reported by Kuwano et al.[6]
Objective: To synthesize (2S,3R,5R)-1-tert-butyl 3-methyl 2-methyl-5-phenylpyrrolidine-3-carboxylate with high enantioselectivity.
Materials:
-
[Ru(η³-methallyl)₂(cod)] (Ruthenium precursor)
-
(S,S)-(R,R)-PhTRAP (Chiral ligand)
-
N-Boc-2-methyl-5-phenylpyrrole-3-carboxylate (Substrate)
-
Methanol (HPLC grade, degassed)
-
Stainless steel autoclave with magnetic stirring
Procedure:
-
Catalyst Pre-formation (Trustworthiness Checkpoint 1):
-
Inside an inert atmosphere glovebox, add [Ru(η³-methallyl)₂(cod)] (1.6 mg, 0.005 mmol, 1 mol%) and (S,S)-(R,R)-PhTRAP (4.1 mg, 0.0055 mmol, 1.1 mol%) to a vial.
-
Add 1.0 mL of degassed methanol and stir the mixture at room temperature for 20 minutes. The solution should turn from colorless to a pale yellow, indicating complex formation. This visual cue is a first validation step.
-
-
Reaction Setup:
-
In a separate vial, dissolve the N-Boc-2-methyl-5-phenylpyrrole-3-carboxylate substrate (166 mg, 0.5 mmol) in 1.0 mL of degassed methanol.
-
Transfer the substrate solution to the glass liner of the stainless steel autoclave.
-
Using a syringe, transfer the pre-formed catalyst solution to the autoclave liner containing the substrate.
-
Seal the autoclave securely.
-
-
Hydrogenation (Trustworthiness Checkpoint 2):
-
Remove the autoclave from the glovebox. Connect it to a hydrogen gas line.
-
Purge the autoclave by pressurizing with H₂ to ~5 atm and then carefully venting. Repeat this process three times to ensure an inert H₂ atmosphere.
-
Pressurize the autoclave to 50 atm of H₂.
-
Place the autoclave in a heating block or oil bath pre-heated to 80 °C and begin vigorous magnetic stirring.
-
Maintain the reaction for 24 hours. A pressure drop may be observed as H₂ is consumed; this serves as a real-time reaction progress indicator. For a quantitative check, a small aliquot could be taken (if the reactor allows) and analyzed by TLC or GC-MS to confirm substrate consumption.
-
-
Work-up and Purification:
-
After 24 hours, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure in a fume hood.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Concentrate the solvent under reduced pressure. The crude product should be a viscous oil.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure pyrrolidine product.
-
-
Analysis and Validation (Trustworthiness Checkpoint 3):
-
Yield: Determine the mass of the purified product and calculate the percentage yield. Expected yield is typically >95%.
-
Structure Confirmation: Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy. The disappearance of pyrrole aromatic signals and the appearance of aliphatic signals for the pyrrolidine ring validates the hydrogenation.
-
Enantioselectivity: Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H column). The expected ee should be >99%.
-
Conclusion and Future Outlook
The catalytic asymmetric hydrogenation of pyrrole precursors offers a direct, efficient, and highly selective pathway to chiral pyrrolidines.
-
Ruthenium-PhTRAP systems are the gold standard for the direct, highly enantioselective hydrogenation of substituted pyrroles, especially for creating multiple stereocenters with cis-selectivity.[6]
-
Iridium-based catalysts provide an exceptionally potent alternative for producing pyrrolidines via the reduction of γ-amino ketones, demonstrating industrial-level turnover numbers.[7]
-
Rhodium catalysis , while a more indirect route, remains indispensable for synthesizing chiral building blocks and ligands that often contain the pyrrolidine motif.[9]
The choice of catalyst is intrinsically linked to the target molecule's substitution pattern and the desired synthetic route. Future advancements will likely focus on expanding the substrate scope to less activated pyrroles, developing more cost-effective catalysts based on earth-abundant metals, and integrating these catalytic steps into tandem or cascade reactions for increased molecular complexity and efficiency.[11] The continued evolution of chiral ligands remains the critical driver of progress in this essential field.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic asymmetric hydrogenation of 2,3,5-trisubstituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Evaluating the performance of chiral auxiliary-mediated alkylation in piperidine synthesis
A Comparative Guide to Chiral Auxiliary-Mediated Alkylation in Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The chiral piperidine motif is a cornerstone in modern pharmacology, forming the structural core of numerous FDA-approved drugs.[1][2] Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for selective interaction with biological targets. However, the stereocontrolled synthesis of substituted piperidines remains a significant challenge.[3][4] This guide provides an in-depth evaluation of the performance of chiral auxiliary-mediated alkylation, a classical yet robust strategy for synthesizing enantiomerically pure piperidines. We will compare this methodology with contemporary catalytic asymmetric approaches, offering experimental insights to guide your synthetic planning.
The Enduring Role of Chiral Auxiliaries
A chiral auxiliary is a stereogenic molecule temporarily attached to a prochiral substrate to direct a chemical transformation, after which it is removed.[5][6] This strategy converts a difficult-to-control enantioselective reaction into a more predictable diastereoselective one. The efficacy of a chiral auxiliary is judged on several key criteria: its ability to induce high diastereoselectivity, the ease of its attachment and cleavage, and the overall chemical yield.[7]
In the context of piperidine synthesis, the typical approach involves the α-alkylation of an N-acylpiperidine. The acyl group is appended with a chiral auxiliary, which effectively shields one face of the enolate intermediate, directing the incoming electrophile to the opposite face.
Leading Chiral Auxiliaries for Piperidine Alkylation: A Performance Overview
While numerous auxiliaries have been developed, Evans' oxazolidinones and Oppolzer's camphorsultams are among the most reliable and well-documented for controlling alkylation reactions.[5][7][8]
Evans' Oxazolidinone Auxiliaries: Popularized by David A. Evans, these auxiliaries are renowned for providing exceptionally high levels of diastereoselectivity in the alkylation of various carbonyl compounds.[5][9] The stereochemical outcome is dictated by the formation of a chelated Z-enolate, where the bulky substituent on the oxazolidinone ring effectively blocks one face from the electrophile.
Oppolzer's Camphorsultam: Derived from camphor, this sultam-based auxiliary offers a rigid bicyclic framework that provides excellent stereochemical control.[5] It has proven to be a superior chiral auxiliary in certain contexts, offering high asymmetric induction in reactions like Michael additions and Claisen rearrangements.[5]
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (S)-4-benzyloxazolidin-2-one | N-Propionylpiperidine | Allyl Iodide | NaHMDS | 92 | >99:1 | [9] |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | N-Propionylpiperidine | Benzyl Bromide | LDA | 80-92 | >99:1 | [9] |
| Oppolzer's Camphorsultam | N-Acryloyl | Thiophenol (Michael Add.) | Li-base | High | High | [5] |
Visualizing the Workflow: Chiral Auxiliary-Mediated Alkylation
The process follows a logical and reliable sequence of steps, from introduction of the chiral director to its final cleavage, yielding the desired enantiomerically enriched product.
Caption: General workflow for asymmetric α-alkylation of N-acylpiperidines.
Comparative Analysis: Chiral Auxiliaries vs. Catalytic Asymmetric Methods
While the auxiliary-based approach is highly reliable, it is not without drawbacks, primarily concerning atom economy and the need for stoichiometric amounts of the chiral director. In recent years, catalytic asymmetric methods have emerged as powerful alternatives.[10]
| Feature | Chiral Auxiliary-Mediated Alkylation | Catalytic Asymmetric Synthesis (e.g., Organocatalysis) |
| Stereocontrol | Excellent, often >99:1 d.r. Predictable based on auxiliary structure. | Good to excellent (up to 97% ee reported), but highly dependent on catalyst, substrate, and conditions.[11][12] |
| Substrate Scope | Broad. Well-established for a wide range of electrophiles. | Can be narrower and often substrate-specific. |
| Atom Economy | Poor. Requires stoichiometric use of a (often expensive) chiral molecule. | Excellent. Only catalytic amounts (1-10 mol%) of the chiral catalyst are needed. |
| Operational Simplicity | Multi-step process (attach, alkylate, cleave). Requires purification of diastereomers. | Often a single step. Avoids protection/deprotection sequences. |
| Cost & Scalability | Can be costly on a large scale due to the price of the auxiliary and additional steps. | Generally more cost-effective and scalable, assuming an efficient catalyst. |
Spotlight on an Alternative: Organocatalytic Asymmetric Synthesis
Organocatalysis has surfaced as a compelling strategy for synthesizing chiral piperidines. For instance, proline-catalyzed Mannich-type reactions have been used to prepare 2-substituted piperidine alkaloids with good yields and high enantiomeric excess (up to 97% ee).[11][12] This biomimetic approach avoids the use of metals and often proceeds under mild conditions.[12]
Logical Framework for Method Selection
Choosing the optimal synthetic strategy depends on a variety of project-specific factors. The following decision-making diagram can help guide this process.
Caption: A logic diagram for selecting a synthesis strategy.
Experimental Protocols
To provide a practical comparison, detailed protocols for both a chiral auxiliary-mediated alkylation and an alternative catalytic method are outlined below.
Protocol 1: Diastereoselective Alkylation via an Evans' Oxazolidinone Auxiliary
This protocol is adapted from the general principles of Evans' asymmetric alkylation.[9][13]
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve (S)-4-benzyloxazolidin-2-one (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere and cool the solution to -78 °C.
-
Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise and stir for 15 minutes.
-
Add piperidine-1-carbonyl chloride (1.1 eq) dropwise and allow the reaction to warm to 0 °C over 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, dry the organic layer over Na₂SO₄, and purify by column chromatography to yield the N-acyl piperidine adduct.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acyl adduct (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under argon.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise and stir for 30 minutes to form the enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 4 hours.
-
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify by column chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.[9]
Step 3: Auxiliary Cleavage
-
Dissolve the alkylated product (1.0 eq) in a 4:1 mixture of THF/water (0.1 M) and cool to 0 °C.
-
Add lithium hydroxide (LiOH) (2.0 eq) and 30% hydrogen peroxide (H₂O₂) (4.0 eq).
-
Stir vigorously until starting material is consumed (monitored by TLC).
-
Work up the reaction to isolate the chiral carboxylic acid, which can then be converted to the desired 2-substituted piperidine. The chiral auxiliary can be recovered from the aqueous layer.[9]
Protocol 2: Organocatalytic Asymmetric Synthesis of Pelletierine Analogs
This protocol is based on the work of Bella and coworkers.[11][12]
-
To a solution of Δ¹-piperideine (generated in situ, 1.0 eq) in benzonitrile (0.2 M), add the ketone nucleophile (e.g., acetone, 3.0 eq).
-
Add (S)-proline (0.1 eq, 10 mol%) as the organocatalyst.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-substituted piperidine. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Conclusion
Chiral auxiliary-mediated alkylation remains a powerful and highly predictable method for the synthesis of chiral 2-substituted piperidines. Its main strengths lie in the exceptional levels of stereocontrol and broad substrate applicability. However, the stoichiometric nature of the auxiliary and the multi-step sequence are significant drawbacks. For projects where atom economy, cost, and scalability are paramount, catalytic asymmetric methods, such as organocatalysis, present a more modern and efficient alternative.[10] The ultimate choice of method requires a careful evaluation of the specific synthetic goals, available resources, and the desired level of stereochemical purity.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modular access to chiral bridged piperidine-γ-butyrolactones via catalytic asymmetric allylation/aza-Prins cyclization/lactonization sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Benzyl Pyrrolidine-2-Carboxylate Hydrochloride
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. Benzyl pyrrolidine-2-carboxylate hydrochloride, a key building block in various synthetic pathways, requires meticulous handling not only during its use but also through its final disposal. This guide provides a procedural framework grounded in scientific principles and regulatory standards to ensure the safe and compliant disposal of this compound. Our aim is to empower you with the knowledge to manage your chemical waste responsibly, thereby protecting yourself, your colleagues, and the environment.
Hazard Assessment and Chemical Profile
Before initiating any disposal protocol, a thorough understanding of the chemical's properties and associated hazards is paramount.
Chemical Identity:
| Property | Value |
| Chemical Name | Benzyl (2S)-pyrrolidine-2-carboxylate hydrochloride |
| CAS Number | 16652-71-4 |
| Molecular Formula | C₁₂H₁₆ClNO₂ |
| Molecular Weight | 241.71 g/mol |
| Appearance | White to off-white solid[1] |
Hazard Identification:
A Safety Data Sheet (SDS) for Benzyl (2S)-pyrrolidine-2-carboxylate hydrochloride indicates the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, particularly in its powdered form, stringent adherence to PPE protocols is non-negotiable.
Recommended PPE:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against airborne dust particles and accidental splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. | Prevents direct skin contact and irritation.[2] |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) should be used when handling the solid form outside of a fume hood to prevent respiratory tract irritation.[3][4][5][6][7] | Mitigates the risk of inhaling irritant dust. |
Disposal Pathway Decision Framework
The critical step in determining the correct disposal procedure is to classify the waste as either hazardous or non-hazardous according to the Resource Conservation and Recovery Act (RCRA) and local regulations.
Caption: Decision workflow for classifying chemical waste.
Step-by-Step Disposal Procedures
-
Review Regulations: Familiarize yourself with the EPA's RCRA regulations and any more stringent state or local laws governing chemical waste.[8] Academic laboratories may have specific guidelines under Subpart K of the RCRA regulations.[8]
-
Check for Listing: this compound is not found on the EPA's F, K, P, or U lists of hazardous wastes.
-
Assess Characteristics:
-
Ignitability: The SDS indicates the material is non-combustible, so it does not meet this characteristic.[2]
-
Corrosivity: While an irritant, there is no information to suggest it has a pH of ≤ 2 or ≥ 12.5, which is the criterion for corrosive hazardous waste.
-
Reactivity: The SDS states the chemical is stable, with no known hazardous polymerization.[2]
-
Toxicity: Without specific toxicological data (e.g., an LD50 value), it is difficult to definitively assess this characteristic. However, being a skin, eye, and respiratory irritant does not automatically classify it as a toxic hazardous waste under RCRA.
-
If your institution's policy or local regulations require treating this chemical as hazardous waste, or if you are uncertain, follow these steps:
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top lid. Ensure the container is in good condition.[8]
-
Labeling: As soon as the first particle of waste enters the container, affix a hazardous waste label. This label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazards associated with the chemical (e.g., "Irritant")
-
The date accumulation started.
-
-
Segregation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9]
-
Segregate from incompatible materials. While the SDS for a similar compound lists strong oxidizing agents as incompatible, it is prudent to store it away from strong acids, bases, and reactive chemicals.[10]
-
Ensure the container is kept closed except when adding waste.
-
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal company. Do not pour this waste down the drain or place it in the regular trash.
If, and only if, your EHS department has explicitly classified this chemical as non-hazardous, you may proceed as follows:
-
Containerization: Collect the solid waste in a sturdy, sealed container (e.g., a plastic bag inside a labeled, rigid container).
-
Labeling: Clearly label the container with the full chemical name.
-
Disposal: Follow your institution's specific procedures for non-hazardous solid chemical waste. This may involve placing it in a designated drum for collection by a waste vendor. Do not dispose of it in the regular trash unless explicitly permitted by your EHS department. [11]
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Containment and Cleanup:
-
For a solid spill, carefully sweep or vacuum the material, avoiding dust generation.[2] Place the collected material into a labeled hazardous waste container.
-
Clean the spill area with a damp cloth or paper towels. Dispose of all cleanup materials as hazardous waste.
-
-
Decontamination: Thoroughly wash the area after cleanup.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water and soap. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Waste Minimization: A Proactive Approach
The most effective disposal method is to minimize waste generation in the first place.
-
Prudent Purchasing: Order only the quantities of this compound that you reasonably expect to use.
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates.
-
Scale of Experiments: Where feasible, reduce the scale of experiments to minimize the amount of waste generated.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsibility of every researcher extends to the proper management of chemical waste, ensuring that scientific advancement does not come at the cost of safety or environmental integrity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. schc.memberclicks.net [schc.memberclicks.net]
- 4. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 5. teamstersafety.org [teamstersafety.org]
- 6. students.umw.edu [students.umw.edu]
- 7. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 8. acewaste.com.au [acewaste.com.au]
- 9. chemscene.com [chemscene.com]
- 10. 62147-27-7|Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzyl Pyrrolidine-2-Carboxylate Hydrochloride
This document provides essential safety and handling protocols for benzyl pyrrolidine-2-carboxylate hydrochloride, a reagent used in life science research.[1] As laboratory professionals, our primary responsibility is to foster a culture of safety through a deep, causal understanding of the materials we handle. This guide moves beyond a simple checklist to provide a validated system for risk mitigation, ensuring both personal safety and data integrity.
Hazard Profile and Risk Assessment
This compound is classified with specific hazards that dictate our safety protocols. Understanding these is the first step in proper handling.
-
Primary Hazards: This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3]
-
Physical Form: As a solid, the primary risk of exposure comes from the generation of airborne dust during weighing and transfer, or from direct contact with skin and eyes.[2][4]
-
Mechanism of Risk: The hydrochloride salt can be corrosive and irritating upon contact with mucous membranes. Inhalation of dust can lead to irritation of the respiratory tract.[2] Direct contact with skin can cause irritation, and eye contact can result in serious damage if not addressed immediately.[2][3]
Therefore, all procedures must be designed to prevent the generation and inhalation of dust and to eliminate any possibility of skin or eye contact.
The Core PPE Ensemble: Your First Line of Defense
The selection of each piece of Personal Protective Equipment (PPE) is a direct response to the identified hazards. The following constitutes the minimum required PPE for handling this compound.
-
Eye and Face Protection: Due to the risk of serious eye irritation, eye protection is mandatory.
-
Safety Glasses with Side Shields: Conforming to EN166 (EU) or ANSI Z87.1 (US) standards, these are the absolute minimum for any work in the laboratory.[4]
-
Goggles: For tasks with a higher risk of dust generation or splashes, such as bulk transfers or spill cleanup, chemical splash goggles provide a complete seal around the eyes and are strongly recommended.[5][6]
-
Face Shield: Should be worn in conjunction with goggles when a significant splash hazard exists.[6][7]
-
-
Hand and Body Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for handling the solid compound. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin.[7][8]
-
Laboratory Coat: A full-sleeved lab coat must be worn to protect skin and clothing from contamination.[4][5]
-
-
Respiratory Protection:
-
Engineering Controls: The primary method of respiratory protection is to use engineering controls. All weighing and handling of the solid compound should be performed inside a certified chemical fume hood to contain dust and vapors.[4][9]
-
Dust Mask/Respirator: In the absence of a fume hood or if dust generation is unavoidable, a NIOSH-approved N95 or an EU-standard P1 dust mask should be used.[2][4]
-
Operational Protocols and Workflows
Adherence to standardized procedures is critical for safety. The following protocols outline the necessary steps for safe handling, from preparation to cleanup.
PPE Selection Matrix
For clarity, the following table matches common laboratory tasks with the required level of PPE.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Transferring Solutions | Safety Glasses w/ Side Shields | Nitrile Gloves | Lab Coat | Well-Ventilated Area |
| Small Spill Cleanup | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | N95/P1 Respirator (if outside hood) |
| Waste Disposal | Safety Glasses w/ Side Shields | Nitrile Gloves | Lab Coat | Well-Ventilated Area |
Workflow: PPE Donning and Doffing Sequence
Properly putting on and taking off PPE is crucial to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed first and that you never touch your bare skin with a contaminated glove.
Protocol: Handling a Small Spill
In the event of a small spill (less than 5g of solid) outside of a fume hood, follow these steps immediately.
-
Alert Personnel: Immediately alert others in the vicinity.[2]
-
Evacuate: If necessary, evacuate the immediate area.
-
Don PPE: Before cleanup, don the appropriate PPE as outlined in the matrix: goggles, face shield, lab coat, and double nitrile gloves.
-
Contain the Spill: Cover the spill with a dry, inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.
-
Clean Up: Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[2][4] Avoid dry sweeping that generates dust.[2] Use a wet paper towel to gently wipe the area after the solid is removed.
-
Decontaminate: Wipe the area with soap and water.
-
Dispose: All cleanup materials, including gloves and wipes, must be placed in the sealed hazardous waste container.
-
Doff PPE: Remove PPE as per the doffing procedure.
-
Wash Hands: Thoroughly wash hands with soap and water.[2]
Emergency Procedures: Immediate First Aid
If exposure occurs despite precautions, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of fresh, running water for at least 15 minutes, ensuring to lift the upper and lower eyelids to irrigate fully.[2][5] Seek immediate medical attention without delay.[2]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area with plenty of soap and running water.[2][5] If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air immediately.[2][3] If they feel unwell or have difficulty breathing, call for medical assistance.[3][10]
-
Ingestion: Do NOT induce vomiting. Immediately give a glass of water.[2] Contact a poison control center or seek medical attention.
Decontamination and Disposal
Proper disposal is the final step in the safe handling workflow.
-
Waste Classification: this compound and any materials contaminated with it are to be treated as hazardous waste.
-
Containers: All waste must be collected in a clearly labeled, sealed container.[2]
-
Disposal Protocol: Dispose of the waste container through an authorized hazardous waste collection service, in accordance with all local, state, and federal regulations.[2][5][10] Do not dispose of this chemical down the drain or in regular trash.[2][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. aksci.com [aksci.com]
- 4. peptide.com [peptide.com]
- 5. fishersci.es [fishersci.es]
- 6. support.hpe.com [support.hpe.com]
- 7. angenechemical.com [angenechemical.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. combi-blocks.com [combi-blocks.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
